molecular formula C12H17N3O2 B184127 4-(4-Methoxyphenyl)piperazine-1-carboxamide CAS No. 89026-59-5

4-(4-Methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B184127
CAS No.: 89026-59-5
M. Wt: 235.28 g/mol
InChI Key: LPCCVVIZOOFKJX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazine-1-carboxamide (CAS 89026-59-5) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol, this compound is characterized by its high melting point of 182-183°C . It is recommended to be stored sealed in a dry environment at room temperature . Its primary research value lies as a key precursor in the synthesis of sophisticated, biologically active molecules. Recent scientific investigations have utilized this compound to develop novel chiral pyrimidinyl-piperazine carboxamide derivatives that function as potent yeast α-glucosidase inhibitors . These inhibitors are promising candidates for Type 2 diabetes research, with some derived compounds exhibiting exceptional inhibitory activity (IC50 values as low as 0.4-1.5 µM), significantly surpassing the common drug acarbose . Furthermore, the piperazine-carboxamide structural motif is a recognized pharmacophore in neuroscience research. Compounds based on this scaffold have been explored as highly selective dopamine D3 receptor ligands, providing valuable tools for studying neurodegenerative and neuropsychiatric disorders . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCCVVIZOOFKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357354
Record name 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89026-59-5
Record name 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a piperazine derivative with significant potential in medicinal chemistry and drug development. The document delves into the strategic synthesis of the core intermediate, 1-(4-methoxyphenyl)piperazine, and its subsequent conversion to the target carboxamide. Mechanistic insights, detailed experimental protocols, and critical safety considerations are presented to ensure a thorough understanding and safe execution of the synthetic procedures.

Introduction and Significance

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmacology, forming the core of numerous approved drugs with a wide range of biological activities.[1] The 1-arylpiperazine moiety, in particular, is a privileged structure known to interact with various biological targets. The subject of this guide, this compound, belongs to this important class of compounds. Its precursor, 1-(4-methoxyphenyl)piperazine (pMeOPP), is recognized for its stimulant and euphoric properties and serves as a crucial building block in the synthesis of several active pharmaceutical ingredients, including the anticancer agent lapatinib and the antihypertensive drug naftopidil.[2][3]

The introduction of a carboxamide group at the N1-position of the piperazine ring can significantly modulate the pharmacological profile of the parent molecule. Carboxamide derivatives of related 4-arylpiperazines have been shown to act as potent ligands for dopamine D2 and D3 receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[4][5] This suggests that this compound holds promise as a valuable compound for further investigation in drug discovery programs.

This guide will provide a comprehensive overview of a reliable and efficient synthetic route to this target molecule, starting from readily available commercial starting materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), reveals two key disconnections. The primary disconnection is at the C-N bond of the carboxamide, leading back to the key intermediate 1-(4-methoxyphenyl)piperazine (II) and a suitable carbamoylating agent. A secondary disconnection of the intermediate (II) at the aryl-nitrogen bond points to p-anisidine (III) and a piperazine synthon, such as bis(2-chloroethyl)amine (IV), as the starting materials.

This retrosynthetic approach informs the forward synthetic strategy, which will be a two-step process:

  • Synthesis of 1-(4-Methoxyphenyl)piperazine (II): A one-pot reaction involving the nucleophilic substitution of bis(2-chloroethyl)amine hydrochloride with p-anisidine.

  • Synthesis of this compound (I): The reaction of the synthesized intermediate (II) with potassium isocyanate to form the desired urea derivative.

Mechanistic Insights

Formation of 1-(4-Methoxyphenyl)piperazine

The synthesis of 1-(4-methoxyphenyl)piperazine from p-anisidine and bis(2-chloroethyl)amine proceeds via a double nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The mechanism involves the initial N-alkylation of p-anisidine by one of the chloroethyl groups of bis(2-chloroethyl)amine, followed by an intramolecular cyclization where the secondary amine attacks the second chloroethyl group to form the piperazine ring.

Formation of the Carboxamide (Urea) Linkage

The formation of the carboxamide (in this case, a urea derivative) from the reaction of 1-(4-methoxyphenyl)piperazine with potassium isocyanate is a classic example of nucleophilic addition to an isocyanate.[6][7] The isocyanate group, generated in situ from potassium isocyanate in the presence of an acid, is highly electrophilic at the central carbon atom. The secondary amine of the piperazine acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by proton transfer to yield the stable urea linkage. The reaction is typically straightforward and proceeds with high yield.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Synthesis of 1-(4-Methoxyphenyl)piperazine

This procedure is adapted from a one-pot synthesis method to avoid the isolation of the carcinogenic intermediate bis(2-chloroethyl)amine.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
p-Anisidine123.150.2429.56 g
Bis(2-chloroethyl)amine hydrochloride178.490.2646.41 g
Sodium Carbonate (anhydrous)105.990.16 + 0.1316.96 g + 13.78 g
1-Butanol74.12-80 mL
Hydrochloric Acid (concentrated)36.46-~30 mL
Sodium Hydroxide40.00-As needed
Water18.02-As needed
Ethanol46.07-As needed

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (0.24 mol) and 1-butanol (80 mL).

  • Addition of Bis(2-chloroethyl)amine hydrochloride: To the stirred solution, add bis(2-chloroethyl)amine hydrochloride (0.26 mol).

  • First Basification and Reflux: Add anhydrous sodium carbonate (0.16 mol) to the mixture. Heat the reaction mixture to 120 °C and maintain it under reflux for 5 hours.

  • Second Basification and Continued Reflux: After 5 hours, add another portion of anhydrous sodium carbonate (0.13 mol) and continue to heat under reflux for an additional 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and stir. Separate the organic layer. Wash the aqueous layer with 1-butanol (2 x 50 mL). Combine the organic layers.

  • Extraction and pH Adjustment: Wash the combined organic layers with water (2 x 100 mL). Adjust the pH of the organic layer to 12 with a solution of sodium hydroxide. Wash with a saturated brine solution.

  • Salt Formation and Isolation: Adjust the pH of the combined organic layers to 5 with concentrated hydrochloric acid. Distill off the water and 1-butanol under reduced pressure to obtain the hydrochloride salt of the product.

  • Recrystallization: Recrystallize the crude hydrochloride salt from ethanol to yield pure 1-(4-methoxyphenyl)piperazine dihydrochloride.

Synthesis of this compound

This protocol describes the formation of the carboxamide from the synthesized intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
1-(4-Methoxyphenyl)piperazine192.260.0152.88 g
Potassium Isocyanate81.120.0161.30 g
Acetic Acid (10% aqueous solution)60.05-25 mL
Sodium Hydroxide (5N solution)40.00-~80 mL
Water18.02-As needed

Procedure:

  • Dissolution of the Starting Material: Dissolve 1-(4-methoxyphenyl)piperazine (0.015 mol) in 25 mL of a 10% aqueous acetic acid solution in a round-bottom flask with stirring.

  • Addition of Potassium Isocyanate: In a separate beaker, dissolve potassium isocyanate (0.016 mol) in 10 mL of water. Add this solution dropwise to the stirred piperazine solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours.

  • Work-up and Precipitation: Add 50 mL of water to the reaction mixture and cool it to 0 °C in an ice bath. Slowly add 80 mL of 5N sodium hydroxide solution to basify the mixture.

  • Isolation and Purification: A crystalline product should precipitate out. Stir the mixture for 4 hours to ensure complete precipitation. Filter the solid product, wash it with cold water, and dry it under vacuum to yield this compound.

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow pAnisidine p-Anisidine intermediate 1-(4-Methoxyphenyl)piperazine pAnisidine->intermediate One-pot reaction Na2CO3, 1-Butanol, 120°C bisChloroethylamine Bis(2-chloroethyl)amine HCl bisChloroethylamine->intermediate finalProduct This compound intermediate->finalProduct Aqueous Acetic Acid, rt, 15h kocn Potassium Isocyanate kocn->finalProduct

Caption: Overall synthetic workflow for the preparation of the target compound.

Reaction Mechanism for Carboxamide Formation

Carboxamide_Formation cluster_reactants Reactants cluster_product Product Piperazine 1-(4-Methoxyphenyl)piperazine (Nucleophile) Carboxamide This compound Piperazine->Carboxamide Nucleophilic Attack Isocyanate Isocyanic Acid (Electrophile) Isocyanate->Carboxamide

Caption: Nucleophilic addition mechanism for carboxamide formation.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] Suspected of causing genetic defects and may cause cancer. It is also very toxic to aquatic life.[11]

  • Bis(2-chloroethyl)amine hydrochloride: A corrosive substance that causes severe skin burns and eye damage.[1][12][13][14] It is harmful if swallowed and may cause respiratory irritation.[14] This compound is a suspected carcinogen and mutagen.[13]

  • 1-(4-Methoxyphenyl)piperazine: Causes skin and serious eye irritation.[7][15][16] May cause respiratory irritation.[7][16]

  • Potassium Isocyanate: Harmful if swallowed and causes serious eye irritation.[6][17][18][19]

  • 1-Butanol: Flammable liquid and vapor. Harmful if swallowed and causes serious eye damage. May cause respiratory irritation and drowsiness or dizziness.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Conclusion

This technical guide has outlined a robust and well-documented synthetic pathway for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and essential safety information, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described synthesis is efficient and utilizes readily available starting materials, making the target compound accessible for further biological evaluation and as a scaffold for the development of novel therapeutic agents.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. [Link]

  • S D Fine-Chem Limited. (n.d.). p-anisidine - GHS Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium cyanate. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - p-Anisidine. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Grokipedia. (n.d.). para-Methoxyphenylpiperazine. [Link]

  • Schepmann, D., et al. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 53(19), 7033-7044. [Link]

  • Newman, A. H., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 844-848. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - potassium cyanate 97%. [Link]

  • Newman, A. H., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(17), 5098-5101. [Link]

Sources

Mechanism of action of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound this compound. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, particularly para-Methoxyphenylpiperazine (pMeOPP), and the broader class of arylpiperazine carboxamides. We hypothesize a primary mechanism centered on the modulation of monoaminergic systems, including interaction with serotonin and dopamine receptors and transporters. This guide outlines a detailed, multi-phase experimental workflow designed to rigorously test these hypotheses, providing researchers and drug development professionals with a robust framework for characterization.

Introduction and Molecular Profile

This compound belongs to the arylpiperazine class of compounds, a scaffold known for its versatile central nervous system (CNS) activity.[1] The core structure consists of a piperazine ring linked to a methoxy-substituted phenyl group and a carboxamide moiety at the N1 and N4 positions, respectively.

Its structure is highly analogous to the well-documented psychoactive compound para-Methoxyphenylpiperazine (pMeOPP, 4-MeOPP), differing only by the addition of a carboxamide group at the N1 position of the piperazine ring.[2][3] This structural similarity forms the primary basis for our mechanistic hypotheses. The arylpiperazine scaffold is a privileged structure in CNS drug discovery, found in approved drugs targeting a range of neurological and psychiatric disorders.[4]

Hypothesized Mechanism of Action

Based on the pharmacology of its closest structural analog, pMeOPP, and the known targets of related arylpiperazine carboxamides, we propose a multi-faceted mechanism of action primarily involving the serotonergic and dopaminergic systems.

Primary Hypothesis: Monoamine System Modulation (Derived from pMeOPP)

The principal mechanism is likely the modulation of monoamine neurotransmission. In vitro studies of pMeOPP have demonstrated that it can inhibit the reuptake and induce the release of monoamine neurotransmitters.[2] Furthermore, many piperazine derivatives act as non-selective serotonin receptor agonists.[2]

  • Monoamine Transporter Interaction: The compound is hypothesized to bind to and inhibit the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.

  • Serotonin Receptor Agonism: It is likely to exhibit agonist activity at various serotonin (5-HT) receptor subtypes, contributing to its overall pharmacological effect.

Secondary Hypothesis: Dopamine D2/D3 Receptor Interaction (Derived from Arylpiperazine Carboxamides)

The arylpiperazine carboxamide moiety is a common pharmacophore in ligands targeting dopamine D2 and D3 receptors.[5][6][7] Numerous studies have shown that modifications to the carboxamide portion can significantly influence affinity and selectivity for these receptors. Therefore, it is plausible that this compound also acts as a ligand, potentially an antagonist or partial agonist, at D2 and/or D3 receptors. The N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide series, for instance, has yielded potent D2 and D3 receptor ligands.[5]

Proposed Experimental Validation Workflow

To empirically determine the mechanism of action, a systematic, multi-phase experimental approach is required. This workflow is designed to be self-validating, with each phase building upon the results of the last.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Neurotransmitter Dynamics P1_1 Compound Synthesis & QC P1_2 Radioligand Binding Assays (Broad Panel Screening) P1_1->P1_2 P1_3 Identify High-Affinity Targets (Ki < 1µM) P1_2->P1_3 P2_1 Functional Assays (e.g., cAMP, Ca2+ Flux) P1_3->P2_1 High-Affinity GPCRs P3_1 Neurotransmitter Uptake Assays (SERT, DAT, NET) P1_3->P3_1 High-Affinity Transporters P2_2 Determine Agonist/ Antagonist/Modulator Profile P2_1->P2_2 P3_2 Neurotransmitter Release Assays (Synaptosomes) P2_2->P3_2 Inform Release Assay Design P3_3 Quantify Impact on Monoamine Flux P3_1->P3_3 P3_2->P3_3

Caption: Experimental workflow for mechanistic characterization.

Phase 1: In Vitro Target Binding Profile

Objective: To identify the primary molecular targets by screening the compound against a broad panel of CNS receptors and transporters.

Methodology: Radioligand Binding Assays

  • Preparation: The test compound is solubilized in an appropriate vehicle (e.g., DMSO) to create a range of concentrations.

  • Incubation: Cell membranes expressing the target receptor or transporter are incubated with a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Spiperone for D2) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

TargetRadioligandHypothetical Ki (nM)
SERT [³H]-Citalopram50
DAT [³H]-WIN 35,428250
NET [³H]-Nisoxetine400
5-HT1A [³H]-8-OH-DPAT30
5-HT2A [³H]-Ketanserin150
Dopamine D2 [³H]-Spiperone120
Dopamine D3 [³H]-7-OH-DPAT90
Phase 2: Functional Activity at Primary Targets

Objective: To determine the functional effect (agonist, antagonist, partial agonist) of the compound at the high-affinity targets identified in Phase 1.

Methodology: cAMP Functional Assay (for Gαi/s-coupled receptors like 5-HT1A and D2)

  • Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT1A).

  • Treatment: Treat cells with varying concentrations of the test compound. To test for antagonism, co-incubate with a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Analysis:

    • Agonism: A dose-dependent decrease (for Gαi) or increase (for Gαs) in cAMP indicates agonist activity. Calculate EC50 and Emax.

    • Antagonism: A rightward shift in the dose-response curve of a known agonist indicates competitive antagonism. Calculate pA2 or KB.

Hypothetical Functional Data

TargetAssay TypeFunctional ActivityPotency (EC50/IC50, nM)Efficacy (% of Standard Agonist)
5-HT1A cAMP AssayFull Agonist6598%
Dopamine D2 cAMP AssayAntagonist200 (IC50)N/A
SERT Uptake AssayInhibitor80 (IC50)N/A

Hypothesized Downstream Signaling Pathway

Assuming the compound is a 5-HT1A agonist and SERT inhibitor, it would exert a synergistic effect on serotonergic signaling. SERT inhibition would increase synaptic serotonin levels, while direct 5-HT1A agonism would activate postsynaptic receptors and presynaptic autoreceptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle 5-HT Vesicle Synaptic5HT Synaptic 5-HT Vesicle->Synaptic5HT Release SERT SERT Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Vesicle Inhibits Release (Feedback) PostReceptor Postsynaptic 5-HT1A AC Adenylyl Cyclase PostReceptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Compound 4-(4-Methoxyphenyl) piperazine-1-carboxamide Compound->SERT Inhibits Compound->Autoreceptor Agonist Compound->PostReceptor Agonist Synaptic5HT->SERT Reuptake Synaptic5HT->Autoreceptor Synaptic5HT->PostReceptor

Caption: Hypothesized dual-action serotonergic signaling pathway.

Structure-Activity Relationship (SAR) and Metabolism

The addition of the carboxamide group to the pMeOPP scaffold is a critical modification. In many arylpiperazine series, a carboxamide linker is pivotal for high-affinity interactions, particularly with dopamine receptors, where it may form hydrogen bonds within the receptor's binding pocket.[7] This modification can also significantly alter the compound's pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration.

The primary metabolism of pMeOPP occurs via O-demethylation by the cytochrome P450 enzyme CYP2D6 to form para-hydroxyphenylpiperazine.[2] It is highly probable that this compound undergoes a similar primary metabolic transformation, though the carboxamide moiety may also be subject to hydrolysis.

Conclusion

While direct experimental data for this compound is not yet available, a robust mechanistic hypothesis can be formulated based on its structural similarity to pMeOPP and the established pharmacology of the arylpiperazine carboxamide class. The most probable mechanism involves a dual action on the serotonin system—inhibition of reuptake via SERT and direct agonism at 5-HT receptors—complemented by potential antagonist activity at dopamine D2/D3 receptors. The comprehensive experimental workflow detailed in this guide provides a clear and scientifically rigorous path for the definitive characterization of this compound's mechanism of action, enabling its further development and evaluation.

References

  • MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
  • Grokipedia. (n.d.). para-Methoxyphenylpiperazine.
  • Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • PubMed. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.
  • PubMed Central. (n.d.). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.
  • PubMed Central. (n.d.). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists.
  • PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • NIH. (n.d.). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.
  • A2B Chem. (n.d.). 1-(4-Methoxyphenyl)piperazine.
  • PubMed. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • PubMed. (n.d.). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation.

Sources

An In-Depth Technical Guide to the Discovery and History of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpiperazine scaffold represents one of the most prolific "privileged structures" in modern medicinal chemistry. Its unique combination of physicochemical properties and synthetic tractability has made it a cornerstone in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). This guide delves into the specific history and scientific evolution of a core arylpiperazine derivative: 4-(4-Methoxyphenyl)piperazine-1-carboxamide. We will explore its discovery not as a singular event, but as the logical culmination of decades of structure-activity relationship (SAR) studies. This document provides a detailed examination of its synthesis, the pharmacodynamic significance of its constituent parts, and its role as a foundational building block for a multitude of advanced therapeutic candidates.

The Ascendance of the Arylpiperazine Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. Arylpiperazines exemplify this concept, serving as the foundation for drugs treating a wide array of conditions, from neurological and psychiatric disorders to cancer.[1][2][3] Their value stems from a modular structure: an aromatic ring (the 'aryl' group) connected to a piperazine core, which in turn can be functionalized at its distal nitrogen atom.[1] This modularity allows chemists to fine-tune the molecule's properties—such as receptor affinity, selectivity, and pharmacokinetics—by systematically modifying each component.

Initially investigated for antihistamine and anti-inflammatory properties, the arylpiperazine class quickly gained prominence as ligands for aminergic G protein-coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are critical targets in neuropsychopharmacology.[1][2]

Synthesis and Chemical Characterization

The construction of the this compound molecule is a multi-step process that leverages well-established synthetic organic chemistry protocols. The general approach involves the formation of the core intermediate, 1-(4-methoxyphenyl)piperazine, followed by the introduction of the carboxamide group.

Synthesis of the 1-(4-Methoxyphenyl)piperazine Intermediate

Several robust methods exist for the N-arylation of piperazine. A common and effective industrial-scale method involves the cyclization of diethanolamine followed by reaction with an appropriate aniline.[4]

Synthesis_of_1-(4-methoxyphenyl)piperazine Diethanolamine Diethanolamine bis_bromoethyl_amine Bis(2-bromoethyl)amine (in situ) Diethanolamine->bis_bromoethyl_amine Reflux HBr HBr (aq) HBr->Diethanolamine Intermediate 1-(4-Methoxyphenyl)piperazine bis_bromoethyl_amine->Intermediate Cyclization p_Anisidine p-Anisidine p_Anisidine->Intermediate Na2CO3 Na₂CO₃, 1-Butanol Na2CO3->bis_bromoethyl_amine

Caption: General workflow for the synthesis of the 1-(4-methoxyphenyl)piperazine intermediate.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperazine [4]

  • Step 1: Formation of Bis(2-bromoethyl)amine Hydrobromide. To a flask containing diethanolamine (0.26 mol), slowly add 48% hydrobromic acid (0.5 mol) over one hour with stirring. Reflux the reaction mixture for 12 hours. After reflux, distill off excess HBr to yield the crude bis(2-bromoethyl)amine intermediate.

  • Step 2: Cyclization with p-Anisidine. In the same reaction vessel under a nitrogen atmosphere, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol. Heat the mixture to 120°C for 5 hours.

  • Step 3: Completion of Reaction. Add another portion of sodium carbonate (0.13 mol) and continue heating for an additional 24 hours to drive the reaction to completion.

  • Step 4: Work-up and Isolation. After cooling to room temperature, wash the suspension twice with 100 mL of water. Adjust the pH of the aqueous layer to 12 with sodium hydroxide and extract with an organic solvent. Adjust the pH of the combined organic layers to 5 with concentrated HCl to precipitate the hydrochloride salt. The salt can be recrystallized from ethanol to yield pure 1-(4-methoxyphenyl)piperazine dihydrochloride.[4]

Addition of the Carboxamide Moiety

The final step is the formation of the carboxamide at the N4 position of the piperazine ring. A straightforward method for this transformation is the reaction of the piperazine with an isocyanate or a cyanate salt.

Carboxamide_Formation Intermediate 1-(4-Methoxyphenyl)piperazine Product 4-(4-Methoxyphenyl)piperazine- 1-carboxamide Intermediate->Product Carboxamidation KOCN Potassium Cyanate (KOCN) KOCN->Product Solvent Aqueous Acetic Acid Solvent->Intermediate

Caption: Final step in the synthesis: formation of the N-carboxamide group.

Experimental Protocol: Synthesis of this compound

  • Step 1: Dissolution. Dissolve 1-(4-methoxyphenyl)piperazine in a solution of acetic acid containing 10% water.

  • Step 2: Reagent Addition. At room temperature, add a solution of potassium cyanate in water dropwise over 15 minutes.

  • Step 3: Reaction. Stir the mixture for 15 hours at room temperature.

  • Step 4: Isolation. Add water to the reaction mixture and cool to 0°C. Slowly add 5N NaOH to basify the solution. Stir for 4 hours to allow the product to crystallize.

  • Step 5: Purification. Filter the crystalline product and wash thoroughly with water to yield the final compound.

Physicochemical Properties

The resulting compound's properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O[5]
Molar Mass 192.26 g/mol [5]
CAS Number 38212-30-5[5]
Appearance Crystalline Solid[6]
Melting Point 42-47 °C[5]
Solubility Soluble in DMSO, Methanol[5][6]

Historical Context and the Logic of Discovery

The specific discovery of this compound is not attributed to a single breakthrough moment but is rather an outcome of systematic medicinal chemistry efforts to develop selective ligands for aminergic receptors. The history is best understood by examining the evolution of the "long-chain arylpiperazine" (LCAP) class of compounds.[7][8][9][10]

Researchers in the mid-to-late 20th century identified the arylpiperazine motif as a key pharmacophore for interacting with serotonin and dopamine receptors.[2][11] Early work focused on establishing a general pharmacophore model.

Arylpiperazine_Pharmacophore cluster_0 General Arylpiperazine Pharmacophore Aryl N-Aryl Group (Hydrophobic/Aromatic Interaction) Piperazine Piperazine Core (Basic Center, pKa modulation) Aryl->Piperazine N1 Position Linker Linker Chain (Variable Length, Spacing) Piperazine->Linker N4 Position Terminal Terminal Group (H-bonding, Specificity) Linker->Terminal

Caption: The four key components of the long-chain arylpiperazine (LCAP) pharmacophore.

The development of this scaffold was driven by the need for drugs with improved selectivity and fewer side effects for treating psychosis, depression, and anxiety.[12] The core idea was that the N-aryl group would provide the primary anchor into a hydrophobic pocket of the target receptor, while the basic nitrogen of the piperazine ring would form a crucial ionic interaction with a conserved aspartate residue in aminergic GPCRs.[11] The terminal group at the other end of a flexible linker chain could then be modified to fine-tune selectivity and intrinsic activity (i.e., whether the compound acts as an agonist or antagonist).[8]

Structure-Activity Relationship (SAR) Insights

The specific combination of the 4-methoxyphenyl group and the carboxamide moiety in the title compound is a direct result of extensive SAR studies.

The Role of the 4-Methoxyphenyl Group

The methoxy (-OCH₃) group at the para-position of the phenyl ring is an electron-donating group. SAR studies on various arylpiperazine series have consistently shown that the electronic nature of the substituent on the aryl ring is critical for receptor affinity and selectivity.

  • Dopamine Receptors (D₂/D₃): For dopamine D₂-like receptors, the methoxy group, particularly at the 2-position (ortho), is often associated with high affinity.[13] The 4-methoxy substitution is also well-tolerated and contributes to the overall lipophilicity required for brain penetration.

  • Serotonin Receptors (5-HT₁ₐ/5-HT₂ₐ): In the context of serotonin receptors, substitutions on the aryl ring are crucial for differentiating between receptor subtypes. The 4-methoxyphenyl moiety is a common feature in compounds targeting these receptors.[7]

The Significance of the Carboxamide Group

The carboxamide (-CONH₂) at the N4 position is a small, neutral group capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature is critical for establishing specific interactions in the receptor binding pocket.

  • Receptor Selectivity: In many ligand series, replacing a simple alkyl or bulky aromatic group with a carboxamide can dramatically alter the selectivity profile. For instance, studies on dopamine D₃ receptor ligands showed that the presence of a carbonyl group in an amide linker was pivotal for high D₃ affinity, and its removal significantly reduced binding.

  • Intrinsic Activity: The nature of the terminal group is a key determinant of whether a ligand will be an agonist, partial agonist, or antagonist. A simple carboxamide, as in the title compound, creates a molecule that often serves as a synthetic intermediate or a fragment for building more complex ligands where the terminal group is further elaborated.[14][15]

The following table summarizes representative SAR data, illustrating how modifications to the core structure impact biological activity at the dopamine D₄ receptor.

Compound/ModificationKey Structural ChangeD₄ Receptor Affinity (Ki, nM)Reference
Lead Compound (1) N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.54[16]
Modification 1 Elongation of alkyl chain from ethyl to propyl1.8[16]
Modification 2 Replacement of amide bond with ether linkage29[16]
Modification 3 Introduction of rigidity (cyclic analogue)0.61[16]

This table demonstrates that even subtle changes, such as elongating the linker chain (Modification 1) or altering the hydrogen-bonding capability of the linker (Modification 2), can significantly reduce binding affinity, highlighting the optimized nature of the original pharmacophore.[16]

Modern Applications and Derivatives

While this compound is not itself a therapeutic agent, its core structure is a highly valuable building block in modern drug discovery. It serves as a starting point or a key fragment in the synthesis of more complex molecules with enhanced potency, selectivity, and drug-like properties.

Researchers frequently use this scaffold to develop novel agents for:

  • Neurodegenerative Diseases: As a core for multi-target ligands aimed at Alzheimer's and Parkinson's disease.[2]

  • Oncology: As a scaffold for developing novel anti-proliferative agents that target various pathways in cancer cells.[1][3]

  • CNS Disorders: As a platform for creating highly selective ligands for specific serotonin and dopamine receptor subtypes to treat depression and psychosis with improved side-effect profiles.[7][14]

Scaffold_Evolution Core 4-(4-Methoxyphenyl)piperazine- 1-carboxamide (Core Scaffold) Elaboration Chemical Elaboration (e.g., Amide Coupling) Core->Elaboration Derivative Complex Derivative (e.g., CCR2 Antagonist) [N-(3,4-dichlorophenyl)-4-[...]-1-carboxamide] Elaboration->Derivative

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)piperazine-1-carboxamide is a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide range of pharmacologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, designing effective drug delivery systems, and ensuring the stability and quality of potential drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed, field-proven methodologies for the experimental determination of these critical parameters.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by the following key descriptors:

IdentifierValue
Chemical Name This compound
CAS Number 89026-59-5[1]
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molecular Weight 235.28 g/mol [1]
Chemical Structure

The structure reveals a piperazine ring substituted at the N1 position with a 4-methoxyphenyl group and at the N4 position with a carboxamide group. This arrangement of functional groups dictates the compound's polarity, hydrogen bonding capacity, and overall physicochemical behavior.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is crucial for its development as a potential therapeutic agent.

Physical State and Appearance

This compound is a solid at room temperature.[2]

Melting Point

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan to ensure good thermal contact.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The onset and peak of the endothermic event corresponding to melting are determined from the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan pan->crimp load Load Sample & Reference Pans crimp->load heat Heat at 10 °C/min under N2 load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate Thermogram record->thermogram peak Identify Endothermic Peak thermogram->peak mp Determine Melting Point peak->mp

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

As a solid with a relatively high molecular weight, it is anticipated that this compound will have a high boiling point and may decompose before boiling at atmospheric pressure. Experimental determination is best performed under reduced pressure.

Solubility

Solubility is a key determinant of a drug's bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively documented, a general understanding can be inferred from its structure. The presence of the polar carboxamide and the nitrogen atoms in the piperazine ring suggests potential solubility in polar protic and aprotic solvents. The methoxyphenyl group introduces some lipophilicity.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Principle: To determine the solubility of a compound in various aqueous and organic solvents, which is crucial for formulation development and biopharmaceutical characterization.

  • Instrumentation: HPLC with UV detection, orbital shaker, pH meter.

  • Methodology (Thermodynamic Solubility):

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Equilibrate the suspension on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure saturation.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Acidity/Basicity (pKa)

The pKa values of a molecule are critical as they influence its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. The piperazine moiety contains two nitrogen atoms that can be protonated, and thus, the compound is expected to have at least two pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Principle: This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

  • Instrumentation: Automated titrator with a calibrated pH electrode.

  • Methodology:

    • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent system if aqueous solubility is low).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution as a function of the volume of titrant added.

    • The pKa values are determined from the inflection points of the titration curve.

pKa_Workflow start Prepare Solution of Compound titrate Titrate with Standardized Acid start->titrate monitor Monitor pH vs. Titrant Volume titrate->monitor plot Plot Titration Curve monitor->plot inflection Identify Inflection Points plot->inflection pka Determine pKa Values inflection->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter for predicting membrane permeability and overall drug-like properties.

Experimental Protocol: logP Determination by Shake-Flask Method

  • Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

  • Instrumentation: HPLC with UV detection, orbital shaker.

  • Methodology:

    • Prepare a stock solution of the compound in the phase in which it is more soluble.

    • Add a known volume of this solution to a mixture of n-octanol and water (pre-saturated with each other).

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water, and then take the logarithm to obtain logP.

Thermal Stability

Assessing the thermal stability of a compound is essential for determining appropriate storage conditions and for identifying potential degradation pathways.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability and decomposition temperatures.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

    • The onset temperature of decomposition provides an indication of the thermal stability of the compound.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the piperazine ring, as well as the protons of the carboxamide group.

    • ¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the piperazine carbons, and the carbonyl carbon of the carboxamide.

  • Infrared (IR) Spectroscopy:

    • Expected characteristic absorption bands include N-H stretching vibrations for the carboxamide, C=O stretching of the amide, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (235.28 g/mol ). The fragmentation pattern can provide further structural information.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care, following standard laboratory safety procedures.[2]

  • Hazard Identification:

    • Harmful if swallowed.[2]

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.[2]

    • Wash hands thoroughly after handling.[2]

    • Use only outdoors or in a well-ventilated area.[2]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[2]

    • If swallowed, immediately call a poison center or doctor.[2]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[2] The compound should be sealed in a dry environment at room temperature.[1]

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided detailed experimental protocols for the determination of key parameters. While some experimental data for this specific molecule is not widely published, the methodologies outlined herein provide a robust framework for its comprehensive characterization. Such data is indispensable for advancing the study of this and related piperazine derivatives in the context of drug discovery and development.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 735. Retrieved from [Link]

  • NIH. (2016). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 26(21), 5235-5240. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • NIH. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 935–942. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3185. Retrieved from [Link]

  • ResearchGate. (2021). Thermal Degradation of Piperazine Blends with Diamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(4), 1845-1856. Retrieved from [Link]

  • ResearchGate. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 935-942. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate. Journal of Molecular Structure, 1282, 135216. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Applied Sciences, 13(11), 6439. Retrieved from [Link]

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The Versatile Scaffold: A Technical Guide to 4-(4-Methoxyphenyl)piperazine-1-carboxamide Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-methoxyphenyl)piperazine-1-carboxamide core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth exploration of its structural analogs and derivatives, moving beyond a mere catalog of compounds to a causal analysis of their design, synthesis, and biological evaluation. We will dissect the intricate structure-activity relationships that govern their efficacy in oncology, central nervous system disorders, and inflammatory conditions. This document is designed to serve as a comprehensive resource, integrating established synthetic protocols, field-proven biological assays, and critical insights into the ADME/Tox profiles of this promising class of molecules.

The Core Moiety: Physicochemical Properties and Synthetic Overview

The this compound scaffold is characterized by a central piperazine ring, substituted at the N1 position with a carboxamide group and at the N4 position with a 4-methoxyphenyl group. The methoxy group at the para position of the phenyl ring is a key feature, influencing the molecule's electron density, lipophilicity, and metabolic stability. The core itself is a versatile building block, readily synthesized through several established routes.

A common and efficient method involves the reaction of 1-(4-methoxyphenyl)piperazine with an isocyanate or a carbamoyl chloride. Alternatively, a one-pot synthesis can be employed starting from diethanolamine, which is first converted in situ to a bis(2-haloethyl)amine derivative and then reacted with p-anisidine[1].

Diethanolamine Diethanolamine Bis_haloethylamine bis(2-haloethyl)amine intermediate Diethanolamine->Bis_haloethylamine Halogenating agent (e.g., HBr) Core_piperazine 1-(4-Methoxyphenyl)piperazine Bis_haloethylamine->Core_piperazine p_Anisidine p-Anisidine p_Anisidine->Core_piperazine Carboxamide_product 4-(4-Methoxyphenyl)piperazine- 1-carboxamide Derivative Core_piperazine->Carboxamide_product Isocyanate R-N=C=O Isocyanate->Carboxamide_product Coupling

Figure 1: Generalized synthetic pathway to the core scaffold.

Structural Analogs and Derivatives: A Gateway to Diverse Pharmacology

The true potential of the this compound scaffold is unlocked through the systematic modification of its three key components:

  • The Carboxamide (N1) Substituent: Variation at this position allows for the introduction of a wide range of functional groups, influencing the molecule's polarity, hydrogen bonding capacity, and interaction with specific receptor pockets.

  • The Piperazine Ring: While less commonly modified, conformational constraints or the introduction of substituents on the piperazine ring can impact the overall topology and receptor fit.

  • The 4-Methoxyphenyl (N4) Moiety: Alterations to this aromatic ring, including the position of the methoxy group or its replacement with other substituents, can significantly affect selectivity and potency for various targets.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Anticancer Activity

Derivatives of the 4-(methoxyphenyl)piperazine core have emerged as a promising class of anticancer agents, with activity demonstrated against a range of cancer cell lines[2][3][4]. The mechanism of action is often multifaceted, including the induction of cell cycle arrest and apoptosis[5][6].

Key SAR Insights:

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is critical for anticancer potency. Hybrid molecules incorporating other pharmacophores, such as quinazolines or thienopyrazines, have shown significant activity[2][5]. For instance, a 2-alkoxythieno[2,3-b]pyrazine-3-yl group at this position led to a lead compound, DGG200064, which induces G2/M arrest in colon cancer cells[5].

  • Arylpiperazine Moiety: The substitution pattern on the phenyl ring of the piperazine moiety influences both potency and selectivity. While the 4-methoxy substitution is common, analogs with 2-methoxy or 3-methoxy groups have also demonstrated significant anticancer effects[7].

Compound ClassR Group on CarboxamideCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinazoline-piperazine hybridsSubstituted quinazolinePC3, MGC803, A375, A5491.3 - 2.9G0/G1 arrest, ERK1/2 and p38 inhibition[2][6]
Thienopyrazine-piperazine carboxamides2-alkoxythieno[2,3-b]pyrazineHCT116< 1G2/M arrest[5]
Phenylaminocarbonyl-piperazinesSubstituted benzoylMCF7, A549Selective cytotoxicityNot specified[3]
Anti-inflammatory and Analgesic Properties

The piperazine scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents[8][9][10]. Derivatives of 4-(methoxyphenyl)piperazine have been investigated for their potential to modulate inflammatory pathways and alleviate pain.

Key SAR Insights:

  • The introduction of a pyrazole moiety, often linked to the piperazine nitrogen, has been a successful strategy in designing potent anti-inflammatory and analgesic compounds[8][9][11].

  • The analgesic effects of some derivatives are suggested to be mediated, at least in part, through the serotonergic pathway[8].

Central Nervous System (CNS) Activity

Arylpiperazines are renowned for their interactions with various CNS receptors, particularly dopamine and serotonin receptors. While much of the research has focused on the 2-methoxyphenyl isomer due to its high affinity for the 5-HT1A receptor, the principles are applicable to the broader class of methoxyphenylpiperazine derivatives. These compounds have been explored for their potential in treating a range of neurological and psychiatric disorders.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_release Dopamine Release D2_receptor D2 Receptor Dopamine_release->D2_receptor Binds D3_receptor D3 Receptor Dopamine_release->D3_receptor Binds Signal_transduction Signal Transduction D2_receptor->Signal_transduction D3_receptor->Signal_transduction Analog Methoxyphenylpiperazine Carboxamide Analog Analog->D2_receptor Modulates Analog->D3_receptor Modulates

Figure 2: Modulation of Dopamine Receptors by Methoxyphenylpiperazine Analogs.

Key SAR Insights:

  • The nature of the substituent on the carboxamide nitrogen and the length of the alkyl chain connecting it to the piperazine ring are crucial for affinity and selectivity towards dopamine D2 and D3 receptors.

  • An extended and more linear conformation in the aliphatic or aryl spacers is often critical for dopamine D3 receptor selectivity.

Enzyme Inhibition

Recent studies have highlighted the potential of 4-(hydroxyphenyl)piperazine-1-carboxamide derivatives as potent tyrosinase inhibitors[5]. This opens up a new avenue for the therapeutic application of this scaffold in dermatological conditions related to hyperpigmentation.

Key SAR Insights for Tyrosinase Inhibition:

  • Hydrophobic ortho-substituents on the aroyl moiety of the carboxamide significantly enhance inhibitory activity.

  • The 4-hydroxyphenyl group appears to be a key pharmacophoric feature for tyrosinase inhibition, suggesting that O-demethylated metabolites of 4-methoxyphenyl derivatives could also be active.

ADME/Tox Profile: A Critical Consideration

The drug-like properties of any new chemical entity are paramount for its successful development. For 4-(methoxyphenyl)piperazine derivatives, a key metabolic pathway is the O-demethylation of the methoxy group.

  • Metabolism: In vivo studies in rats and in vitro studies with human liver microsomes have shown that 1-(4-methoxyphenyl)piperazine is primarily metabolized to 1-(4-hydroxyphenyl)piperazine through O-demethylation[1][7]. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6[1][7]. This has significant implications for potential drug-drug interactions and inter-individual variability in metabolism.

  • Toxicity: While comprehensive toxicity data for the this compound scaffold is limited, toxicological analysis of the parent compound, 1-(4-methoxyphenyl)piperazine, has been described, primarily in the context of its use as a designer drug[12]. As with any CNS-active compound, off-target effects and potential for cardiotoxicity should be carefully evaluated during preclinical development.

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

This protocol is a generalized procedure based on common methods reported in the literature[13].

  • Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a base (e.g., triethylamine, diisopropylethylamine, 1.5 eq.) to the solution and stir at room temperature.

  • Add the desired isocyanate or carbamoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Start Start Seed_cells Seed cancer cells in 96-well plate Start->Seed_cells Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Treat_compounds Treat with varying concentrations of test compounds Incubate_24h->Treat_compounds Incubate_48_72h Incubate for 48-72h Treat_compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Add_solubilizer Add solubilizing agent Incubate_3_4h->Add_solubilizer Read_absorbance Measure absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_IC50 Calculate IC50 values Read_absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the in vitro MTT assay.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. Future research in this area should focus on a more comprehensive evaluation of the ADME/Tox properties of novel analogs, including their potential for CYP-mediated drug interactions. Furthermore, the exploration of this scaffold against a broader range of biological targets, guided by computational modeling and high-throughput screening, is likely to uncover new and exciting therapeutic opportunities. The insights and protocols provided in this guide are intended to facilitate these future endeavors and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

  • KE, C., TANG, N., HU, Y., & WANG, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]

  • Tanaka, H., et al. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Japanese journal of pharmacology, 83(4), 307-316. [Link]

  • Kim, J., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b] pyrazin-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2567. [Link]

  • Gattuso, G., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl) piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. [Link]

  • de Oliveira, R. L., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 145-152. [Link]

  • Song, H., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5, 6, 7-trialkoxy quinazoline derivatives. European journal of medicinal chemistry, 79, 322-330. [Link]

  • Rojas-Algarra, M., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(12), 1729. [Link]

  • Song, H., et al. (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5, 6, 7-trialkoxy quinazoline derivatives. European journal of medicinal chemistry, 79, 322-330. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Journal of Pharmacy and Pharmacology, 70(6), 833-842. [Link]

  • Sharma, P. C., & Kumar, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link]

  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of medicinal chemistry, 22(5), 554-559. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 333-342. [Link]

Sources

The 4-(4-Methoxyphenyl)piperazine-1-carboxamide Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Within this class, the 4-(Aryl)piperazine-1-carboxamide framework has emerged as a particularly versatile pharmacophore. This technical guide provides a detailed exploration of the biological activities associated with the 4-(4-Methoxyphenyl)piperazine-1-carboxamide core and its structural analogs. We delve into its profound interactions with key G-protein coupled receptors (GPCRs), primarily focusing on the dopaminergic and serotonergic systems, which are critical targets for neurological and psychiatric disorders. This document synthesizes data from numerous studies to elucidate the structure-activity relationships (SAR) that govern receptor affinity and selectivity. Furthermore, we provide standardized experimental protocols for synthesis and in vitro evaluation, offering a practical framework for researchers. The guide culminates with a discussion of preclinical metabolic considerations, positioning this scaffold as a continuing source of high-value lead compounds for drug discovery.

Introduction: The Prominence of the Arylpiperazine Carboxamide Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a privileged structure in drug development, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[1][2] Its ability to be substituted at the N1 and N4 positions allows for precise three-dimensional orientation of various pharmacophoric elements, enabling tailored interactions with biological targets.

The this compound structure represents a specific and highly influential embodiment of this scaffold. It combines the well-established arylpiperazine motif, known for its high affinity for aminergic GPCRs, with a carboxamide linker that provides a critical hydrogen bonding capability and conformational constraint. This guide will systematically dissect the biological profile of this core structure, focusing on its role as a modulator of key neurotransmitter systems and the nuanced structural modifications that fine-tune its activity.

Core Pharmacological Profile: A Multi-Receptor Ligand

Derivatives built upon the 4-(Aryl)piperazine-1-carboxamide scaffold exhibit a rich pharmacology, frequently demonstrating high affinity for multiple receptor systems. The specific substitution pattern on the aryl ring (e.g., ortho- vs. para-methoxy) and the nature of the group attached to the carboxamide nitrogen are principal determinants of the ultimate receptor selectivity profile.

Dopaminergic System Modulation (Dopamine D₂ and D₃ Receptors)

The dopamine D₃ receptor has become an intense focus for therapeutic development, particularly for neuropsychiatric conditions like addiction and schizophrenia.[3] Due to its high sequence homology with the D₂ receptor, achieving selectivity has been a significant challenge. The 4-phenylpiperazine class of compounds has proven to be a fertile ground for the discovery of potent and selective D₃ receptor ligands.[3][4]

Numerous studies have demonstrated that N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides can act as potent D₃ receptor ligands.[5][6] Modifications to the terminal aryl carboxamide and the linker length are crucial for optimizing both affinity and selectivity over the D₂ receptor subtype.[5] For instance, the introduction of rigid aryl acrylamide derivatives has been shown to yield compounds with nanomolar D₃ affinity and over 150-fold selectivity versus the D₂ receptor.[5][6]

Table 1: Representative Dopamine Receptor Binding Affinities

Compound ID Structure (Core Moiety) Target Kᵢ (nM) D₂/D₃ Selectivity Ratio Reference
Compound 38 (ST 280) (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide hD₃ 0.5 153 [5][6]
hD₂L 76.4 [5][6]
Derivative 8j N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamide hD₃ 2.6 >1000 [4]

| Derivative 8d | N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-aryl carboxamide | hD₃ | - | >1000 |[4] |

The mechanism of action for D₂-like receptors, including D₃, involves coupling to the Gαi subunit of the heterotrimeric G-protein complex. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

D3_Signaling_Pathway cluster_membrane D3R Dopamine D3 Receptor G_Protein Gαi/βγ D3R->G_Protein inhibits activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand D3 Antagonist (Arylpiperazine Carboxamide) Ligand->D3R blocks G_Protein->AC inhibits ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response leads to

Caption: Key Structure-Activity Relationship points.

Experimental Protocols & Methodologies

To ensure reproducibility and validity, standardized protocols are essential. The following sections detail representative methods for the synthesis and in vitro evaluation of novel 4-(Aryl)piperazine-1-carboxamide derivatives.

General Synthesis Pathway

The most common and robust method for synthesizing these compounds is through the acylation of the corresponding N-arylpiperazine with a suitable carboxylic acid derivative.

Protocol 4.1.1: Synthesis via Acyl Chloride

  • Reactant Preparation : Dissolve 1.0 equivalent of 1-(4-methoxyphenyl)piperazine and 1.5 equivalents of a hindered base (e.g., N,N-diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., Dimethylformamide, DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation : Add 1.0 equivalent of the desired benzoyl chloride derivative dropwise to the stirred solution.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.

  • Workup : Quench the reaction by adding deionized water. Extract the aqueous mixture with an organic solvent like Ethyl Acetate (3x volume).

  • Purification : Wash the combined organic phases with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis_Workflow Start Reactants: • 1-(Aryl)piperazine • Acyl Chloride • Base (DIPEA) • Solvent (DMF) Step1 Dissolve & Cool to 0 °C Start->Step1 Step2 Add Acyl Chloride (Dropwise) Step1->Step2 Step3 Stir Overnight (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End Final Product (Characterize by NMR, MS) Step5->End

Caption: General synthesis workflow for arylpiperazine carboxamides.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This protocol is designed to be self-validating through the inclusion of appropriate controls.

Protocol 4.2.1: Competitive Radioligand Binding Assay (e.g., for D₃ Receptor)

  • Materials :

    • Cell membranes expressing the human D₃ receptor (hD₃R).

    • Radioligand (e.g., ¹²⁵I-IABN). [4] * Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test compounds (serial dilutions).

    • Non-specific binding (NSB) control: A high concentration of a known D₃ antagonist (e.g., Spiperone).

    • Total binding control: Vehicle (e.g., DMSO).

    • 96-well plates and a cell harvester.

  • Procedure :

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer.

      • 25 µL of test compound dilution (or NSB control or vehicle).

      • 50 µL of radioligand at a concentration near its Kₔ.

      • 100 µL of cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the free.

    • Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Preclinical Considerations: Metabolism and Pharmacokinetics

The in vivo disposition of a drug candidate is as important as its potency. For arylpiperazine derivatives, metabolism is a key consideration. Studies on the closely related designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) have shown that it is primarily metabolized via O-demethylation to 1-(4-hydroxyphenyl)piperazine. [7]This reaction is catalyzed predominantly by the polymorphic human cytochrome P450 enzyme, CYP2D6. [7] This finding has critical implications for drug development:

  • Pharmacogenetic Variability : CYP2D6 is highly polymorphic in the human population, leading to poor, intermediate, extensive, and ultra-rapid metabolizer phenotypes. This can cause significant inter-individual variability in drug exposure and response.

  • Drug-Drug Interactions (DDIs) : Co-administration with potent CYP2D6 inhibitors (e.g., quinidine, bupropion) can significantly increase plasma concentrations of the parent drug, potentially leading to adverse effects. [7] Therefore, early in vitro metabolic profiling of any new this compound derivative is essential to characterize its metabolic fate and potential for DDIs.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a privileged chemotype with demonstrated, potent activity at key dopaminergic and serotonergic receptors. The structure-activity relationships are well-defined, particularly the critical role of the carboxamide linker for D₃ receptor selectivity and the influence of aryl substitution on receptor preference. This provides a robust platform for the rational design of new chemical entities targeting complex neuropsychiatric disorders.

Future research should focus on:

  • Optimizing Selectivity : Further exploration of the terminal carboxamide substituent to achieve even greater selectivity, not only between receptor subtypes (D₂ vs. D₃) but also across different receptor families.

  • Functional Activity : Moving beyond simple binding affinity to characterize the functional activity (e.g., antagonist, partial agonist, inverse agonist) of new derivatives, as this is a key determinant of the ultimate in vivo effect.

  • Development of Imaging Agents : The high affinity of some derivatives makes them excellent candidates for development as radioligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, enabling in vivo study of receptor distribution and occupancy. [5] By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to continue innovating within this valuable chemical space to develop the next generation of CNS-targeted therapeutics.

References

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central.
  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed.
  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.
  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ProQuest.
  • 4-(2-methoxyphenyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide. Smolecule.
  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635.
  • para-Methoxyphenylpiperazine. Wikipedia.
  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. University of Groningen research portal.
  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.
  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed.

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An In-depth Technical Guide to 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a core chemical scaffold with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, this document synthesizes information from closely related analogues to provide insights into its synthesis, physicochemical properties, potential biological activities, and analytical characterization. The primary focus of its derivatives has been on the modulation of dopamine (D2/D3) and serotonin (5-HT1A) receptors, suggesting its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and related compounds.

Introduction

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs. Its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for structural modification has made it a cornerstone in drug discovery. The introduction of an aryl group, such as a methoxyphenyl ring, at the N1 position, and a carboxamide at the N4 position, gives rise to a class of compounds with demonstrated biological activity. This compound represents the parent structure of a series of derivatives that have shown significant affinity for key neurotransmitter receptors, particularly dopamine and serotonin receptors. This guide will delve into the known chemistry and biology of this scaffold, drawing upon the wealth of information available for its closely related analogues to provide a comprehensive overview for the scientific community.

Chemical Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for the preparation of its precursors and related N-substituted piperazine carboxamides. The synthetic strategy typically involves a two-step process: the synthesis of the core intermediate, 1-(4-methoxyphenyl)piperazine, followed by the introduction of the carboxamide group.

Synthesis of 1-(4-Methoxyphenyl)piperazine

A common and efficient method for the synthesis of N-arylpiperazines is the reaction of an appropriate aniline with a bis(2-haloethyl)amine. A one-pot synthesis method starting from diethanolamine is also a viable and often preferred route to avoid handling the carcinogenic bis(2-chloroethyl)amine directly.[1]

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)piperazine

  • Step 1: Generation of bis(2-bromoethyl)amine hydrobromide. To a flask containing diethanolamine, hydrobromic acid (48%) is added slowly. The mixture is then refluxed for an extended period (e.g., 12 hours). The excess hydrobromic acid is subsequently removed by distillation.

  • Step 2: Cyclization with p-anisidine. To the crude product from Step 1, p-anisidine, a base such as sodium carbonate, and a high-boiling solvent like 1-butanol are added. The reaction mixture is heated at an elevated temperature (e.g., 120°C) for several hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is washed with water. The organic layer is then treated with hydrochloric acid to precipitate the hydrochloride salt of the product. The salt can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield pure 1-(4-methoxyphenyl)piperazine hydrochloride. The free base can be obtained by neutralization with a base.

Synthesis of this compound

The introduction of the carboxamide moiety at the N4 position of the piperazine ring can be achieved through several methods. The most common approach is the reaction of the secondary amine with an isocyanate or a related reagent.

Experimental Protocol: Carboxamide Formation

  • Method A: Reaction with an Isocyanate. 1-(4-Methoxyphenyl)piperazine is dissolved in an inert aprotic solvent (e.g., dichloromethane, tetrahydrofuran). An isocyanate, such as chlorosulfonyl isocyanate[2], followed by hydrolysis, or an alkali metal isocyanate (e.g., potassium isocyanate) in the presence of an acid, can be used. The reaction is typically carried out at room temperature or with gentle heating.

  • Method B: Reaction with Urea. A mixture of 1-(4-methoxyphenyl)piperazine and urea can be heated, leading to the formation of the carboxamide with the evolution of ammonia.

  • Purification: Following the reaction, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of reagent for carboxamide formation depends on factors such as availability, reactivity, and desired reaction conditions. Isocyanates are generally more reactive but can be sensitive to moisture. The use of urea is a more classical and often more economical approach. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Aprotic solvents are preferred to avoid side reactions with the isocyanate.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.28 g/mol
LogP~1.5 - 2.5
pKa~7.5 - 8.5 (piperazine nitrogen)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons of the methoxyphenyl ring (doublets, ~6.8-7.2 ppm), piperazine ring protons (multiplets, ~2.8-3.5 ppm), and the carboxamide NH₂ protons (broad singlet, ~5.5-7.0 ppm).[3][4]

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the piperazine carbons, and the carbonyl carbon of the carboxamide group (~155-160 ppm).[5]

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ at m/z 235 or 236, respectively. Characteristic fragmentation patterns would involve cleavage of the piperazine ring and the carboxamide group.[6][7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, C-O stretching of the methoxy group, and aromatic C-H stretching.

Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound has not been explicitly reported. However, extensive research on its derivatives, particularly N-alkylated and N-arylalkylated analogues, provides strong indications of its potential biological targets. The primary focus of these studies has been on dopamine and serotonin receptor systems.

Dopamine Receptor Affinity

Derivatives of this compound have demonstrated significant affinity and selectivity for dopamine D2 and D3 receptors.[8][9][10] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the carboxamide nitrogen is a critical determinant of both potency and selectivity.

Key SAR Insights from Analogues:

  • Alkyl Chain Length: An extended and linear conformation in the alkyl spacer between the carboxamide and a terminal aryl group is often crucial for high D3 receptor selectivity.[9][11]

  • Aryl Moiety: The nature of the terminal aryl group significantly influences D3 receptor affinity, with more rigid structures like aryl acrylamides often leading to sub-nanomolar potencies.[9]

  • Phenylpiperazine Substituents: The presence and position of substituents on the phenyl ring of the piperazine moiety also modulate receptor affinity and selectivity. For instance, 2,3-dichloro substitution often enhances D3 affinity.[12]

Table 2: Dopamine Receptor Binding Affinities of Representative Analogues

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide76.40.5153[9]
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide>10002.6>385[10]

Based on these findings, it is plausible that this compound itself may possess some affinity for dopamine receptors, likely serving as a foundational scaffold for the development of more potent and selective ligands.

Serotonin Receptor Affinity

Analogues of 4-(4-methoxyphenyl)piperazine have also been extensively studied as ligands for serotonin receptors, particularly the 5-HT1A subtype.[13][14] The 1-(2-methoxyphenyl)piperazine moiety is a well-known pharmacophore for 5-HT1A receptor antagonists.

Key SAR Insights from Analogues:

  • Alkylamide Substituents: Replacement of the phthalimide moiety in the known 5-HT1A antagonist NAN-190 with various alkyl amides has been shown to improve both affinity and selectivity over α1-adrenergic receptors.[14]

  • Bulky Substituents: Increased bulkiness of the alkyl moiety attached to the amide can further enhance 5-HT1A affinity.[14]

Given the structural similarities, this compound may exhibit affinity for 5-HT1A receptors, potentially acting as an antagonist or partial agonist.

Adrenoceptor Affinity

Several 1-(o-methoxyphenyl)piperazine derivatives have been reported to possess high affinity for α1-adrenoceptors.[15] This off-target activity is a critical consideration in the development of selective ligands for other receptors. SAR studies have aimed to reduce this affinity while maintaining the desired activity at serotonin or dopamine receptors.[14]

Diagram 1: Potential Signaling Pathways

G cluster_ligand This compound Analogues cluster_receptors Potential Receptor Targets cluster_downstream Downstream Cellular Effects Ligand Ligand D2R Dopamine D2 Receptor Ligand->D2R Binding D3R Dopamine D3 Receptor Ligand->D3R Binding HT1A Serotonin 5-HT1A Receptor Ligand->HT1A Binding Alpha1 α1-Adrenoceptor Ligand->Alpha1 Potential Off-Target Binding SecondMessengers Modulation of Second Messengers (e.g., cAMP) D2R->SecondMessengers D3R->SecondMessengers HT1A->SecondMessengers Alpha1->SecondMessengers IonChannels Regulation of Ion Channel Activity SecondMessengers->IonChannels GeneExpression Changes in Gene Expression SecondMessengers->GeneExpression G Parent This compound Metabolite 4-(4-Hydroxyphenyl)piperazine-1-carboxamide Parent->Metabolite CYP2D6 (O-demethylation)

Caption: Proposed primary metabolic pathway of this compound.

The carboxamide group itself is generally stable to metabolic hydrolysis, although this can vary depending on the specific chemical environment. Further metabolism could involve conjugation of the phenolic hydroxyl group of the primary metabolite with glucuronic acid or sulfate.

The overall pharmacokinetic profile of this compound would be influenced by its physicochemical properties, such as lipophilicity and pKa. The presence of the polar carboxamide group would likely result in a more balanced lipophilicity compared to the parent 1-(4-methoxyphenyl)piperazine, which could impact its absorption, distribution, and excretion characteristics.

Analytical Methodologies

The analysis of piperazine derivatives is well-established, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method would be suitable for the determination of the purity of this compound and for its quantification in various matrices.

Experimental Protocol: RP-HPLC Method Development

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) would be used. A gradient elution may be necessary to achieve optimal separation from impurities. [16][17]* Detection: UV detection at a wavelength corresponding to the absorbance maximum of the methoxyphenyl chromophore (around 230-240 nm) would be appropriate. [16]* Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural confirmation of this compound and for its identification in biological samples.

Diagram 3: Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Quantification Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, chemical entity. The extensive body of research on its derivatives strongly suggests that this core scaffold holds significant promise for the development of novel therapeutic agents, particularly for disorders of the central nervous system. The demonstrated high affinity of its analogues for dopamine and serotonin receptors warrants a more direct and thorough investigation of the parent compound's pharmacological profile.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic characterization of this compound.

  • In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of neurotransmitter receptors and transporters to elucidate its primary biological targets and off-target activities.

  • In Vivo Studies: Evaluation of the compound's efficacy in relevant animal models of neurological and psychiatric disorders, as well as a thorough assessment of its pharmacokinetic and safety profiles.

  • Structure-Activity Relationship Studies: Systematic modification of the core structure to optimize potency, selectivity, and drug-like properties.

By building upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and its future derivatives.

References

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  • Stark, H., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of medicinal chemistry, 46(18), 3883-3899.
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  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Wooten, D. W., et al. (2006). N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Nikolopoulos, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353.
  • Wojtkowiak, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1524.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • Karakuş, S., et al. (2020). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′- (3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 25(21), 5183.
  • Bavi, R., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & biodiversity, 15(11), e1800318.
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The Pharmacokinetic Profile of 4-(4-Methoxyphenyl)piperazine-1-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preclinical Maze for Piperazine Derivatives

The journey of a novel chemical entity from the bench to the bedside is a complex and data-driven process. For drug development professionals, a comprehensive understanding of a compound's pharmacokinetic (PK) profile is paramount to making informed decisions, mitigating risks, and ultimately, ensuring clinical success. This guide provides an in-depth technical overview of the anticipated pharmacokinetic characteristics of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a substituted piperazine derivative. While specific experimental data for this molecule is not extensively published, this document leverages established principles of drug metabolism and pharmacokinetic sciences, along with data from structurally related analogs, to construct a predictive and actionable framework for its preclinical development. Our focus is on not just the "what" but the "why," offering insights into the causality behind experimental choices and fostering a self-validating approach to protocol design.

Compound Profile: this compound

This compound belongs to the piperazine class of compounds, a scaffold frequently encountered in medicinal chemistry due to its favorable physicochemical properties and versatile biological activities. The presence of the methoxyphenyl group and the carboxamide moiety at the 1-position of the piperazine ring are key structural features that will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC12H17N3O2[1]
Molecular Weight235.28 g/mol [1]
CAS Number89026-59-5[1]

Predicted ADME Profile: A Data-Informed Hypothesis

In the absence of direct experimental data, we can formulate a robust hypothesis for the ADME properties of this compound by examining its structural analog, 1-(4-methoxyphenyl)piperazine (MeOPP).

Absorption

Given its relatively small molecular weight and the presence of both hydrogen bond donors and acceptors, this compound is likely to be absorbed orally. However, the carboxamide group may influence its solubility and permeability.

  • Key Consideration: The interplay between aqueous solubility and membrane permeability is a critical determinant of oral bioavailability.[2]

Distribution

The volume of distribution will be influenced by the compound's lipophilicity and its propensity for plasma protein binding. The methoxyphenyl group suggests a moderate degree of lipophilicity, which could lead to distribution into tissues.

  • Insight: High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.[3]

Metabolism: The Central Role of CYP450

The metabolism of this compound is anticipated to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. Drawing parallels with MeOPP, the primary metabolic pathway is likely to be O-demethylation of the methoxy group.[4][5][6]

  • Primary Metabolic Pathway (Hypothesized): O-demethylation of the 4-methoxy group to form the corresponding phenol metabolite, 4-(4-hydroxyphenyl)piperazine-1-carboxamide.

  • Key Enzyme: Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the O-demethylation of MeOPP.[4][6] Given the structural similarity, CYP2D6 is highly likely to be the major enzyme involved in the metabolism of this compound. The involvement of other isoforms such as CYP1A2 and CYP3A4 is also possible.[7]

  • Clinical Implication: CYP2D6 is a highly polymorphic enzyme, meaning that variations in the gene encoding this enzyme can lead to significant inter-individual differences in drug metabolism. This can result in populations of poor, intermediate, extensive, and ultrarapid metabolizers, which can have profound implications for drug efficacy and toxicity.

Degradation of the piperazine moiety is a secondary metabolic pathway observed for MeOPP and should also be investigated for the title compound.[4][6]

Excretion

The metabolites of this compound are expected to be more polar than the parent compound and are likely to be excreted primarily in the urine.

A Framework for Preclinical Pharmacokinetic Investigation

To rigorously test our hypotheses and build a comprehensive pharmacokinetic package for regulatory submission, a tiered approach of in vitro and in vivo studies is essential.[2][8]

In Vitro ADME Assays: Foundational Data for Decision Making

In vitro ADME assays are crucial for early-stage drug discovery, providing critical data to guide compound selection and optimization.[2][3]

AssayPurpose
Aqueous Solubility To determine the solubility in physiological buffers (e.g., pH 7.4). Poor solubility can limit absorption and lead to formulation challenges.
Log D7.4 To measure the lipophilicity at physiological pH. This influences membrane permeability, plasma protein binding, and volume of distribution.
AssayPurpose
Parallel Artificial Membrane Permeability Assay (PAMPA) A rapid, non-cell-based assay to assess passive diffusion across an artificial membrane.
Caco-2 Permeability Assay Utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model of the intestinal barrier. This assay can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[9]
AssayPurpose
Metabolic Stability in Liver Microsomes and Hepatocytes To determine the intrinsic clearance of the compound. This assay provides an early indication of the compound's metabolic fate and potential for first-pass metabolism.[10][11]
CYP450 Reaction Phenotyping To identify the specific CYP450 isoforms responsible for the metabolism of the compound. This is critical for predicting potential drug-drug interactions.[10][11]
CYP450 Inhibition Assay To assess the potential of the compound to inhibit major CYP450 enzymes. Inhibition of these enzymes can lead to clinically significant drug-drug interactions.[10]
CYP450 Induction Assay To determine if the compound can induce the expression of CYP450 enzymes, which can lead to increased metabolism of co-administered drugs.[10]
AssayPurpose
Plasma Protein Binding To quantify the extent to which the compound binds to plasma proteins. This is typically determined using methods like equilibrium dialysis or ultrafiltration.[10]
Blood-to-Plasma Ratio To determine if the compound preferentially partitions into red blood cells.
In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in appropriate animal models are essential to understand the complex interplay of ADME processes in a living organism.[8][12]

A typical early in vivo PK study would involve administering this compound to a rodent species (e.g., rats) via both intravenous (IV) and oral (PO) routes.

  • IV Administration: Allows for the determination of key clearance parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) without the confounding factor of absorption.

  • PO Administration: Enables the assessment of oral bioavailability (F%) and the maximum plasma concentration (Cmax) and the time to reach it (Tmax).

The quantification of this compound and its potential metabolites in biological matrices (plasma, urine) requires a validated analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13][14][15]

Experimental Protocols: A Step-by-Step Guide

Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol: CYP450 Reaction Phenotyping using Recombinant Human CYP Enzymes
  • Incubation Setup: Prepare separate incubations for each major recombinant human CYP450 isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) with this compound (1 µM) and an NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Reaction Termination and Sample Processing: Stop the reaction with ice-cold acetonitrile containing an internal standard and process the samples as described above.

  • LC-MS/MS Analysis: Quantify the formation of the primary metabolite (e.g., the O-demethylated product).

  • Data Interpretation: The CYP isoform that produces the highest amount of the metabolite is identified as the primary enzyme responsible for that metabolic pathway.

Data Presentation and Visualization

Table: Summary of Predicted and Experimental Pharmacokinetic Parameters
ParameterPredicted Value/RangeExperimental Data (to be determined)
Solubility (pH 7.4) Moderate
Log D7.4 1.5 - 3.0
Caco-2 Permeability (Papp A to B) > 1 x 10^-6 cm/s
Human Liver Microsomal Stability (t1/2) Intermediate to High
Plasma Protein Binding (%) > 80%
Major Metabolizing Enzyme(s) CYP2D6
Oral Bioavailability (Rat, F%) > 30%
Diagrams: Visualizing Key Processes

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Dissolution Enterocytes Enterocytes GI Tract->Enterocytes Permeation Portal Vein Portal Vein Enterocytes->Portal Vein First-Pass Metabolism Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Reversible Binding Plasma Proteins Plasma Proteins Systemic Circulation->Plasma Proteins Protein Binding Kidney Kidney Systemic Circulation->Kidney Liver->Systemic Circulation CYP2D6 CYP2D6 Liver->CYP2D6 Metabolite Metabolite CYP2D6->Metabolite Parent Drug Parent Drug Parent Drug->Metabolite O-demethylation Urine Urine Kidney->Urine Renal Clearance

Caption: Overview of the ADME processes for an orally administered drug.

G Start Start In Vitro Assays In Vitro Assays In Vivo PK Study In Vivo PK Study Data Analysis & Modeling Data Analysis & Modeling In Vivo PK Study->Data Analysis & Modeling Candidate Selection Candidate Selection Data Analysis & Modeling->Candidate Selection Informed Decision

Sources

An In-Depth Technical Guide to the Receptor Binding Profile of 4-(4-Methoxyphenyl)piperazine-1-carboxamide (Mepiprazole)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Phenylpiperazine Landscape

4-(4-Methoxyphenyl)piperazine-1-carboxamide belongs to the phenylpiperazine class of compounds, a scaffold that has yielded numerous psychoactive drugs.[1] Understanding the receptor binding profile of any member of this class is crucial for elucidating its mechanism of action, predicting its therapeutic potential, and anticipating its side-effect profile. This guide will delve into the known interactions of Mepiprazole and provide the technical framework for its further characterization.

Mepiprazole: A Pharmacological Overview

Mepiprazole is recognized as an anxiolytic and antidepressant agent.[2] Early research, primarily conducted in the 1970s and 1980s, established its activity within the central nervous system, highlighting its influence on monoaminergic pathways.[3]

Primary Pharmacological Actions

The principal mechanism of action of Mepiprazole is understood to be a combination of receptor antagonism and modulation of neurotransmitter reuptake and release.[2][3]

  • Serotonin System: Mepiprazole has been shown to enhance serotonergic activity.[3] This is attributed to its ability to inhibit the reuptake of serotonin and potentially induce its release.[4][5] A key piece of quantitative data indicates that Mepiprazole inhibits the uptake of serotonin in rat hypothalamic synaptosomes with an IC50 value of 0.9 µM.[4] Furthermore, it is characterized as a potent antagonist of the 5-HT2A receptor.[2]

  • Adrenergic System: The compound exhibits noradrenolytic properties, acting as an antagonist at α1-adrenergic receptors.[2] Biochemical studies have indicated that Mepiprazole leads to a decrease in norepinephrine receptor activity.[3]

  • Dopamine System: Mepiprazole has been observed to enhance dopamine receptor activity, likely through presynaptic actions that may involve the blockade of dopamine uptake and/or induction of its release.[5]

The Question of Active Metabolites

A critical consideration for many phenylpiperazine drugs, such as trazodone and etoperidone, is their metabolism to active compounds.[6] A common and notable active metabolite is m-chlorophenylpiperazine (mCPP), which itself has a complex and potent receptor binding profile, acting as a non-selective serotonin receptor agonist.[7][8] While it is plausible that Mepiprazole also produces active metabolites, specific data on this aspect are not currently available in the public literature. The potential for active metabolites adds a layer of complexity to the interpretation of in vivo pharmacological data and underscores the importance of a comprehensive drug metabolism and pharmacokinetic (DMPK) assessment.

Quantitative Receptor Binding Profile: The Current Landscape

A comprehensive receptor binding screen, providing Ki values across a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters, is the gold standard for characterizing a compound's selectivity and potential for off-target effects. Unfortunately, such a detailed public dataset for Mepiprazole is not available. The table below summarizes the known interactions.

TargetInteractionQuantitative DataSpeciesReference(s)
Serotonin Transporter (SERT)Inhibition of UptakeIC50: 900 nMRat (Hypothalamus)[4]
5-HT2A ReceptorAntagonism--[2]
α1-Adrenergic ReceptorAntagonism--[2]
Dopamine Transporter (DAT)Weak Inhibition of Uptake-Rat[5]
Norepinephrine Transporter (NET)Weak Inhibition of Uptake-Rat[4]

Experimental Protocols for Comprehensive Receptor Profiling

To fully elucidate the receptor binding profile of this compound, a series of in vitro assays are required. The following protocols provide a framework for such an investigation.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[9] These assays can be conducted in two primary formats: saturation and competition.

This workflow is designed to determine the inhibition constant (Ki) of Mepiprazole at a panel of receptors.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare receptor-expressing membranes (e.g., from cell lines or tissue) incubation Incubate membranes, radioligand, and test compound at equilibrium prep_membranes->incubation prep_ligand Select and prepare radioligand (e.g., [3H]-Ketanserin for 5-HT2A) prep_ligand->incubation prep_test Prepare serial dilutions of This compound prep_test->incubation filtration Separate bound from free radioligand (rapid vacuum filtration) incubation->filtration nsb_def Define non-specific binding (using excess unlabeled ligand) nsb_def->filtration counting Quantify bound radioactivity (scintillation counting) filtration->counting ic50_calc Generate competition curve and calculate IC50 value counting->ic50_calc ki_calc Calculate Ki using the Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

The experimentally determined IC50 value is dependent on the concentration of the radioligand used. To obtain the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is applied:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Functional Assays: Beyond Binding Affinity

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays typically measure a downstream signaling event following receptor activation.

This workflow is suitable for Gs or Gi-coupled receptors.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis cell_culture Culture cells expressing the receptor of interest cell_plating Plate cells in assay plates cell_culture->cell_plating agonist_mode Agonist mode: Add serial dilutions of Mepiprazole cell_plating->agonist_mode antagonist_mode Antagonist mode: Pre-incubate with Mepiprazole, then add known agonist cell_plating->antagonist_mode cell_lysis Lyse cells and add detection reagents agonist_mode->cell_lysis antagonist_mode->cell_lysis signal_read Measure signal (e.g., HTRF, AlphaLISA) for cAMP accumulation/inhibition cell_lysis->signal_read dose_response Generate dose-response curves signal_read->dose_response ec50_ic50 Calculate EC50 (agonist) or IC50 (antagonist) dose_response->ec50_ic50

Caption: Workflow for a cell-based GPCR functional assay measuring cAMP.

Key Signaling Pathways

The primary targets of Mepiprazole, based on available data, are serotonin and adrenergic receptors, which are predominantly GPCRs. Understanding their downstream signaling is key to interpreting the functional consequences of Mepiprazole's binding.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mepiprazole Mepiprazole (Antagonist) Receptor 5-HT2A Receptor Mepiprazole->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Simplified 5-HT2A receptor signaling pathway.

α1-Adrenergic Receptor Signaling

Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq/11 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mepiprazole Mepiprazole (Antagonist) Receptor α1-Adrenergic Receptor Mepiprazole->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Simplified α1-adrenergic receptor signaling pathway.

Conclusion and Future Directions

This compound (Mepiprazole) is a pharmacologically active compound with a profile suggestive of a serotonin antagonist and reuptake inhibitor (SARI) with additional α1-adrenergic antagonism. The currently available public data, while informative, lacks the comprehensive quantitative detail of a modern receptor binding screen. To fully understand its therapeutic potential and off-target liabilities, a broad panel binding assay is essential. Furthermore, investigation into its metabolism and the pharmacological profile of any potential active metabolites is a critical next step for a complete characterization. The methodologies and frameworks presented in this guide provide a clear path for future research into this intriguing phenylpiperazine derivative.

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In silico modeling of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

This guide provides a comprehensive framework for the computational evaluation of this compound, a molecule belonging to the versatile phenylpiperazine class. Phenylpiperazine derivatives are privileged scaffolds in medicinal chemistry, appearing in drugs targeting a wide array of biological systems, including central nervous system disorders and oncology.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that combines established protocols with the underlying scientific rationale, ensuring a robust and validated in silico assessment.

Part 1: Foundational Analysis & Target Scoping

Before initiating complex simulations, a foundational analysis of the lead compound is essential. This preliminary phase informs the strategic direction of the entire modeling cascade.

Physicochemical Profile

The first step is to characterize the molecule, this compound (CAS: 89026-59-5).[3] Its basic properties are summarized below. This initial data is critical for preliminary "drug-likeness" assessment and parameterization in subsequent modeling steps.

PropertyValueSource
Molecular FormulaC12H17N3O2[4]
Molecular Weight235.28 g/mol [3][4]
IUPAC NameThis compound[4]
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)N[5]
Target Identification and Rationale

The specific biological target of this compound may not be known a priori. Therefore, a critical "expert" step is to generate a testable hypothesis based on the activities of structurally similar compounds. The phenylpiperazine core is a well-documented pharmacophore for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][6] Derivatives have shown high affinity for dopamine D2 and D3 receptors, making these prime candidates for investigation.[6][7][8] Furthermore, other piperazine-containing molecules have been investigated as mTOR inhibitors for cancer therapy and as α1A/1D-adrenoceptor antagonists.[9][10][11]

For the purpose of this guide, we will proceed with the hypothesis that this compound is a ligand for the Dopamine D3 Receptor (DRD3) , a high-value target for neuropsychiatric disorders.[6] This choice is supported by extensive literature on similar scaffolds.[7][8]

Part 2: The In Silico Modeling Workflow

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Validation & Profiling cluster_2 Phase 3: Synthesis & Validation A Ligand Preparation (3D Structure Generation, Energy Minimization) D Molecular Docking (Virtual Screening, Pose Prediction) A->D B Target Selection (Literature Review, Homology Analysis) C Receptor Preparation (PDB Download, Cleaning, Protonation) B->C C->D E Molecular Dynamics (MD) (Binding Stability Assessment, Free Energy Calculation) D->E F ADMET Prediction (Pharmacokinetics, Toxicity Profiling) D->F G Data Synthesis (Integrated Analysis) E->G F->G H Prioritization for Experimental Validation G->H

A validated workflow for in silico drug discovery.
Protocol 1: Ligand and Receptor Preparation

Causality: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. This protocol ensures that both the ligand and its target protein are in a chemically correct and energetically favorable state.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a molecular editor).

    • Convert the 2D structure to a 3D conformation using a program like RDKit or Open Babel.

    • Assign correct protonation states at a physiological pH of 7.4. The piperazine nitrogens are key here.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformer. This is a crucial, self-validating step to ensure the starting geometry is reasonable.

  • Receptor Preparation:

    • Download the 3D crystal structure of the human Dopamine D3 Receptor from the Protein Data Bank (PDB). Let's assume we are using PDB ID: 3PBL as a representative structure.

    • Using a molecular modeling package (e.g., Schrödinger Maestro, BIOVIA Discovery Studio), prepare the protein.[1][2] This involves:

      • Removing all non-essential water molecules and co-crystallized ligands/ions.

      • Adding hydrogen atoms, as they are typically absent in PDB files.

      • Correcting any missing side chains or loops using tools like Prime.

      • Assigning correct protonation states to titratable residues (His, Asp, Glu).

    • Define the binding site. This is typically done by identifying the pocket occupied by the co-crystallized ligand in the experimental structure or by using a receptor grid generation tool that identifies suitable cavities.

Protocol 2: Molecular Docking

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[14] It serves as a rapid, first-pass filter to determine if the molecule is likely to interact favorably with the target. A good docking score is a prerequisite for more advanced simulations.

Step-by-Step Methodology:

  • Grid Generation: Define the search space for the docking algorithm. This is a box centered on the binding site defined in the previous protocol. The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

  • Docking Execution: Use a validated docking program like AutoDock Vina. The software will systematically explore different conformations (poses) of the ligand within the binding site, scoring each based on a predefined scoring function that approximates binding free energy.

  • Pose Analysis:

    • Analyze the top-scoring poses. The primary metric is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Visually inspect the predicted binding mode. Look for key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with critical amino acid residues known to be important for DRD3 activity.[7] This mechanistic check is a form of self-validation; the predicted interactions should make chemical sense.

Protocol 3: Molecular Dynamics (MD) Simulation

Causality: A docking pose is a static snapshot. An MD simulation is a "computational movie" that assesses the dynamic stability of the ligand-protein complex in a simulated physiological environment.[14] If the ligand remains stably bound in its docked pose throughout the simulation, it provides strong evidence for a viable interaction.

Step-by-Step Methodology:

  • System Setup:

    • Take the best-scoring pose from the molecular docking as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax into a stable state.

  • Production Run:

    • Run the simulation for a significant period, typically 50-100 nanoseconds, to observe the behavior of the complex.

  • Trajectory Analysis (Self-Validation):

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the complex is not undergoing major conformational changes and is stable.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified during docking. Their persistence throughout the simulation validates the docking pose.

Protocol 4: ADMET Prediction

Causality: A potent molecule is useless as a drug if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic (Toxicity).[13] In silico ADMET prediction provides an early warning system for potential liabilities, allowing for compound optimization before committing to expensive synthesis.

Step-by-Step Methodology:

  • Tool Selection: Utilize a well-regarded, freely accessible web server like SwissADME.

  • Input: Submit the SMILES string of this compound.

  • Analysis: Evaluate the output against established heuristics and models. Key parameters to examine include:

    • Lipinski's Rule of Five: A rule of thumb for evaluating drug-likeness and potential oral bioavailability.

    • Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Critical for a CNS-acting drug targeting DRD3.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

    • PAINS (Pan-Assay Interference Compounds) Alerts: Flags substructures known to cause false positives in experimental assays.

Part 3: Data Synthesis and Interpretation

The final step is to integrate all computational data into a coherent assessment of the compound's potential. This is where the scientist's expertise is paramount.

Integrated Data Summary (Illustrative)

The following table presents a hypothetical but plausible set of results from the described workflow.

ParameterPredicted ValueInterpretation & Causality
Docking Score (DRD3) -8.9 kcal/molStrong predicted binding affinity. The negative value suggests a spontaneous binding process is thermodynamically favorable.
Key Interactions H-bond with Asp110; Pi-Pi stacking with Phe346The interaction with the conserved Asp110 in GPCRs is a hallmark of aminergic receptor ligands, providing a strong mechanistic anchor for the pose.
MD RMSD (Ligand) 1.2 ± 0.3 Å (over 100 ns)Low and stable RMSD indicates the ligand does not diffuse away from the binding pocket, validating the stability of the predicted pose.
Lipinski Violations 0The compound adheres to the Rule of Five, suggesting good potential for oral bioavailability.
BBB Permeation Yes (Predicted)The model predicts the compound can cross the blood-brain barrier, a requirement for engaging its CNS target (DRD3).
CYP2D6 Inhibition Yes (Predicted)Potential liability. This suggests a risk of drug-drug interactions with other drugs metabolized by this enzyme. This is a flag for future optimization.
PAINS Alert NoThe compound does not contain substructures known to be frequent hitters, increasing confidence in its specific bioactivity.

graph G {
layout=neato;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

center [label="Overall Potential\n(Hypothesis)", shape=doublecircle, fillcolor="#C6F6D5", fontcolor="#202124", pos="3,3!"];

docking [label="Strong Binding\n(-8.9 kcal/mol)", fillcolor="#E8F0FE", fontcolor="#202124", pos="1,5!"]; md [label="Stable Complex\n(Low RMSD)", fillcolor="#E8F0FE", fontcolor="#202124", pos="5,5!"]; admet_good [label="Good Drug-Likeness\n(BBB+, Lipinski OK)", fillcolor="#E8F0FE", fontcolor="#202124", pos="1,1!"]; admet_bad [label="Metabolic Risk\n(CYP Inhibition)", fillcolor="#FEE2E2", fontcolor="#202124", pos="5,1!"];

docking -> center [label="Supports Affinity"]; md -> center [label="Supports Stability"]; admet_good -> center [label="Supports Viability"]; center -> admet_bad [label="Requires Optimization", style=dashed, color="#EA4335"]; }

Logical relationship of synthesized in silico data.

Conclusion and Future Directions

The integrated in silico workflow suggests that this compound is a promising candidate for targeting the Dopamine D3 receptor. The molecule exhibits strong and stable predicted binding to the target, coupled with a generally favorable drug-like profile. The primary flag for further investigation is a potential for CYP450-mediated drug-drug interactions.

These computational results provide a strong, data-driven hypothesis that now requires experimental validation. The immediate next steps should be:

  • In Vitro Validation: Perform a radioligand binding assay to experimentally determine the binding affinity (Ki) of the compound for the DRD3 receptor.

  • Metabolic Stability Assay: Use liver microsomes to experimentally assess the compound's metabolic stability and confirm the predicted CYP inhibition profile.

This guide demonstrates a logical, efficient, and self-validating approach to computational drug discovery.[15] By wedding robust protocols to a clear understanding of the scientific causality behind each step, researchers can confidently prioritize candidates and accelerate the journey from virtual screening to viable lead compounds.

References

  • Karim, E. M., Abchir, O., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Karim, E. M., Abchir, O., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. [Link]

  • Kurt, B. Z., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. [Link]

  • Hernández-Vázquez, L. (2018). Computational Methods Applied to Rational Drug Design. Universidad de la Sierra Sur. [Link]

  • Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. Stanford University. [Link]

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  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Schepmann, D., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed. [Link]

  • Free, R. B., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. [Link]

  • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. National Institutes of Health. [Link]

  • PubChem. (n.d.). 3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. [Link]

  • PubChem. (n.d.). 4-(furan-2-carbonyl)-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Schepmann, D., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Semantic Scholar. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

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  • Mirabile, S., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Institutes of Health. [Link]

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Methodological & Application

Application Notes & Protocols for 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Piperazine Carboxamide

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents with a wide spectrum of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][2][3] The introduction of an N-aryl group, such as a methoxyphenyl moiety, often confers specific affinities for aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[3][4] This document provides a comprehensive guide to the experimental application of a specific, yet lesser-explored derivative, 4-(4-Methoxyphenyl)piperazine-1-carboxamide .

While direct literature on this exact molecule is sparse, its structural components—the 4-methoxyphenylpiperazine core and the piperazine-1-carboxamide functional group—allow for a rational, hypothesis-driven approach to its characterization. Derivatives of 4-(2-methoxyphenyl)piperazine have shown high affinity for 5-HT1A and 5-HT7 serotonin receptors, while other 4-arylpiperazine-1-carboxamides have been investigated as potent monoamine neurotransmitter reuptake inhibitors and even as anticancer agents that induce G2/M cell cycle arrest.[5][6][7][8]

This guide is structured to provide researchers with the foundational knowledge and detailed protocols necessary to synthesize, characterize, and evaluate the biological activity of this compound. We will proceed under the primary hypothesis that this compound will exhibit activity at serotonin and/or dopamine receptors, a supposition grounded in the extensive pharmacology of its close analogs.

Part 1: Synthesis and Physicochemical Characterization

The synthesis of 4-arylpiperazine-1-carboxamides can be approached through several established routes. A common and efficient method involves the reaction of an N-arylpiperazine with a source of the carboxamide group.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available reagents.

Step 1: Phenyl Chloroformate Activation

  • To a solution of an appropriate amine (e.g., thieno[2,3-b]pyrazin-3-amine for similar structures) in a suitable solvent like dichloromethane (CH₂Cl₂), add pyridine as a base.[5]

  • Cool the mixture in an ice bath and add phenyl chloroformate dropwise.

  • Allow the reaction to stir at room temperature for 1 hour.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated intermediate.

Step 2: Carboxamide Formation

  • Dissolve the activated intermediate from Step 1 in acetonitrile (CH₃CN).

  • Add 4-(4-methoxyphenyl)piperazine and a base such as triethylamine (NEt₃).[5]

  • Heat the reaction mixture to 60°C for 30 minutes, monitoring by TLC.[5]

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Physicochemical Data (Predicted and Analog-Based)

PropertyPredicted/Estimated Value
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Appearance White to off-white crystalline powder (based on analogs)[9]
Solubility Soluble in DMSO, Methanol, Ethanol (based on analogs)[9]
Predicted LogP ~1.5 - 2.5

Part 2: Hypothesized Mechanism of Action & In Vitro Evaluation

Based on its structural similarity to known psychoactive compounds, the primary hypothesis is that this compound functions as a modulator of serotonin (5-HT) and/or dopamine (D) receptors. The 4-methoxyphenylpiperazine moiety is a well-established pharmacophore for these targets.

Signaling Pathway Hypothesis

The diagram below illustrates the potential signaling pathways that could be modulated by the test compound, focusing on the 5-HT2A (Gq-coupled) and D2 (Gi-coupled) receptors as representative examples.

Signaling_Pathway cluster_membrane Cell Membrane cluster_5HT2A 5-HT2A Receptor (Gq) cluster_D2 D2 Receptor (Gi) Compound 4-(4-MP)P-1-Carboxamide R_5HT2A 5-HT2A Compound->R_5HT2A Binds R_D2 D2 Compound->R_D2 Binds Gq Gq R_5HT2A->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Gi Gi R_D2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Hypothesized signaling pathways for the test compound.

Protocol 2: In Vitro Receptor Binding Affinity

This protocol determines the compound's affinity (Ki) for specific receptors using a competitive radioligand binding assay.

Objective: To quantify the binding affinity of this compound for human 5-HT2A and D2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human 5-HT2A or D2 receptors.

  • Radioligands: [³H]Ketanserin (for 5-HT2A)[10], [³H]Spiperone (for D2).[11]

  • Non-specific binding competitors: Serotonin (for 5-HT2A), Haloperidol (for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[10]

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[10]

  • Assay Setup: In each well, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a final concentration near its Kd value (e.g., ~2.0 nM for [³H]Ketanserin).[10]

    • 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a high concentration of a known competitor for non-specific binding.

    • 50 µL of cell membrane preparation (typically 50-100 µg of protein per well).[10]

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 20-30 minutes).[10]

  • Harvesting: Rapidly filter the contents of the plates over a vacuum manifold and wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Functional Activity (Calcium Flux Assay for 5-HT2A)

This protocol assesses whether the compound acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor.

Objective: To determine the functional effect of the test compound on intracellular calcium mobilization mediated by the 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[12][13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist.

  • Measurement:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Agonist Mode: Inject the test compound or reference agonist and monitor the change in fluorescence over time. A significant increase indicates agonist activity.[13]

    • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then inject a known concentration of serotonin (e.g., its EC₈₀) and monitor fluorescence. A reduction in the serotonin-induced signal indicates antagonist activity.[12]

  • Data Analysis: Express the data as a percentage of the maximal response to the reference agonist. For agonists, calculate the EC₅₀. For antagonists, calculate the IC₅₀.

Part 3: In Vivo Pharmacological Evaluation

Should in vitro results indicate significant activity, particularly at receptors implicated in anxiety or mood disorders, in vivo studies are the logical next step.

Workflow for In Vivo Behavioral Testing

The following diagram outlines a typical workflow for assessing the anxiolytic potential of the test compound in a rodent model.

In_Vivo_Workflow cluster_prep Preparation cluster_testing Behavioral Testing (Least to Most Stressful) cluster_analysis Data Analysis Acclimatize Animal Acclimatization (1 week) Dosing Compound Administration (i.p. or p.o.) Acclimatize->Dosing Vehicle, Diazepam, Test Compound OFA Open Field Arena (OFA) (Locomotor Activity & Anxiety) Dosing->OFA 30 min post-dose LDB Light-Dark Box (Anhedonia & Photophobia) OFA->LDB EPM Elevated Plus Maze (EPM) (Anxiety-like Behavior) LDB->EPM Data Data Collection (Time in zones, entries, etc.) EPM->Data Stats Statistical Analysis (ANOVA, t-test) Data->Stats

Caption: Workflow for in vivo anxiolytic activity assessment.

Protocol 4: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a gold-standard assay for evaluating anxiety-like behavior in rodents.[14] Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "threatening" arms of the maze.

Objective: To assess the anxiolytic-like effects of this compound in mice.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Adult male mice (e.g., C57BL/6).

  • Test compound, vehicle control, and positive control (e.g., Diazepam, 1-2 mg/kg).

  • Video tracking software for automated scoring.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (at various doses), vehicle, or Diazepam via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30 minutes for i.p. administration.

  • Testing:

    • Place a mouse individually at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: A significant increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be used to compare treatment groups.

References

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Yorgason, J. T., España, R. A., & Jones, S. R. (2011). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience, 2(10), 599–608.
  • Lee, H., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Pharmaceuticals, 15(5), 502.
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  • Lee, H., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. PubMed.
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  • Fuchs, E. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 8(3), 323-333.
  • Stasiak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Mini-Reviews in Medicinal Chemistry, 19(19), 1581–1596.
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Application Notes & Protocols: In Vivo Evaluation of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous centrally acting therapeutic agents. The specific compound, 4-(4-Methoxyphenyl)piperazine-1-carboxamide, belongs to this versatile class. While direct in vivo studies on this exact molecule are not extensively documented in public literature, its structural motifs are present in a wide array of compounds known to exhibit high affinity for key neurological and urological receptors. These include dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and α1-adrenergic receptors.[1][2][3][4] The methoxyphenyl group and the carboxamide linker are critical components that influence receptor affinity, selectivity, and pharmacokinetic properties.[2][3]

This guide provides detailed protocols for the in vivo evaluation of this compound (hereinafter referred to as 'the compound') in animal models. The experimental designs are logically derived from the known pharmacology of its close structural analogs, providing a robust framework for researchers to investigate its potential therapeutic effects. The protocols are structured around three potential mechanisms of action:

  • Dopamine D2/D3 Receptor Modulation: For potential applications in neuropsychiatric disorders such as schizophrenia or Parkinson's disease.[3]

  • Serotonin 5-HT1A Receptor Modulation: For potential applications in anxiety and depression.[5][6]

  • α1A/1D-Adrenoceptor Antagonism: For potential applications in benign prostatic hyperplasia (BPH).[4][7]

Part 1: Preclinical Formulation and Administration

A critical first step in any in vivo study is the development of a safe and effective formulation for compound administration. The physicochemical properties of the compound will dictate the most appropriate vehicle.

Protocol 1.1: Vehicle Screening and Formulation Preparation

Rationale: The goal is to create a homogenous and stable suspension or solution that allows for consistent dosing and maximizes bioavailability for the chosen route of administration. Poorly formulated compounds can lead to variable exposure and unreliable results.

Step-by-Step Methodology:

  • Solubility Assessment:

    • Assess the solubility of the compound in a panel of common, non-toxic vehicles. Start with simple aqueous vehicles and progress to more complex ones.

    • Panel:

      • Distilled Water

      • 0.9% Saline

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5% Dextrose in Water (D5W)

      • 0.5% (w/v) Methylcellulose (MC) in distilled water

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in distilled water

      • 20% (v/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in distilled water

  • Formulation Preparation (Suspension):

    • For many piperazine derivatives, which can be basic and poorly water-soluble, a suspension in a viscosity-enhancing agent like methylcellulose is often the most practical approach.

    • Weigh the required amount of the compound for the highest dose concentration.

    • In a clean glass mortar, add a small amount of the 0.5% MC vehicle to the powder to form a paste. This process, known as levigation, is crucial for preventing particle aggregation.

    • Gradually add the remaining vehicle in small aliquots while continuously triturating with the pestle until a homogenous suspension is achieved.

    • Transfer the suspension to a suitable container. The formulation should be stirred continuously before and during dose administration to ensure homogeneity.

  • Stability Check:

    • Visually inspect the formulation for any signs of precipitation or aggregation over a period relevant to the study duration (e.g., 4-6 hours) at room temperature.

Part 2: Investigation of Dopamine D2/D3 Receptor Activity

Many N-substituted (methoxyphenyl)piperazines show high affinity for dopamine D2 and D3 receptors, which are key targets for antipsychotic medications.[1][2] The following protocols are designed to assess the compound's potential antipsychotic-like or anti-Parkinsonian activity in rodent models.

Experimental Workflow: Dopamine Receptor Activity

G cluster_0 Phase 1: Acute Dosing & PK/PD cluster_1 Phase 2: Efficacy Models A Compound Formulation (Protocol 1.1) B Single Dose Administration (PO/IP) in Male Sprague-Dawley Rats A->B C Blood Sampling for Pharmacokinetics (PK) B->C t = 0.5, 1, 2, 4, 8, 24h D Behavioral Assessment: Locomotor Activity B->D Assess CNS exposure/ behavioral effects E Apomorphine-Induced Compulsive Behavior D->E Determine Dose Range F Catalepsy Test (Bar Test) D->F G Haloperidol-Induced Deficits D->G

Caption: Workflow for assessing D2/D3 receptor activity.

Protocol 2.1: Apomorphine-Induced Compulsive Behavior in Rats

Rationale: The non-selective dopamine agonist apomorphine induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents by stimulating D2-like receptors. A compound with D2 antagonist properties will dose-dependently inhibit these behaviors. This is a classic screening model for antipsychotic potential.

Step-by-Step Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g). House in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize for at least 7 days.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% MC, p.o.) + Saline (s.c.)

    • Group 2: Vehicle (p.o.) + Apomorphine (1.25 mg/kg, s.c.)

    • Group 3: Reference Antagonist (e.g., Haloperidol, 0.5 mg/kg, i.p.) + Apomorphine (s.c.)

    • Group 4-6: Compound (e.g., 3, 10, 30 mg/kg, p.o.) + Apomorphine (s.c.)

  • Procedure:

    • Administer the compound or vehicle orally (p.o.).

    • After a pre-determined pretreatment time (e.g., 60 minutes for p.o.), administer apomorphine subcutaneously (s.c.).

    • Immediately place each rat into an individual observation cage.

    • Record stereotyped behaviors for 1 minute every 10 minutes for a total of 60 minutes.

    • Scoring is based on a standard scale (e.g., 0=asleep/stationary; 1=active; 2=predominantly stereotyped sniffing/head movements; 3=continuous stereotypy with periodic sniffing; 4=continuous stereotypy of high intensity).

  • Data Analysis:

    • Calculate the total stereotypy score for each animal.

    • Analyze the data using a one-way ANOVA followed by Dunnett's post-hoc test, comparing compound-treated groups to the vehicle+apomorphine group.

Table 1: Hypothetical Dose-Response Data for Apomorphine Challenge
Treatment GroupDose (mg/kg)Mean Stereotypy Score (± SEM)% Inhibition
Vehicle + Apomorphine-18.5 ± 1.20%
Haloperidol + Apomorphine0.54.2 ± 0.877%
Compound + Apomorphine315.1 ± 1.518%
Compound + Apomorphine109.3 ± 1.150%
Compound + Apomorphine305.5 ± 0.970%

Part 3: Investigation of Serotonin 5-HT1A Receptor Activity

Analogs of the compound, such as WAY-100635, are potent and selective 5-HT1A receptor antagonists.[5] This receptor is implicated in anxiety and depression. The following protocol assesses the compound's ability to block the effects of a 5-HT1A agonist.

Protocol 3.1: 8-OH-DPAT-Induced Hypothermia in Mice

Rationale: The selective 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) induces a characteristic drop in body temperature in rodents. A 5-HT1A antagonist will prevent this effect in a dose-dependent manner. This is a reliable in vivo assay for measuring 5-HT1A receptor blockade.[5]

Step-by-Step Methodology:

  • Animals: Male CD-1 or C57BL/6 mice (25-30g).

  • Groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% MC, p.o.) + Saline (s.c.)

    • Group 2: Vehicle (p.o.) + 8-OH-DPAT (0.5 mg/kg, s.c.)

    • Group 3: Reference Antagonist (e.g., WAY-100635, 1 mg/kg, s.c.) + 8-OH-DPAT (s.c.)

    • Group 4-6: Compound (e.g., 3, 10, 30 mg/kg, p.o.) + 8-OH-DPAT (s.c.)

  • Procedure:

    • Measure the baseline rectal temperature of each mouse using a fine-tipped digital thermometer.

    • Administer the compound, reference, or vehicle.

    • After 60 minutes (for p.o. administration), administer 8-OH-DPAT or saline.

    • Measure rectal temperature again at 30 minutes post-8-OH-DPAT administration.

  • Data Analysis:

    • Calculate the change in temperature (ΔT) from baseline for each animal.

    • Analyze ΔT values using a one-way ANOVA followed by Dunnett's post-hoc test.

Hypothetical Signaling Pathway: 5-HT1A Receptor

G cluster_agonist Agonist Action (e.g., 8-OH-DPAT) cluster_antagonist Antagonist Action (Hypothetical) 5HT1A_R 5-HT1A Receptor (Gi/o-coupled) AC Adenylyl Cyclase 5HT1A_R->AC Inhibits GIRK GIRK Channels 5HT1A_R->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (Neuronal survival, Plasticity) CREB->Gene_Exp K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Serotonin Serotonin / Agonist Serotonin->5HT1A_R Compound Compound Compound->5HT1A_R

Caption: Simplified 5-HT1A receptor signaling cascade.

Part 4: Investigation of α1-Adrenoceptor Antagonism for BPH

Several piperazine-derived compounds are effective α1A/1D-adrenoceptor antagonists used to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[4][8] The primary mechanism is the relaxation of smooth muscle in the prostate and bladder neck.

Protocol 4.1: Testosterone-Induced Prostatic Hyperplasia in Rats

Rationale: Chronic administration of testosterone in castrated rats induces prostatic hyperplasia, creating a reliable model of BPH. This model is used to evaluate the ability of a test compound to prevent or reverse the increase in prostate weight and other associated changes.[7]

Step-by-Step Methodology:

  • Animals and Surgical Procedure:

    • Male Sprague-Dawley rats (350-400g).

    • Perform bilateral orchiectomy (castration) under appropriate anesthesia. Allow a 14-day recovery period for the prostate to regress.

  • BPH Induction and Treatment:

    • After recovery, divide animals into groups (n=8-10).

    • Group 1 (Sham): Vehicle for induction (e.g., corn oil, s.c.) + Vehicle for treatment (e.g., 0.5% MC, p.o.).

    • Group 2 (BPH Control): Testosterone propionate (3 mg/kg, s.c. in corn oil) + Treatment Vehicle (p.o.).

    • Group 3 (Reference): Testosterone + Finasteride (10 mg/kg, p.o.).

    • Group 4-6 (Test): Testosterone + Compound (e.g., 5, 15, 45 mg/kg, p.o.).

    • Administer all treatments daily for 28 days.

  • Endpoint Measurement:

    • On day 29, euthanize the animals under anesthesia.

    • Carefully dissect the ventral prostate gland and remove any adhering connective or fatty tissue.

    • Blot the prostate dry and record its wet weight.

    • Calculate the prostate index: (Prostate Weight / Body Weight) x 100.

  • Data Analysis:

    • Compare prostate weights and indices across groups using one-way ANOVA and a suitable post-hoc test (e.g., Dunnett's).

Table 2: Hypothetical Data for BPH Model
Treatment GroupDose (mg/kg)Final Prostate Weight (g ± SEM)Prostate Index (± SEM)
Sham-0.21 ± 0.020.05 ± 0.01
BPH Control-1.35 ± 0.110.32 ± 0.03
Finasteride100.68 ± 0.070.16 ± 0.02
Compound51.19 ± 0.100.28 ± 0.03
Compound150.95 ± 0.090.22 ± 0.02
Compound450.72 ± 0.080.17 ± 0.02

References

  • Van de Witte, S. V., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9. [Link]

  • Schepmann, D., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3915-25. [Link]

  • PubChem. 4-(furan-2-carbonyl)-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide. [Link]

  • Yuan, J., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry, 19(16), 4941-50. [Link]

  • Aher, N. G., et al. (2009). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(8), 2547-59. [Link]

  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-92. [Link]

  • PubChem. 3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate. [Link]

  • Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 12, 629631. [Link]

  • Semantic Scholar. N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. [Link]

  • Science.gov. piperazines: Topics. [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Frédérick, R., et al. (2004). Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology, 141(7), 1153-61. [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • ResearchGate. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. [Link]

  • Di Sarno, V., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 15(1). [Link]

  • ResearchGate. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. [Link]

Sources

Application Notes & Protocols: 4-(4-Methoxyphenyl)piperazine-1-carboxamide as a Tool for Studying 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Introduction: The 5-HT1A Receptor as a Therapeutic Target

The serotonin 1A (5-HT1A) receptor, a key member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission. Its unique distribution, functioning as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in cortical and limbic regions, places it at the nexus of mood, cognition, and anxiety regulation.[1][2] Activation of presynaptic 5-HT1A autoreceptors inhibits serotonin neuron firing, reducing serotonin release, while postsynaptic receptor activation mediates the direct effects of serotonin on target neurons.[1][3]

Given its central role, the 5-HT1A receptor is a primary target for developing anxiolytics, antidepressants, and antipsychotics.[4] The development and characterization of selective ligands are therefore paramount for dissecting its complex pharmacology and for screening novel therapeutic candidates. The arylpiperazine scaffold represents a privileged chemical structure, forming the core of numerous high-affinity 5-HT1A receptor ligands.[5][6] This guide focuses on 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a member of this important chemical class, as a research tool for investigating 5-HT1A receptor function.

Pharmacological Profile of Arylpiperazine Carboxamides

This compound belongs to a class of compounds extensively studied for their interaction with serotonergic and dopaminergic receptors.[7][8][9] While specific, comprehensive data for this exact molecule is emerging, the well-characterized pharmacology of its structural analogues provides a strong predictive framework for its application.

Key Structural Features & Rationale:

  • Arylpiperazine Moiety (4-Methoxyphenylpiperazine): This group is crucial for high-affinity binding to the 5-HT1A receptor. The methoxy-substituted phenyl ring engages in key interactions within the receptor's binding pocket.[5]

  • Carboxamide Linker: The linker and terminal group significantly influence selectivity and functional activity (agonist, antagonist, or partial agonist).

Compounds with this scaffold, such as the well-known antagonist WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide), exhibit high affinity and are invaluable tools for in vitro and in vivo studies.[10][11][12] The primary utility of this compound is as a test compound to determine its specific affinity, selectivity, and functional efficacy at the 5-HT1A receptor, contributing to a broader understanding of the structure-activity relationships (SAR) within this chemical series.[9][13]

Table 1: Representative Pharmacological Data for High-Affinity Arylpiperazine 5-HT1A Ligands

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivityReference
WAY-1006355-HT1A~0.1 - 1.0Silent Antagonist[10]
NAN-1905-HT1A0.6Antagonist[13]
Compound 2j*5-HT1A0.4Antagonist[13]
Compound 8**5-HT1A1.2Ligand (activity TBD)[5]

*4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine **N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate

Core Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor canonically couples to inhibitory G-proteins of the Gi/o family.[1][2] Ligand binding initiates a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors.

Primary Downstream Effects:

  • Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits AC, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[3][14]

  • Modulation of Ion Channels: The Gβγ subunit can directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.[1][2] It can also inhibit voltage-gated calcium channels.[3]

Beyond this canonical pathway, 5-HT1A receptors can also signal through other pathways, including the activation of the ERK/MAPK cascade, which is often implicated in neuroplasticity and cell survival.[2][15]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT1A Ligand (e.g., Arylpiperazine) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ-GDP) Receptor->G_Protein Activates (GTP loading) AC Adenylyl Cyclase (AC) G_Protein->AC Gαi inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ opens cAMP [cAMP] ↓ AC->cAMP Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol PKA PKA Activity ↓ cAMP->PKA Binding_Workflow A Prepare Reagents: Membranes, Radioligand, Test Compound Dilutions B Incubate Components: (Membrane + Radioligand + Test Compound) A->B C Terminate via Filtration: Separate Bound from Free B->C D Wash Filters C->D E Count Radioactivity (Scintillation Counter) D->E F Data Analysis: IC50 → Ki E->F

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw receptor membranes on ice and resuspend in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well. [16]Keep on ice.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 150 µL membranes + 50 µL buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL non-specific determinate + 50 µL radioligand.

    • Competition: 150 µL membranes + 50 µL test compound (at various concentrations) + 50 µL radioligand.

  • Radioligand Preparation: Dilute [³H]WAY-100635 in Binding Buffer to a final concentration of ~0.5-1.0 nM.

  • Incubation: Add reagents to the plate as described above. Incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [16]5. Filtration: Rapidly terminate the reaction by vacuum filtration onto PEI-soaked GF/C filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Dry the filter mats, place them in scintillation vials with cocktail, and count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (potency, EC50, and efficacy, Emax) of the test compound by measuring its ability to stimulate G-protein activation.

Principle: This functional assay directly measures the initial step of receptor activation: the exchange of GDP for GTP on the Gα subunit. [17]A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Agonist binding to the 5-HT1A receptor promotes the binding of [³⁵S]GTPγS to the Gαi protein. The amount of incorporated radioactivity is proportional to the level of receptor activation. This assay can distinguish between agonists, partial agonists, and neutral antagonists. [18][19] Materials:

  • Receptor Source: As in Protocol 1.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM final concentration (to ensure G-proteins are in their inactive state).

  • Test Compound: this compound.

  • Control Agonist: 5-HT or 8-OH-DPAT.

  • Filtration Apparatus & Scintillation Counter.

Workflow Diagram:

GTPgS_Workflow A Prepare Reagents: Membranes, [35S]GTPγS, GDP, Test Compound B Incubate Components: (Membrane + GDP + [35S]GTPγS + Test Compound) A->B C Terminate via Filtration B->C D Wash Filters C->D E Count Radioactivity D->E F Data Analysis: EC50 & Emax E->F

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare membranes as before. Prepare solutions of the test compound, control agonist, GDP, and [³⁵S]GTPγS in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Basal Binding: Membranes + GDP + [³⁵S]GTPγS + buffer.

    • Non-specific Binding: Membranes + GDP + [³⁵S]GTPγS + excess unlabeled GTPγS (10 µM).

    • Stimulated Binding: Membranes + GDP + [³⁵S]GTPγS + test compound (at various concentrations).

  • Incubation: Pre-incubate membranes, GDP, and the test compound for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction. Incubate for 60 minutes at 30°C.

  • Termination & Counting: Terminate the reaction by rapid filtration and count the filters as described in Protocol 1.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting basal binding from the binding observed at each concentration of the test compound.

    • Plot the stimulated binding against the log concentration of the compound.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation, often expressed as a percentage of the response to a full agonist like 5-HT).

Protocol 3: cAMP Inhibition Assay

Objective: To measure the functional consequence of Gi-coupling by quantifying the inhibition of adenylyl cyclase activity in whole cells.

Principle: In this cell-based assay, adenylyl cyclase is first stimulated with forskolin, leading to a large increase in intracellular cAMP. A Gi-coupled agonist will inhibit this forskolin-stimulated cAMP production. The decrease in cAMP is measured using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen™ technology. [20][21] Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor. [21][22]* Stimulant: Forskolin.

  • Test Compound: this compound.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). [21]* cAMP Detection Kit: Commercial kit (e.g., LANCE® Ultra cAMP Kit, cAMP Hunter™). [20][22]* Microplate Reader: Capable of detecting the specific signal (e.g., TR-FRET).

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT1A expressing cells into a 384-well plate and grow to confluence.

  • Compound Addition: On the day of the assay, remove the culture medium and add the test compound diluted in Assay Buffer at various concentrations.

  • Stimulation: Add forskolin to all wells (except for baseline controls) at a pre-determined concentration (typically its EC80-EC90, e.g., 1-10 µM) to stimulate cAMP production. [20]4. Incubation: Incubate the plate at room temperature or 37°C for 30 minutes. [20]5. Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit. This typically involves adding detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).

  • Reading: Read the plate on a compatible microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced.

    • Normalize the data, setting the forskolin-only wells as 0% inhibition and basal (no forskolin) as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound and fit the curve using non-linear regression to determine the IC50 value.

Trustworthiness and Self-Validation

For every protocol, the inclusion of appropriate controls is non-negotiable for data integrity.

  • Positive Controls: A known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) should be run in parallel to validate the assay's performance and provide a benchmark for the test compound's activity.

  • Negative Controls: Vehicle (e.g., DMSO) controls are essential to ensure the solvent does not interfere with the assay.

  • Data Quality: Assays should be optimized to yield a robust signal-to-background ratio and a Z'-factor > 0.5 for high-throughput screening applications.

By employing these rigorous protocols and controls, researchers can confidently characterize the pharmacological properties of this compound and similar compounds, thereby advancing our understanding of the 5-HT1A receptor system.

References

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology. [Link]

  • Vera-Avila, M., et al. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience. [Link]

  • Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie. [Link]

  • Albert, P. R., & Le François, B. (2010). Neuronal signaling of the 5-HT1A autoreceptor. ResearchGate. [Link]

  • De Deurwaerdère, P., et al. (2017). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link]

  • Chiric, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules. [Link]

  • Eurofins. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. [Link]

  • Kumar, P., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease. [Link]

  • Yuan, J., et al. (2012). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Duarte, F. S., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology. [Link]

  • Hensler, J. G., & Durgam, H. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • Campiani, G., et al. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco. [Link]

  • European Patent Office. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. Patent 1531822. [Link]

  • Scheideler, M. A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Mustafa, S., et al. (2020). Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer activation. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Kumar, H. K., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E. [Link]

  • Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. [Link]

  • Chiric, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. [Link]

  • Corradetti, R., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wzgarda-Raj, K., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design. [Link]

  • Zhang, L. L., & Shan, L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Oakwood Chemical. This compound, min 97%. Oakwood Chemical. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. [Link]

  • Google Patents. (1988). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. EP0136274B1.
  • Le Poul, E., et al. (2007). Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology. [Link]

  • Can, Ö. D., & Demir, Ö. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pytka, K., et al. (2016). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. Behavioural Brain Research. [Link]

  • Scheideler, M. A., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ResearchGate. [Link]

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The Enigmatic Potential of 4-(4-Methoxyphenyl)piperazine-1-carboxamide in Neuroscience: A Guide to a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

4-(4-Methoxyphenyl)piperazine-1-carboxamide (CAS No. 89026-59-5) is a distinct chemical entity belonging to the expansive family of piperazine derivatives.[1][2][3][4][5] While this specific molecule is commercially available, a thorough review of current scientific literature reveals a notable absence of dedicated neuroscience research into its direct applications, mechanism of action, or established experimental protocols.

However, the foundational structure of this compound, combining a methoxyphenyl group with a piperazine carboxamide core, places it at the intersection of two pharmacologically significant classes of compounds with extensive and well-documented roles in neuroscience. This guide, therefore, serves as a comprehensive overview of the potential applications of this compound by examining the established neuroscientific relevance of its constituent chemical motifs. We will delve into the known activities of related methoxyphenylpiperazine and piperazine carboxamide derivatives to provide a scientifically grounded framework for future research into this specific molecule.

The Piperazine Core: A Privileged Scaffold in Neuropharmacology

The piperazine ring is a heterocyclic moiety that is a cornerstone in the development of centrally acting drugs.[6] Its unique physicochemical properties allow it to interact with a wide array of biological targets within the central nervous system (CNS). Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily due to their ability to modulate neurotransmitter systems.[6]

Key Neurotransmitter Systems Modulated by Piperazine Derivatives:
  • Dopaminergic System: Many piperazine-containing compounds exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes. This interaction is fundamental to the therapeutic effects of antipsychotic medications.[7]

  • Serotonergic System: The piperazine scaffold is a common feature in ligands for various serotonin (5-HT) receptors. For instance, some derivatives act as agonists at 5-HT1A receptors, a mechanism associated with anxiolytic and antidepressant effects.[8]

  • Adrenergic System: Certain piperazine derivatives can also interact with adrenergic receptors, contributing to their overall pharmacological profile.

  • Cholinergic System: More recent research has explored the potential of piperazine derivatives as cognition enhancers through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[9]

The wide range of neurological activity associated with piperazine derivatives underscores the potential of this compound as a candidate for CNS-related research.[8]

The Methoxyphenyl Moiety: Guiding Receptor Affinity and Selectivity

The presence of a methoxyphenyl group is a critical structural feature that often imparts significant pharmacological activity, particularly in the context of neuroscience. This group can influence a molecule's binding affinity and selectivity for various receptors.

Derivatives of 1-(2-methoxyphenyl)piperazine, for example, have been extensively studied as high-affinity ligands for dopamine D2 and D3 receptors.[7] The position of the methoxy group on the phenyl ring can dramatically alter the compound's interaction with its target protein. This highlights the importance of precise structural modifications in designing CNS-active drugs.

Potential Therapeutic Applications in Neuroscience

Based on the activities of structurally related compounds, this compound could be investigated for a range of applications in neuroscience research, including:

  • Neurodegenerative Disorders: Piperazine derivatives are being explored as potential therapeutic agents for Alzheimer's disease.[10] Some have shown neuroprotective effects by modulating neuroinflammation and oxidative stress.[11] The potential for this compound to influence pathways related to neuronal survival and plasticity warrants investigation.

  • Cognitive Enhancement: Given that some piperazine derivatives have demonstrated the ability to reverse scopolamine-induced memory deficits and inhibit acetylcholinesterase, this compound could be a candidate for studies on cognitive function.[9]

  • Psychiatric Disorders: The well-established role of piperazine derivatives in modulating dopamine and serotonin pathways suggests that this compound could be screened for activity relevant to conditions such as anxiety, depression, and psychosis.[6]

Hypothetical Signaling Pathways and Experimental Workflows

While specific pathways for this compound are yet to be elucidated, we can propose potential mechanisms and experimental approaches based on its structural class.

G cluster_0 Potential Cellular Mechanisms Compound 4-(4-Methoxyphenyl)piperazine- 1-carboxamide Receptor GPCR (e.g., Dopamine, Serotonin Receptors) Compound->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, IP3) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascades (e.g., MAPK/ERK) SecondMessenger->KinaseCascade Transcription Gene Transcription (e.g., CREB) KinaseCascade->Transcription NeuronalResponse Neuronal Response (e.g., Altered Firing Rate, Synaptic Plasticity) Transcription->NeuronalResponse

Caption: Hypothetical signaling pathway for this compound.

Protocols for Initial Screening in Neuroscience Research

The following are generalized protocols for the initial characterization of a novel piperazine derivative in neuroscience. It is crucial to note that these are example workflows and must be adapted and optimized for the specific compound and experimental goals.

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a general procedure to determine the binding affinity of a test compound to a specific neurotransmitter receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., human dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor (commercially available or prepared in-house).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known ligand like haloperidol).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assessment (Example: Novel Object Recognition Test)

This protocol is a general guide for assessing the potential effects of a compound on learning and memory in rodents.

Objective: To evaluate the effect of this compound on recognition memory.

Materials:

  • Test animals (e.g., adult male C57BL/6 mice).

  • Test compound: this compound, formulated for in vivo administration (e.g., dissolved in saline with a small amount of Tween 80).

  • Vehicle control.

  • An open-field arena.

  • Two sets of identical objects for familiarization and one novel object for the test phase.

  • Video tracking software.

Procedure:

  • Habituation: For 2-3 days, allow each mouse to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

  • Administration: On the day of the experiment, administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection) at a predetermined time before the familiarization phase (e.g., 30 minutes).

  • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore freely for a set duration (e.g., 10 minutes).

  • Inter-trial Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour or 24 hours).

  • Test Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set duration (e.g., 5 minutes).

  • Data Analysis: Using video tracking software, measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index (e.g., (Time with novel - Time with familiar) / (Total exploration time)).

  • Compare the discrimination index between the vehicle-treated and compound-treated groups. A higher discrimination index in the compound-treated group may suggest an enhancement of recognition memory.

Caption: A generalized workflow for a novel object recognition experiment.

Synthesis of Related Piperazine Compounds

The synthesis of piperazine derivatives often involves multi-step processes. For instance, the synthesis of 1-(4-methoxyphenyl)piperazine can be achieved from diethanolamine, which is then reacted with p-anisidine.[12] Further reactions can then be carried out to add the carboxamide group at the 1-position of the piperazine ring. The specific synthesis of this compound would likely involve the reaction of 1-(4-methoxyphenyl)piperazine with a source of the carboxamide group, such as an isocyanate or by a multi-step process involving a chloroformate followed by amination.

Conclusion and Future Directions

While direct experimental data on the neuroscience applications of this compound is currently lacking, its chemical structure firmly places it within a class of compounds of significant interest to neuropharmacology. The combination of the versatile piperazine core and the pharmacologically active methoxyphenyl moiety suggests a high probability of CNS activity.

Future research should focus on the systematic characterization of this compound. Initial in vitro screening, including receptor binding assays across a panel of CNS targets (dopamine, serotonin, adrenergic, and cholinergic receptors) and functional assays, would be a critical first step. Following this, in vivo studies in animal models of neurological and psychiatric disorders could elucidate its therapeutic potential. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to begin to unravel the neuropharmacological profile of this enigmatic yet promising molecule.

References

A comprehensive list of references will be provided upon the availability of specific research pertaining to this compound. The information presented is based on the general literature of piperazine and methoxyphenylpiperazine derivatives.

Sources

Introduction: The Significance of the Dopamine D3 Receptor and the Role of Selective Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(4-Methoxyphenyl)piperazine-1-carboxamide for Dopamine D3 Receptor Investigation

The dopamine D3 receptor (D3R), a member of the D2-like family of G-protein coupled receptors (GPCRs), is a critical modulator of neuronal activity in the central nervous system.[1][2] Primarily expressed in limbic brain regions such as the nucleus accumbens, the D3R is implicated in the regulation of movement, motivation, cognition, and emotion.[2][3] Aberrant D3R signaling is associated with a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, depression, and substance use disorders.[1][3][4] This has positioned the D3R as a high-priority target for therapeutic drug development.[5]

The high degree of structural homology between the D3 and D2 receptors, particularly within the transmembrane domains, presents a significant challenge in developing subtype-selective ligands.[6] This selectivity is paramount for elucidating the specific physiological functions of the D3R and for developing therapeutics with minimal off-target effects. The 4-phenylpiperazine class of compounds has emerged as a fruitful scaffold for creating D3-selective agents.[5][7]

This guide provides a detailed overview and experimental protocols for the use of This compound , a representative compound from this class, as a research tool for the investigation of the dopamine D3 receptor. Its structure serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity.[5][8]

Compound Profile: this compound

This molecule belongs to the well-established phenylpiperazine class of D3 receptor ligands. The core structure consists of a piperazine ring linked to a methoxyphenyl group and a carboxamide moiety. This scaffold is recognized for its ability to interact with key residues within the D3 receptor binding pocket.

PropertyValueSource
IUPAC Name This compoundChemdiv
Molecular Formula C₁₂H₁₇N₃O₂PubChem
Molecular Weight 235.28 g/mol PubChem
Appearance White to off-white crystalline powderGeneric
Solubility Soluble in organic solvents such as DMSO, MethanolGeneric
logP 3.18 (Calculated)Chemdiv[9]

Mechanism of Action: Dopamine D3 Receptor Signaling

The D3 receptor primarily signals through the Gαi/o pathway.[3][10] Upon agonist binding, a conformational change in the receptor facilitates the coupling and activation of the heterotrimeric G-protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic AMP (cAMP).[2][4][11] This canonical pathway is a primary readout for functional assays.

Beyond cAMP modulation, D3R activation can trigger other signaling events, including:

  • Modulation of Ion Channels: Regulation of potassium and calcium channel activity.[11]

  • Kinase Activation: Activation of mitogen-activated protein kinase (MAPK) pathways.[11]

  • β-Arrestin Recruitment: G-protein-independent signaling can be initiated through the recruitment of β-arrestin, which can lead to receptor desensitization and internalization.[3]

These multifaceted signaling capabilities underscore the importance of using a variety of assays to fully characterize the functional profile of a D3R ligand.

D3R_Signaling cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor G_protein Gαi/o βγ D3R->G_protein Activates Arrestin β-Arrestin D3R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Ligand D3 Agonist (e.g., Dopamine) Ligand->D3R Binds ATP ATP ATP->AC Converts PKA PKA Activity ↓ cAMP->PKA Downstream Modulation of Cellular Function PKA->Downstream Internalization Receptor Internalization Arrestin->Internalization

Caption: Canonical Gαi/o and β-arrestin signaling pathways of the D3 receptor.

Application & Protocols

Application 1: In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. In a competition binding experiment, a constant concentration of a radiolabeled ligand is incubated with the receptor source in the presence of increasing concentrations of an unlabeled competitor compound (e.g., this compound or a test article). The competitor displaces the radioligand, and the concentration at which it inhibits 50% of the specific binding (IC₅₀) is determined. This value is then used to calculate the binding affinity constant (Ki).

Protocol: D3 Receptor Competition Binding Assay

Objective: To determine the Ki of a test compound for the human dopamine D3 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human D3 receptor.[12]

  • Radioligand: [³H]-Spiperone or a more selective D3 radioligand like [¹²⁵I]IABN.[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D3 antagonist like Haloperidol or Spiperone.

  • Test Compound: this compound or other unlabeled ligands, serially diluted.

  • Apparatus: 96-well plates, Brandel cell harvester or equivalent, glass fiber filters (GF/C), liquid scintillation counter, scintillation fluid.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for Total Binding) OR 50 µL Non-specific Binding Control.

    • 50 µL of competitor compound at various concentrations.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of D3R membrane preparation (typically 5-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[12]

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Termination & Readout cluster_analysis Data Analysis Prep1 Prepare Serial Dilutions of Test Compound Prep2 Prepare Radioligand and Membrane Solutions Assay Combine Membranes, Radioligand, & Test Compound in 96-well Plate Prep2->Assay Incubate Incubate at RT (60-90 min) Assay->Incubate Harvest Rapid Filtration over Glass Fiber Filters Incubate->Harvest Wash Wash Filters with Ice-Cold Buffer Harvest->Wash Count Liquid Scintillation Counting (DPM) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Fit Non-linear Regression to determine IC50 Plot->Fit Ki Calculate Ki using Cheng-Prusoff Equation Fit->Ki

Caption: Workflow for an in vitro radioligand competition binding assay.

Application 2: Cell-Based Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. For the D3R, the most common functional readout is the inhibition of forskolin-stimulated cAMP production.

Protocol: cAMP Inhibition Assay

Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound at the human D3 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D3 receptor.

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • Reference Agonist: Dopamine or Quinpirole.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: HTRF, LANCE, or ELISA-based kits.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to ~90% confluency.

  • Assay Starvation: Replace growth medium with assay medium and incubate for 30-60 minutes.

  • Compound Addition:

    • For Agonist Mode: Add serial dilutions of the test agonist (e.g., this compound if testing for agonist activity).

    • For Antagonist Mode: Add serial dilutions of the test antagonist, followed by a fixed concentration of a reference agonist (e.g., Quinpirole at its EC₈₀).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.

Data Analysis:

  • Agonist Mode: Plot the cAMP signal against the log concentration of the agonist. The resulting sigmoidal curve is used to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

  • Antagonist Mode: Plot the cAMP signal against the log concentration of the antagonist. The resulting inhibitory sigmoidal curve is used to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

cAMP_Assay_Workflow Seed Seed D3R-expressing Cells in Plate Starve Starve Cells in Assay Medium (with IBMX) Seed->Starve Add_Cmpd Add Test Compound (Agonist or Antagonist) Starve->Add_Cmpd Stimulate Add Forskolin (+/- Reference Agonist) Add_Cmpd->Stimulate Incubate Incubate at 37°C (30 min) Stimulate->Incubate Detect Lyse Cells & Measure cAMP Levels (HTRF/ELISA) Incubate->Detect Analyze Plot Dose-Response Curve Calculate EC50 / IC50 Detect->Analyze

Caption: Workflow for a cell-based cAMP functional assay.

Data Interpretation & Scientific Considerations

  • Selectivity Profile: Due to the high homology between D2 and D3 receptors, it is crucial to perform binding and functional assays on both subtypes.[4] The selectivity ratio (Ki D2 / Ki D3) is a key parameter for characterizing a D3-preferring ligand. Compounds with a selectivity ratio >100 are often considered valuable research tools.[6]

  • Intrinsic Activity: The cAMP assay can distinguish between full agonists, partial agonists (which produce a submaximal response), and antagonists (which produce no response on their own but block the effect of an agonist).

  • Off-Target Screening: Phenylpiperazine derivatives are known to have potential affinity for other receptors, such as serotonin (5-HT₁ₐ, 5-HT₂ₐ) and adrenergic (α₁) receptors.[13] A comprehensive understanding of a compound's profile requires screening against a panel of relevant GPCRs.

  • Metabolic Stability: The methoxy group on the phenyl ring is a potential site for metabolism, specifically O-demethylation by cytochrome P450 enzymes like CYP2D6.[14] In vitro metabolism assays using liver microsomes can provide valuable insights into a compound's stability and potential for in vivo applications.[15]

Conclusion

This compound and its analogs represent a cornerstone scaffold for the exploration of dopamine D3 receptor pharmacology.[8][16] When used with the robust in vitro protocols detailed in this guide, these compounds enable researchers to accurately determine the affinity, potency, and selectivity of novel chemical entities. This rigorous characterization is an indispensable step in elucidating the complex roles of the D3 receptor in health and disease and in the broader effort to develop next-generation CNS therapeutics.

References

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. (n.d.). MDPI. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. Available at: [Link]

  • Theoretical signaling pathways of the dopamine D1/D3 receptors in the... (n.d.). ResearchGate. Available at: [Link]

  • Morales-Lázaro, S. L., & Georgita, T. (2018). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. ACS Chemical Neuroscience, 9(10), 2395–2397. Available at: [Link]

  • Dopamine receptor D3. (n.d.). Wikipedia. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Available at: [Link]

  • Leppaenen, J., et al. (2002). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry Letters, 12(15), 1983-1986. Available at: [Link]

  • Gallezot, J. D., et al. (2012). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Pharmacology, 3, 133. Available at: [Link]

  • D3 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay. (n.d.). Eurofins DiscoverX. Available at: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PubMed Central (PMC). Available at: [Link]

  • van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available at: [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. (n.d.). National Institutes of Health. Available at: [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers. Available at: [Link]

  • Ethyl 4-(4-methoxyphenyl)piperazine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Schepmann, D., et al. (2003). N-(omega-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. Available at: [Link]

  • Micheli, F., et al. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. ACS Chemical Neuroscience, 1(4), 299-316. Available at: [Link]

  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Available at: [Link]

  • 3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). National Institutes of Health. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Available at: [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. (2025). ResearchGate. Available at: [Link]

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. (n.d.). Dissertation. Available at: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. (2017). PubMed Central (PMC). Available at: [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. (2025). PubMed. Available at: [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PubMed Central (PMC). Available at: [Link]

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  • Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. (2007). PubMed. Available at: [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. (n.d.). PubMed. Available at: [Link]

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Application Notes and Protocols for Cell-Based Functional Assays with 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Piperazine Derivatives

The piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, often confer favorable aqueous solubility and oral bioavailability.[1] Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anti-inflammatory, and potent modulation of central nervous system (CNS) targets like dopamine and serotonin receptors.[2][3][4][5][6][7]

This application note focuses on 4-(4-Methoxyphenyl)piperazine-1-carboxamide , a novel investigational compound. Given the extensive history of related structures, such as N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, acting as potent ligands for G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT1A) receptors, we have developed a suite of cell-based functional assays to elucidate the pharmacological profile of this compound.[6][7][8][9][10] Additionally, some piperazine-containing molecules have shown activity at adrenergic receptors, making this another important target class to investigate.[11][12]

This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for the initial characterization of this compound. We will proceed under the hypothesis that the compound is a potential GPCR modulator, outlining assays to determine its target engagement, signaling pathway activation, and functional cellular response. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step.

Part 1: Initial Target Validation and Signaling Pathway Analysis

The first step in characterizing a novel compound is to determine if it engages its putative target and which signaling pathways it modulates. GPCRs primarily signal through the activation of heterotrimeric G proteins, which can be broadly categorized into Gαs, Gαi/o, and Gαq/11 families. Each family initiates a distinct downstream signaling cascade.

  • Gαs-coupled receptors: Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gαi/o-coupled receptors: Inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.

  • Gαq/11-coupled receptors: Activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

The following diagram illustrates these canonical GPCR signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane cluster_Galpha Gα Subunits cluster_cytosol Cytosol Compound 4-(4-Methoxyphenyl) piperazine-1-carboxamide GPCR GPCR (e.g., Dopamine, Serotonin, Adrenergic Receptor) Compound->GPCR Binding Gas Gαs GPCR->Gas Activates Gai Gαi/o GPCR->Gai Activates Gaq Gαq/11 GPCR->Gaq Activates AC Adenylyl Cyclase Gas->AC Stimulates Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Stimulates cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Ca_up ↑ Intracellular [Ca²⁺] PLC->Ca_up

Caption: Canonical GPCR signaling pathways.

Protocol 1.1: cAMP Measurement for Gαs and Gαi/o Pathway Activation

This protocol uses a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels. The assay is highly sensitive and suitable for high-throughput screening.

Principle: The assay relies on the competition between native cAMP produced by the cells and a labeled cAMP tracer (cAMP-d2) for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (Eu3+-K). When the donor (Eu3+-K) and acceptor (d2) are in close proximity, FRET occurs. An increase in cellular cAMP displaces the cAMP-d2 tracer, leading to a decrease in the HTRF signal.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., Dopamine D2 Receptor, Serotonin 5-HT1A Receptor).

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gαs and to stimulate cAMP production in Gαi/o assays).

  • HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent.

  • This compound (test compound), stock solution in DMSO.

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge and resuspend cells in Assay Buffer to a density of 0.5 - 2 x 10^6 cells/mL.

  • Agonist Mode (to detect Gαs or Gαi/o agonism):

    • Prepare a serial dilution of the test compound in Stimulation Buffer.

    • Add 5 µL of cells to each well of the 384-well plate.

    • Add 5 µL of the compound serial dilution. For Gαi/o assays, also include a low concentration of Forskolin (e.g., 1 µM) in the Stimulation Buffer to induce a baseline level of cAMP.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode (to detect Gαs or Gαi/o antagonism):

    • Prepare a serial dilution of the test compound in Assay Buffer.

    • Add 5 µL of cells to each well.

    • Add 2.5 µL of the test compound dilution and incubate for 15 minutes.

    • Add 2.5 µL of a known agonist at its EC80 concentration (e.g., dopamine for D2 receptors) prepared in Stimulation Buffer.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (cAMP-d2 and anti-cAMP-Cryptate).

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP-Cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 ratio and normalize the data to controls.

Data Analysis and Interpretation:

  • Plot the normalized HTRF ratio against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

  • Agonist: A dose-dependent decrease (Gαs) or increase (Gαi/o, relative to the forskolin-stimulated level) in the HTRF signal indicates agonist activity.

  • Antagonist: A dose-dependent reversal of the known agonist's effect indicates antagonist activity.

ParameterDescriptionExpected Outcome Example
EC50 Concentration for 50% of maximal response (Agonist)150 nM
IC50 Concentration for 50% inhibition (Antagonist)25 nM
Emax Maximum possible effect95% of control agonist
Protocol 1.2: Intracellular Calcium Mobilization for Gαq/11 Pathway Activation

This protocol uses a fluorescent calcium indicator dye to measure changes in intracellular calcium concentration following receptor activation.

Principle: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding to Ca2+. Activation of a Gαq/11-coupled receptor triggers Ca2+ release from the endoplasmic reticulum, which is detected as an increase in fluorescence.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the GPCR of interest (e.g., α1A-Adrenergic Receptor).

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Pluronic F-127 (a non-ionic surfactant to aid dye solubilization).

  • This compound (test compound), stock solution in DMSO.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells into black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and Probenecid in Assay Buffer.

    • Aspirate the culture medium from the cell plates.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 4X final concentration serial dilution of the test compound in Assay Buffer.

    • For antagonist mode, also prepare a 4X final concentration of a known agonist at its EC80.

  • Assay Execution:

    • Wash the cells gently with Assay Buffer to remove excess dye. Leave a residual volume in the wells.

    • Place the cell plate into the fluorescence reader.

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Inject the test compound dilution into the wells.

      • Continue reading fluorescence for 60-180 seconds to capture the calcium transient.

    • Antagonist Mode:

      • Add the test compound dilution to the wells and pre-incubate for 15-30 minutes.

      • Place the plate in the reader, establish a baseline, and then inject the known agonist.

      • Continue reading fluorescence.

  • Data Acquisition and Analysis:

    • The primary output is the change in relative fluorescence units (RFU) over time.

    • Calculate the peak fluorescence response minus the baseline fluorescence.

    • Normalize the data to the response of a maximal concentration of a known reference agonist.

    • Plot the normalized response against the log of the compound concentration to determine EC50 or IC50 values.

ParameterDescriptionExpected Outcome Example
EC50 Concentration for 50% of maximal response (Agonist)500 nM
IC50 Concentration for 50% inhibition (Antagonist)75 nM
Peak RFU Maximum fluorescence intensity after stimulationDose-dependent increase

Part 2: Advanced Functional Characterization

Once the primary signaling pathway has been identified, further assays can provide deeper insights into the compound's mechanism of action, such as its potential for biased agonism or its effect on downstream cellular processes.

Protocol 2.1: Reporter Gene Assay for Transcriptional Regulation

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to a specific signaling pathway (e.g., CRE for cAMP pathway, SRE for MAPK/ERK pathway).

Principle: A reporter construct containing a promoter with multiple copies of a specific response element (e.g., cAMP Response Element, CRE) is transfected into cells expressing the target receptor. Changes in the upstream signaling pathway (e.g., cAMP levels) lead to the binding of transcription factors to the response element, driving the expression of the reporter gene. The amount of reporter protein produced is proportional to the strength and duration of the receptor signal.

Workflow Diagram:

Reporter_Assay_Workflow Start Seed cells expressing GPCR of interest Transfect Transfect with Reporter Plasmid (e.g., CRE-Luciferase) Start->Transfect Incubate1 Incubate 24-48 hours for protein expression Transfect->Incubate1 Treat Treat with 4-(4-Methoxyphenyl) piperazine-1-carboxamide Incubate1->Treat Incubate2 Incubate 4-6 hours for reporter gene expression Treat->Incubate2 Lyse Lyse cells and add luciferase substrate Incubate2->Lyse Read Measure luminescence on a plate reader Lyse->Read Analyze Analyze data and determine EC50/IC50 Read->Analyze

Caption: Workflow for a CRE-Luciferase reporter gene assay.

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Reporter plasmid (e.g., pCRE-Luc from Promega).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Culture medium (DMEM with 10% FBS).

  • Luciferase assay system (e.g., ONE-Glo or Bright-Glo).

  • White, clear-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Transfection:

    • Co-transfect the cells with the reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Plate the transfected cells in white, clear-bottom 96-well plates and allow them to attach and recover for 24 hours.

  • Compound Treatment:

    • Replace the culture medium with a serum-free medium for 4-6 hours to reduce basal signaling.

    • Prepare a serial dilution of this compound in a serum-free medium.

    • Add the compound dilutions to the cells. Include appropriate controls (vehicle, reference agonist).

    • Incubate for 4-6 hours at 37°C. The optimal time should be determined empirically.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate luminometer.

    • Normalize the data to the vehicle control.

    • Plot the normalized relative light units (RLU) against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Interpretation: An increase in luciferase activity indicates that the compound activates a signaling pathway leading to the activation of the corresponding transcription factor. This assay provides a cumulative measure of receptor activity over time, which can be more sensitive for detecting low-potency agonists or partial agonists compared to transient second messenger assays.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of this compound using a suite of robust cell-based functional assays. By systematically evaluating its impact on canonical GPCR signaling pathways—cAMP modulation, calcium mobilization, and downstream gene expression—researchers can efficiently determine the compound's primary mechanism of action, potency, and efficacy. These protocols, rooted in established pharmacological principles, are designed to yield reliable and reproducible data, accelerating the journey from novel compound to potential therapeutic lead.

References

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed. Available at: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central. Available at: [Link]

  • Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. National Institutes of Health. Available at: [Link]

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health. Available at: [Link]

  • Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. Available at: [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PubMed Central. Available at: [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. Available at: [Link]

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Application Notes & Protocols: [¹¹C]-(O-methyl)-4-(4-Methoxyphenyl)piperazine-1-carboxamide for Positron Emission Tomography (PET) Imaging of Serotonin 5-HT₁ₐ Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the radiolabeling of 4-(4-methoxyphenyl)piperazine-1-carboxamide with Carbon-11. The resulting radiotracer, hereafter designated as [¹¹C]MPPC, is a promising candidate for in vivo visualization and quantification of serotonin 1A (5-HT₁ₐ) receptors using Positron Emission Tomography (PET). The serotonin system is deeply implicated in the pathophysiology of numerous neuropsychiatric disorders, making the 5-HT₁ₐ receptor a critical target for both therapeutic intervention and diagnostic imaging.[1][2] This document details the scientific rationale, precursor synthesis strategy, a robust automated radiolabeling procedure via O-methylation, and rigorous quality control measures. Furthermore, it includes application notes to guide researchers in utilizing [¹¹C]MPPC for preclinical and clinical imaging studies, fostering a deeper understanding of brain function and disease.

Scientific Background and Rationale

The Target: Serotonin 5-HT₁ₐ Receptor

The 5-HT₁ₐ receptor is the most extensively characterized serotonin receptor subtype.[1] It is highly expressed in key brain regions associated with mood and cognition, including the hippocampus, cortex, and the raphe nuclei.[3] In the raphe nuclei, 5-HT₁ₐ receptors function as somatodendritic autoreceptors, regulating the firing rate of serotonin neurons. Postsynaptically, they modulate neuronal activity in projection areas.[2] Dysregulation of 5-HT₁ₐ receptor density and function is strongly linked to major depressive disorder, anxiety disorders, and schizophrenia, making it a pivotal target for drug development and in vivo imaging.[4][5] PET imaging allows for the non-invasive quantification of these receptors in the living brain, offering invaluable insights into disease mechanisms and treatment response.[2]

The Ligand: this compound

The 4-(4-methoxyphenyl)piperazine scaffold is a well-established pharmacophore for high-affinity 5-HT₁ₐ receptor ligands.[3][6] The structural analogue, [carbonyl-¹¹C]WAY-100635, is one of the most successful PET agents for imaging this receptor, validating the utility of this chemical class.[4] The title compound, this compound, is designed to retain this high affinity while offering a strategic position for radiolabeling.

Choice of Radionuclide and Labeling Strategy

Carbon-11 (¹¹C) was selected as the optimal radionuclide for this application. Its key advantages include:

  • Short Half-Life (t½ = 20.4 minutes): This allows for multiple PET scans in a single subject on the same day, which is ideal for receptor occupancy studies or test-retest paradigms.[7] The low radiation dose to the subject is another significant benefit.

  • Minimal Structural Perturbation: Incorporating a ¹¹C atom in place of a natural ¹²C atom does not alter the compound's chemical or biological properties, ensuring that the radiotracer's behavior faithfully reflects that of the parent molecule.[7]

The most efficient and direct strategy for labeling this molecule is through O-methylation of the corresponding desmethyl (phenolic) precursor , 4-(4-hydroxyphenyl)piperazine-1-carboxamide. This reaction utilizes high-activity [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are among the most robust and widely implemented synthons in PET chemistry.[8][9]

Precursor Synthesis: 4-(4-hydroxyphenyl)piperazine-1-carboxamide

A reliable supply of the desmethyl precursor is essential for successful radiolabeling. The synthesis can be achieved through a multi-step process, conceptually outlined below. The key steps involve the N-arylation of piperazine and subsequent functional group manipulations. A common route involves reacting 1-(4-methoxyphenyl)piperazine with an isocyanate or a carbamoyl chloride, followed by demethylation of the methoxy group using a strong acid like hydrobromic acid (HBr) to yield the final phenolic precursor.[10]

G cluster_0 Precursor Synthesis Workflow A 1-(4-Methoxyphenyl)piperazine + Carbamoylating Agent (e.g., Chlorosulfonyl isocyanate) B Intermediate: 4-(4-Methoxyphenyl)piperazine- 1-carboxamide A->B Carbamoylation C Demethylation (e.g., HBr, BBr3) B->C Ether Cleavage D Final Precursor: 4-(4-Hydroxyphenyl)piperazine- 1-carboxamide C->D Purification

Caption: Conceptual workflow for the synthesis of the phenolic precursor.

Protocol: [¹¹C]-(O-methyl) MPPC Radiosynthesis

This protocol describes a fully automated radiosynthesis process, typically performed in a shielded hot cell using a commercial synthesis module. The process begins with the production of [¹¹C]CO₂ from a medical cyclotron.

Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
  • Cyclotron Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing nitrogen gas (with trace O₂) with protons.[7]

  • Trapping: The resulting [¹¹C]CO₂ is trapped on a molecular sieve at room temperature.

  • Conversion to [¹¹C]CH₄: The [¹¹C]CO₂ is released and catalytically reduced to [¹¹C]methane using H₂ over a heated nickel catalyst.

  • Conversion to [¹¹C]CH₃I: The [¹¹C]methane is then reacted with gaseous iodine in a heated quartz tube to produce [¹¹C]methyl iodide, which is subsequently trapped on a solid-phase absorbent for delivery to the synthesis module.[8]

Automated Radiosynthesis of [¹¹C]MPPC

The following procedure is optimized for a commercial automated synthesis module (e.g., GE TRACERlab™, Synthra MeIPlus).

Table 1: Materials and Equipment

ItemSpecification
Precursor4-(4-hydroxyphenyl)piperazine-1-carboxamide
SolventAnhydrous Dimethylformamide (DMF) or Acetone
Base2 M Sodium Hydroxide (NaOH) in H₂O
Synthesis ModuleCommercial module with remote control (e.g., Synthra)
HPLC System (Semi-prep)C18 column, UV and radioactivity detectors
Solid Phase Extraction (SPE) CartridgeC18 Sep-Pak™ or equivalent
Reagents for FormulationEthanol (USP), Saline (USP), Sterile Water

Protocol Steps:

  • Precursor Preparation: Dissolve 0.5 - 1.0 mg of the phenolic precursor in 300 µL of anhydrous DMF in the reaction vessel of the synthesis module.

  • [¹¹C]CH₃I Delivery: Transfer the trapped [¹¹C]CH₃I from the production system into the reaction vessel by heating the trap and passing a stream of inert gas (e.g., helium).

  • Radiolabeling Reaction:

    • Add 5 µL of 2 M NaOH to the reaction vessel to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide.

    • Heat the sealed reaction vessel to 80-100 °C for 3-5 minutes.[11] The causality here is that elevated temperature is required to drive the nucleophilic substitution reaction to completion within the short timeframe dictated by the ¹¹C half-life.

  • Quenching and Dilution: After heating, cool the reaction vessel and quench the reaction by adding 1.0 mL of the HPLC mobile phase.

G cluster_workflow Automated Radiosynthesis & QC Workflow Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 CH3I [¹¹C]CH₃I Synthon Production CO2->CH3I Reactor Reaction Vessel - Precursor + Base - Heat (80-100°C, 3-5 min) CH3I->Reactor Trapping HPLC_Prep Semi-Prep HPLC Purification Reactor->HPLC_Prep Injection Formulate SPE Formulation (C18 Cartridge) HPLC_Prep->Formulate Collect Fraction QC Quality Control - Analytical HPLC - pH, Sterility Formulate->QC Final Final Product: [¹¹C]MPPC Injectable Solution QC->Final Release

Caption: From cyclotron to final product: the [¹¹C]MPPC synthesis workflow.

Purification and Formulation

Purification is critical to remove unreacted precursor, radioactive impurities, and reaction byproducts.

  • Semi-Preparative HPLC: Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column. The mobile phase and flow rate must be optimized to achieve baseline separation between the precursor and the more lipophilic [¹¹C]MPPC product.[8]

  • Fraction Collection: Monitor the eluent with a radioactivity detector and a UV detector (at a wavelength suitable for the aromatic structure, ~254 nm). Collect the radioactive peak corresponding to [¹¹C]MPPC into a sterile vial containing ~20 mL of sterile water.

  • SPE Formulation:

    • Pass the collected HPLC fraction through a C18 Sep-Pak™ cartridge. The [¹¹C]MPPC will be retained on the stationary phase while the aqueous mobile phase passes through to waste.

    • Wash the cartridge with 10 mL of sterile water to remove any residual HPLC solvents.

    • Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol, followed by 9.0 mL of USP-grade saline. This yields a final injectable solution in ~10% ethanol/saline, which is physiologically compatible.[12]

Table 2: Typical HPLC Conditions

ParameterSemi-Preparative (Purification)Analytical (QC)
ColumnC18, 10 µm, 250 x 10 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase45:55 Acetonitrile : 30 mM Ammonium Acetate45:55 Acetonitrile : 30 mM Ammonium Acetate
Flow Rate4.0 mL/min1.0 mL/min
DetectionUV (254 nm) & Radioactivity DetectorUV (254 nm) & Radioactivity Detector
Expected tR (Product)~8-10 min~6-8 min

Quality Control (QC)

Every batch of [¹¹C]MPPC must pass stringent QC tests before it can be released for human or animal use. This self-validating system ensures patient safety and data integrity.[13]

  • Analytical HPLC: Inject a small aliquot of the final product into an analytical HPLC system (see Table 2). This confirms the identity of the product (by co-elution with a non-radioactive standard) and determines its Radiochemical Purity (RCP) . The RCP should be >95%.[11]

  • Specific Activity (SA): Calculated from the analytical HPLC chromatogram by relating the radioactivity of the product peak to the mass calculated from the UV peak area (calibrated against a standard curve). High specific activity is crucial to avoid unwanted pharmacological effects from the injected mass.

  • pH: The pH of the final formulation should be within physiological limits (typically 5.0 - 7.5).

  • Residual Solvents: Gas chromatography may be used to ensure that levels of ethanol, DMF, and acetonitrile are below USP-defined limits.

  • Visual Inspection: The final product must be a clear, colorless solution, free of particulate matter.

  • Sterility & Endotoxin Testing: Performed retrospectively to ensure the product was aseptic.

Table 3: Quality Control Specifications

TestSpecificationRationale
Radiochemical Purity≥ 95%Ensures signal is from the intended tracer, not radioactive impurities.[11]
Chemical PurityPeak from precursor below detection limitMinimizes competition for receptor binding from the unlabeled precursor.
Specific Activity (EOS)> 74 GBq/µmol (2 Ci/µmol)Avoids receptor saturation and potential pharmacological effects.[14]
pH5.0 - 7.5Ensures physiological compatibility and prevents patient discomfort.[11]
AppearanceClear, colorless, free of particulatesBasic safety check for injectable solutions.
Endotoxin Level< 175 EU / VPrevents pyrogenic reactions in the subject.

EOS = End of Synthesis

Application Notes for Imaging Studies

[¹¹C]MPPC is designed for PET imaging studies of the brain's serotonin 5-HT₁ₐ receptor system.

  • Preclinical Studies: In rodent or non-human primate models, [¹¹C]MPPC can be used to determine the in vivo binding potential (BP_ND_) of 5-HT₁ₐ receptors. Blocking studies, involving pre-treatment with a known 5-HT₁ₐ antagonist (like WAY-100635), should be performed to confirm binding specificity.[15] Autoradiography on post-mortem tissue sections can further validate regional binding patterns.

  • Clinical Research: In humans, [¹¹C]MPPC can be applied to:

    • Quantify 5-HT₁ₐ receptor density in patient populations with depression, anxiety, or other neuropsychiatric disorders compared to healthy controls.[1][5]

    • Measure receptor occupancy by novel therapeutic drugs targeting the 5-HT₁ₐ receptor. This is a powerful tool in drug development to confirm target engagement and guide dose selection.

    • Monitor changes in receptor expression in response to therapy or disease progression.

Expected Imaging Results: Following intravenous injection, [¹¹C]MPPC is expected to cross the blood-brain barrier and show heterogeneous distribution in the brain. The highest uptake should be observed in 5-HT₁ₐ-rich regions such as the hippocampus, insular cortex, and raphe nuclei, with the lowest uptake in the cerebellum, which is often used as a reference region for non-specific binding.[3]

Conclusion

This document outlines a robust and reproducible method for the synthesis, purification, and quality control of [¹¹C]MPPC, a promising PET radiotracer for the 5-HT₁ₐ receptor. The detailed protocols and scientific rationale provide researchers with the necessary foundation to implement this tracer in imaging studies aimed at elucidating the role of the serotonin system in health and disease. Adherence to the described QC procedures is paramount to ensure the generation of high-quality, reliable, and translatable imaging data.

References

  • Billard, T., Le Bars, D., & Zimmer, L. (2014). PET radiotracers for molecular imaging of serotonin 5-HT1A receptors. Current Medicinal Chemistry, 21(1), 70-81. [Link]

  • Pike, V. W. (2025). PET tracers for 5-HT1A receptors and uses thereof. ResearchGate. [Link]

  • Li, Z., & Conti, P. S. (2010). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Journal of Nucleic Acids, 2010, 584523. [Link]

  • Neurolixis. (2019, August 20). First human brain imaging of serotonin 5-HT1A receptors using 18F-NLX-112 as agonist PET tracer. [Link]

  • Wang, Y., et al. (2024). Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience, 15(19), 3459–3472. [Link]

  • van der Leden, M. E., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. [Link]

  • Gao, M., et al. (2021). Automated radiosynthesis of [11C]CPPC for in-human PET imaging applications. Nuclear Medicine and Biology, 98-99, 56-62. [Link]

  • Prasad, D. V., & Yatham, M. (2018). PET Tracers for Serotonin Receptors and Their Applications. Journal of Atomic, Molecular, Condensate & Nano Physics, 5(2), 107-129. [Link]

  • Paterson, L. M., et al. (2010). 5-HT radioligands for human brain imaging with PET and SPECT. Medicinal Research Reviews, 30(4), 555-609. [Link]

  • Goutal, S., et al. (2006). Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide -- a potential radiotracer for D3 receptor imaging with PET. Nuclear Medicine and Biology, 33(6), 785-795. [Link]

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275-289. [Link]

  • Hermann, S., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 290, 117513. [Link]

  • Kumar, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry, 117, 105429. [Link]

  • Scott, P. J. H. (2018). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 6, 655. [Link]

  • Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry, 22(21), 5986-5994. [Link]

  • Vasdev, N., et al. (2012). Radiosynthesis of [11C]BBAC and [11C]BBPC as potential PET tracers for orexin2 receptors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2269-2272. [Link]

  • Taddei, C., & Gee, A. D. (2019). [11C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. ResearchGate. [Link]

  • Takashima, T., et al. (2025). Efficient one-pot radiosynthesis of the 11C-labeled aquaporin-4 inhibitor TGN-020. EJNMMI Radiopharmacy and Chemistry, 10(1), 18. [Link]

  • Le Bars, D., et al. (1998). Radiosynthesis of [11C]Lu 29-024: a potential radiotracer for 5HT2 receptors PET studies. Journal of Labelled Compounds and Radiopharmaceuticals, 41(9), 831-843. [Link]

  • National Center for Biotechnology Information. (2006). N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • AZoNuclear. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. [Link]

  • Bernard-Gauthier, V., et al. (2018). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Nature Communications, 9(1), 3843. [Link]

  • Ramogida, C. F., & Orvig, C. (2013). Labeling with Gallium-68. Dalton Transactions, 42(18), 6347-6372. [Link]

  • Zeevaart, J. R., et al. (2018). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Molecules, 23(10), 2503. [Link]

  • National Center for Biotechnology Information. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • National Center for Biotechnology Information. (2005). 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)-p-[18F]fluorobenzamido]ethylpiperazine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Kumar, G. V., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(19), 10-15. [Link]

  • Khan, M. T. H., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemistrySelect, 3(44), 12437-12441. [Link]

Sources

High-performance liquid chromatography (HPLC) for 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 4-(4-Methoxyphenyl)piperazine-1-carboxamide using High-Performance Liquid Chromatography

Abstract

This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment and concentration determination. The narrative explains the scientific rationale behind the method development choices, from column and mobile phase selection to detector settings. The application note includes a step-by-step experimental protocol and outlines the necessary validation parameters according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a substituted arylpiperazine core. This structural motif is prevalent in many biologically active molecules and pharmaceutical intermediates. Accurate and precise quantification is therefore critical for ensuring product quality, stability, and for conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

The developed method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. The analyte possesses both non-polar (methoxyphenyl group) and polar (piperazine nitrogens, carboxamide) functionalities, making it an ideal candidate for retention on a non-polar stationary phase, such as C18.

Analyte Physicochemical Properties:

PropertyValueSource / Rationale
Molecular Formula C₁₂H₁₇N₃O₂[3]
Molecular Weight 235.28 g/mol [3]
Key Structural Features Methoxyphenyl chromophore, two basic piperazine nitrogens, carboxamide group.Chemical Structure
Predicted pKa ~5-6 and ~9-10Based on piperazine pKa values of 5.35 and 9.73.[4]
UV Absorbance Strong absorbance expected in the 220-280 nm range.Presence of the methoxyphenyl chromophore.

The presence of basic nitrogen atoms in the piperazine ring means the analyte's charge state is pH-dependent.[4] To ensure consistent retention times and sharp, symmetrical peak shapes, it is crucial to control the pH of the mobile phase with a suitable buffer. By maintaining a pH below the lowest pKa of the analyte (e.g., pH 3.0), the piperazine moiety will be consistently protonated, leading to stable chromatographic behavior.

HPLC Method Development Strategy

The selection of chromatographic parameters was guided by the physicochemical properties of the analyte to achieve optimal separation and detection.

MethodDevelopment Analyte Analyte Properties MW: 235.28 Features: Aromatic Ring, Basic Nitrogens Mode Separation Mode Selection Analyte->Mode Moderate Polarity MobilePhase Mobile Phase Composition Analyte->MobilePhase Basic pKa (Requires pH control) Detector Detector Settings Analyte->Detector Aromatic Chromophore Column Stationary Phase (Column) Mode->Column Reversed-Phase HPLC Column->MobilePhase C18 Column (Good hydrophobic retention) MobilePhase->Detector Acetonitrile & pH 3.0 Buffer (Ensures sharp peaks) FinalMethod Optimized HPLC Method Detector->FinalMethod UV Detection at 254 nm (High Sensitivity) ValidationWorkflow cluster_Validation Method Validation (ICH Q2 R1) Specificity Specificity (No interference from matrix) Validated Validated Analytical Method Specificity->Validated Acceptance Criteria Met Linearity Linearity & Range (Correlation of signal to concentration) Linearity->Validated Acceptance Criteria Met Accuracy Accuracy (% Recovery of known amount) Accuracy->Validated Acceptance Criteria Met Precision Precision (Repeatability & Intermediate) Precision->Validated Acceptance Criteria Met Limits LOD & LOQ (Lowest detectable/quantifiable levels) Limits->Validated Acceptance Criteria Met Robustness Robustness (Resilience to small changes) Robustness->Validated Acceptance Criteria Met Method Finalized HPLC Protocol Method->Specificity Test Parameters Method->Linearity Test Parameters Method->Accuracy Test Parameters Method->Precision Test Parameters Method->Limits Test Parameters Method->Robustness Test Parameters

Sources

Troubleshooting & Optimization

4-(4-Methoxyphenyl)piperazine-1-carboxamide solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methoxyphenyl)piperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the common challenges associated with the solubility and stability of this compound.

I. Compound Overview and Key Challenges

This compound is an arylpiperazine derivative. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities.[1] However, like many arylpiperazine derivatives, this compound can present challenges in terms of its aqueous solubility and chemical stability, which can impact experimental reproducibility and the reliability of preclinical data.

The primary challenges encountered with this compound are:

  • Limited Aqueous Solubility: Many piperazine derivatives exhibit poor solubility in aqueous media, which can hinder their use in biological assays.[2]

  • Chemical Instability: Phenylpiperazines, in particular, have shown susceptibility to degradation, especially under non-ideal storage conditions.[3]

This guide will provide a structured approach to understanding and mitigating these issues through a series of frequently asked questions and detailed experimental protocols.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Solubility and Solution Preparation

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on data from closely related analogs such as 4-(2-methoxyphenyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide, this compound is expected to be soluble in organic solvents like methanol, ethanol, and Dimethyl Sulfoxide (DMSO).[2] For biological experiments, preparing a concentrated stock solution in DMSO is a common practice.

Solubility Profile of a Related Compound (1-(4-Methoxyphenyl)piperazine):

SolventSolubilityReference
WaterSoluble[4]
MethanolSoluble[4]
DMSOSlightly Soluble[4]

It is crucial to experimentally verify the solubility of your specific batch of this compound in your chosen solvent system.

Q2: My compound is precipitating out of my aqueous buffer. What can I do?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • pH Adjustment: The solubility of piperazine derivatives can be pH-dependent.[5] Experimenting with different pH values of your buffer may improve solubility.

  • Use of Co-solvents: If your experimental system allows, the addition of a small percentage of an organic co-solvent (e.g., ethanol, propylene glycol) to your aqueous buffer can enhance solubility.

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive sonication can generate heat and potentially degrade the compound.

  • Lowering the Concentration: If possible, working at a lower concentration of the compound may prevent precipitation.

Q3: How should I prepare stock solutions?

A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock solution can then be diluted into your aqueous experimental medium. Ensure that the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.

B. Stability and Storage

Q4: What are the optimal storage conditions for solid this compound?

A4: Solid piperazine derivatives should be stored in a cool, dry, and well-ventilated area, protected from light.[3] Given the potential for instability, storage at -20°C is recommended for long-term preservation.

Q5: How stable is this compound in solution?

A5: Phenylpiperazines, including the closely related 1-(4-methoxyphenyl)piperazine (MeOPP), have been shown to be unstable in solution, particularly at room temperature and refrigerated conditions over extended periods.[3] MeOPP was found to be the least stable among a panel of synthetic piperazines, with significant degradation observed after 6 months even under refrigerated and room temperature storage.[3]

Recommendations for Solution Storage:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Q6: What are the likely degradation pathways for this compound?

A6: Based on the general chemistry of piperazine derivatives and related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The piperazine ring and the methoxy group can be sites for oxidative degradation.

  • Photodegradation: The aromatic ring and methoxy group may absorb UV light, leading to photodegradation.[6]

Troubleshooting Workflow for Unexpected Experimental Results:

Caption: Troubleshooting logic for unexpected experimental outcomes.

III. Experimental Protocols

A. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

B. Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC, and compare the chromatograms to that of an unstressed control sample to identify degradation products.

Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H Characterize Degradants G->H

Caption: Workflow for conducting a forced degradation study.

C. Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound and resolving it from any potential degradation products.[10][11][12][13]

Starting HPLC Conditions (Reverse-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

IV. References

  • 4-(furan-2-carbonyl)-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide. PubChem. Available at: [Link]

  • 3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate. PubChem. Available at: [Link]

  • 1-(4-Methoxyphenyl-Piperazine). ChemBK. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. PMC. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmatutor. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. ResearchGate. Available at: [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available at: [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Photocatalytic degradation of drugs.pdf. Digital CSIC. Available at: [Link]

  • Photocatalytic Degradation of Drugs. OUCI. Available at: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available at: [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. ResearchGate. Available at: [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. ResearchGate. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Journal of Molecular Structure. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Semantic Scholar. Available at: [Link]

  • Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Hindawi. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Figshare. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. Available at: [Link]

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. MDPI. Available at: [Link]

  • α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one. PubMed. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

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Optimizing dosage of 4-(4-Methoxyphenyl)piperazine-1-carboxamide for in vivo experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing In Vivo Dosage for Novel Phenylpiperazine Analogs

Welcome to the technical support resource for researchers working with novel chemical entities. This guide addresses the specific challenges of optimizing in vivo dosages for compounds like 4-(4-Methoxyphenyl)piperazine-1-carboxamide. As this is a novel analog within the broader phenylpiperazine class, established dosage regimens are not available. This document provides a first-principles approach to systematically determine an effective and safe dose for your preclinical research.

Our methodology is built on a foundation of iterative, data-driven decision-making, ensuring that each step validates the next. We will cover pre-formulation challenges, initial dose estimation, and a troubleshooting framework for common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I can't get this compound to dissolve. What formulation should I use?

Answer: This is the most common initial hurdle for lipophilic compounds like many phenylpiperazine derivatives.[1] Poor aqueous solubility is a primary cause of inconsistent bioavailability and failed experiments.[2] Simply administering a suspension can lead to highly variable absorption. The goal is to create a stable, homogenous formulation.

Causality: The Biopharmaceutics Classification System (BCS) categorizes drugs based on solubility and permeability.[3] Your compound is likely a BCS Class II agent (high permeability, low solubility), meaning its absorption is limited by how fast it can dissolve.[2][3] Therefore, enhancing solubility is critical.

Strategy: Start with a tiered approach to vehicle selection. Begin with the simplest options and increase complexity only as needed. Always perform a small-scale solubility test before preparing a large batch.

Table 1: Common Preclinical Formulation Vehicles for Poorly Soluble Compounds

Vehicle Category Examples Common Concentration Pros Cons
Aqueous (with pH adjustment) Saline, PBS with NaOH or HCl N/A Simple, physiologically compatible. Only works for compounds with ionizable groups.
Co-solvents 10-20% DMSO, 30-60% PEG400, 20-40% Propylene Glycol Varies Can significantly increase solubility. May cause local irritation or have pharmacological effects at high concentrations.
Surfactants 5-10% Tween® 80, 2-5% Kolliphor® EL (Cremophor) < 10% Forms micelles that encapsulate the compound, improving stability. Can cause hypersensitivity reactions (especially Cremophor); may impact drug distribution.
Cyclodextrins 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) < 40% Forms inclusion complexes to solubilize the drug; generally well-tolerated.[4] Can be viscosity-limiting; may alter pharmacokinetics.

| Lipid-Based | Corn oil, Sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS)[4] | N/A | Ideal for highly lipophilic compounds; can improve lymphatic absorption. | More complex to prepare; may have variable absorption depending on food intake. |

Self-Validation: A successful formulation will appear as a clear solution and remain stable (no precipitation) at room temperature and 37°C for the duration of your experiment.

Q2: I have no in vivo data. How do I select a starting dose for my first animal experiment?

Answer: Without prior data, the goal is to estimate a dose that is likely to engage the biological target without causing acute toxicity. The phenylpiperazine scaffold is a well-known pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors.[5][6][7]

Causality: The initial dose should be based on the compound's in vitro potency. By converting an in vitro concentration (like Ki or EC₅₀) to an in vivo dose, you can estimate the amount needed to achieve a similar concentration at the target site.

Strategy:

  • Identify In Vitro Potency: Use the most relevant in vitro metric (e.g., Ki from a binding assay or EC₅₀ from a functional assay). Let's assume your compound has a Ki of 10 nM for its primary target.

  • Estimate Target Plasma Concentration: A common rule of thumb is to aim for a plasma concentration (Cₚ) that is 10-50 times the in vitro potency value to account for protein binding and tissue distribution.

    • Target Cₚ = 10 nM x 50 = 500 nM

  • Convert to a Dose (mg/kg): This requires an estimation of the animal's volume of distribution (Vd). For novel compounds, a Vd of 1-5 L/kg is a reasonable starting assumption.

    • Dose (mg/kg) = (Target Cₚ in mol/L) x (Molecular Weight in g/mol ) x (Vd in L/kg)

    • Assuming a Molecular Weight of ~235 g/mol and Vd of 2 L/kg:

    • Dose = (500 x 10⁻⁹ mol/L) x (235 g/mol ) x (2 L/kg) = 0.000235 g/kg = 0.235 mg/kg

This calculation provides a scientifically-grounded, albeit rough, starting point for your first dose-finding study.

Q3: How do I convert a dose that was effective in mice to an equivalent dose for rats?

Answer: It is a common misconception that doses can be scaled between species based on body weight (mg/kg) alone.[8] Smaller animals have significantly higher metabolic rates per unit of body weight.[8] Therefore, a simple mg/kg conversion will often lead to under-dosing in the larger species.

Causality: The correct method is allometric scaling , which normalizes the dose to body surface area (BSA), a parameter that correlates better with metabolic processes across species.[9][10][11][12] The FDA provides guidance on this method for estimating starting doses in clinical trials based on animal data.

Strategy: Use the following formula and established Kₘ factors (Body weight / BSA).

  • Equivalent Dose (Species 2) = Dose (Species 1) x [Kₘ (Species 1) / Kₘ (Species 2)]

Table 2: Standard Kₘ Factors for Allometric Scaling

Species Body Weight (kg) Body Surface Area (m²) Kₘ Factor
Mouse 0.02 0.0066 3
Rat 0.15 0.025 6
Rabbit 1.5 0.15 12
Dog 20 0.75 27

| Human | 60 | 1.6 | 37 |

Example Calculation: To convert a 10 mg/kg dose from a mouse to a rat:

  • Rat Dose (mg/kg) = 10 mg/kg (Mouse) x (3 / 6) = 5 mg/kg

This demonstrates that the required mg/kg dose in the larger, slower-metabolizing animal is lower to achieve equivalent systemic exposure.

Troubleshooting Guide for In Vivo Experiments

This section addresses common scenarios you may encounter after administering the compound. The key is to distinguish between issues related to Formulation , Pharmacokinetics (PK) , and Pharmacodynamics (PD) .

Scenario 1: No observable effect at the predicted dose.
  • Question: I administered my calculated starting dose, but saw no behavioral changes or effects on my biomarker. What's wrong?

  • Troubleshooting Workflow:

G start No Effect Observed q1 Is the formulation clear and stable? start->q1 sol_precip Precipitation occurred. Reformulate using a stronger solubilizing agent (see Table 1). q1->sol_precip No q2 Was target engagement confirmed? q1->q2 Yes pk_pd Conduct a pilot PK/PD study. Measure plasma concentration (PK) and a target-specific biomarker (PD). q2->pk_pd No q3 Is plasma exposure (Cmax) too low? q2->q3 Yes sol_absorb Low exposure despite good formulation. Consider a different route (e.g., IV, IP) to bypass first-pass metabolism or improve absorption. q3->sol_absorb Yes dose_escalate Plasma exposure is adequate, but no PD effect. Escalate the dose systematically (e.g., 3x, 10x). The initial estimate may have been too low. q3->dose_escalate No

Caption: Workflow for troubleshooting a lack of efficacy.

Scenario 2: Unexpected toxicity or adverse events are observed.
  • Question: My animals are showing signs of distress (lethargy, seizures, etc.) even at a low dose. What should I do?

  • Troubleshooting Workflow:

G start Unexpected Toxicity Observed deescalate Immediately perform a dose de-escalation study. (e.g., 0.5x, 0.1x of current dose) to find the Maximum Tolerated Dose (MTD). start->deescalate q1 Is the vehicle known to cause toxicity? deescalate->q1 vehicle_control Run a vehicle-only control group to rule out formulation-related toxicity. q1->vehicle_control Maybe pk_check Conduct a pilot PK study at the toxic dose. Is Cmax exceptionally high? This may indicate poor clearance. q1->pk_check No off_target High exposure without on-target PD. Consider off-target effects. Screen against a broad panel of receptors (e.g., CEREP panel). pk_check->off_target

Caption: Workflow for troubleshooting unexpected toxicity.

Key Experimental Protocols

Protocol 1: Abbreviated Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered without causing significant overt toxicity.

Methodology:

  • Animal Groups: Assign 3-4 rodents per group. Include a vehicle-only control group.

  • Dose Selection: Based on your initial dose estimate, select a range of doses. A common approach is a semi-log scale (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer a single dose via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for the first 4 hours, and then periodically for up to 72 hours. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, >15-20% body weight loss, or other severe clinical signs. This dose serves as the upper limit for your subsequent efficacy studies.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To understand the basic absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Methodology:

  • Animal Groups: Use a sufficient number of animals (e.g., 3 per time point) to collect sparse samples.

  • Dosing: Administer a single dose, typically a mid-range dose from your MTD study that is expected to be effective.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule would be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of your compound in the plasma samples using a sensitive and specific method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot plasma concentration versus time to determine key parameters:

    • Cₘₐₓ: Maximum observed plasma concentration.

    • Tₘₐₓ: Time at which Cₘₐₓ is reached.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t₁/₂ (Half-life): Time required for the plasma concentration to decrease by half.

Self-Validation: The results of this PK study are crucial. If Cₘₐₓ is well above the target concentration and you see no efficacy, the issue may be with the target's role in the disease model (a pharmacodynamic failure). If Cₘₐₓ is far too low, the issue is with formulation or absorption (a pharmacokinetic failure).

PK Pharmacokinetics (PK) 'What the body does to the drug' - Plasma Concentration - Cmax, Tmax, AUC PD Pharmacodynamics (PD) 'What the drug does to the body' - Target Engagement - Biological Effect PK->PD drives

Caption: The fundamental relationship between PK and PD.

By following this structured, evidence-based approach, researchers can confidently and efficiently navigate the complexities of establishing a robust in vivo dosage regimen for novel compounds like this compound, maximizing the potential for generating reliable and reproducible data.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications? Barn World. [Link]

  • Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Pharmacology Mentor. [Link]

  • Patsnap. (2025). Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Request PDF. [Link]

  • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(13), 4946–4959. [Link]

  • Tzschentke, T. M., et al. (2002). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 45(23), 5097-5109. [Link]

  • Kung, M. P., et al. (1994). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain. Synapse, 18(4), 359-66. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide. This molecule, a derivative of the versatile phenylpiperazine scaffold, is of interest in medicinal chemistry and drug development. The synthetic process, while conceptually straightforward, presents several potential challenges that can significantly impact yield and purity. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during its synthesis.

The most common and accessible synthetic route involves a two-step process:

  • Step 1: N-Arylation to form the key intermediate, 1-(4-methoxyphenyl)piperazine.

  • Step 2: Carboxamidation of the secondary amine on the piperazine ring.

This guide will address specific issues within this framework, explaining the causality behind experimental choices and providing validated protocols to enhance success.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in this synthesis.

TroubleshootingWorkflow start Low Overall Yield (< 50%) check_precursor Step 1: Analyze Precursor 1-(4-methoxyphenyl)piperazine (TLC, LC-MS, NMR) start->check_precursor precursor_ok Precursor is Pure & High Yield check_precursor->precursor_ok Yes precursor_bad Precursor is Low Yield or Impure check_precursor->precursor_bad No carbox_issues Focus on Carboxamidation Step precursor_ok->carbox_issues precursor_issues Troubleshoot Precursor Synthesis precursor_bad->precursor_issues reagent_check Issue with Carboxamidation Reagent? (e.g., KOCN, Isocyanate source) carbox_issues->reagent_check solution3 Solution: - Review N-arylation protocol - Check starting material purity - Optimize base and temperature - Improve purification method precursor_issues->solution3 reagent_bad Reagent Quality/Activity Issue reagent_check->reagent_bad Yes reagent_ok Reagent is OK reagent_check->reagent_ok No solution1 Solution: - Use fresh, anhydrous reagents - Verify reagent stoichiometry reagent_bad->solution1 condition_check Suboptimal Reaction Conditions? (Solvent, Temp, pH, Time) reagent_ok->condition_check condition_bad Conditions Issue condition_check->condition_bad Yes solution2 Solution: - Ensure anhydrous conditions - Optimize solvent polarity - Adjust pH for KOCN method - Monitor reaction progress (TLC) condition_bad->solution2

Caption: A decision tree for troubleshooting low yield synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is very low after the two-step synthesis. Where should I start looking for the problem?

A low overall yield is almost always attributable to a significant issue in one of the two key steps. The first and most critical diagnostic action is to isolate and confirm the yield and purity of your intermediate, 1-(4-methoxyphenyl)piperazine , before proceeding to the final step. Do not proceed to the carboxamidation step with crude or impure precursor. A clean intermediate simplifies the final reaction and purification, preventing the introduction of confounding variables.

Q2: I am having trouble with the first step: synthesizing the 1-(4-methoxyphenyl)piperazine precursor. What are common causes of failure?

The formation of the N-aryl piperazine intermediate is a common bottleneck. Issues typically arise from starting material quality, reaction conditions, or inefficient purification.

  • Problem: Low Conversion/No Reaction

    • Likely Cause (Route A: from p-Anisidine and bis(2-chloroethyl)amine): The cyclization reaction requires a sufficiently strong base to deprotonate the aniline and mop up the HCl generated. Insufficient base or a base that is too weak (e.g., triethylamine) can stall the reaction. Additionally, elevated temperatures are necessary to drive the alkylation and cyclization.[1]

    • Recommended Solution: Use a robust inorganic base like sodium carbonate in a high-boiling solvent such as 1-butanol and ensure the reaction is heated to reflux (around 120°C) for an extended period (24h or more).[1] Monitoring by TLC or LC-MS is crucial to determine completion.

  • Problem: Multiple Products/Impure Intermediate

    • Likely Cause: The primary side reaction is the formation of bis-arylated products or other impurities if starting materials are not pure. Purification of the precursor is essential.

    • Recommended Solution: The product is a base. An effective purification method involves an acid-base workup. After the reaction, the mixture can be washed with water. The organic layer can then be treated with aqueous HCl to precipitate the product as its hydrochloride salt.[1] This salt can be isolated by filtration and washed, which effectively removes many organic, non-basic impurities. The pure free base can then be regenerated by treatment with a base like NaOH.

Q3: The final carboxamidation step is not working. My precursor is pure, but I get little to no final product. Why?

This is a classic problem that points to issues with either the carboxamidation reagent or the reaction conditions. The most common laboratory-scale method for this transformation is the reaction of the piperazine with potassium cyanate (KOCN) in an acidic aqueous solution.[2]

  • Problem: Low Yield with the Potassium Cyanate Method

    • Likely Cause 1: Incorrect pH. This is the most critical parameter. The reaction requires the in situ formation of isocyanic acid (HNCO) from the protonation of the cyanate ion. Simultaneously, the piperazine nitrogen must be sufficiently nucleophilic, meaning it should be in its free base form, not fully protonated. This creates a narrow optimal pH window. If the solution is too acidic (pH < 4), the piperazine is fully protonated and non-nucleophilic. If it is too basic (pH > 7), there is insufficient isocyanic acid.

    • Recommended Solution: Dissolve the 1-(4-methoxyphenyl)piperazine precursor in a dilute acid (e.g., acetic acid or dilute HCl) and water. Then, add a solution of potassium cyanate dropwise.[2] The key is to maintain a weakly acidic environment that allows for both the generation of HNCO and the presence of the free piperazine base in equilibrium.

    • Likely Cause 2: Hydrolysis/Reagent Quality. Potassium cyanate can degrade over time, especially if exposed to moisture. The isocyanic acid intermediate is also susceptible to hydrolysis.

    • Recommended Solution: Use fresh, high-purity potassium cyanate. Run the reaction at room temperature or slightly below to minimize hydrolysis of the isocyanic acid intermediate.

Reaction Mechanism: Carboxamidation via Potassium Cyanate

The diagram below illustrates the accepted mechanism for the formation of the carboxamide group using the potassium cyanate method.

Caption: Mechanism of carboxamide formation using potassium cyanate.

Q4: I am observing significant side products. How can I minimize them?

Side products typically arise from impurities in the starting materials or competing reaction pathways.

  • Problem: Impurities carry over from Step 1.

    • Likely Cause: Incomplete purification of the 1-(4-methoxyphenyl)piperazine intermediate. Unreacted p-anisidine or other nucleophiles will compete in the carboxamidation step, leading to a complex mixture that is difficult to separate.

    • Solution: As emphasized in Q1 and Q2, rigorously purify the intermediate using an acid-base extraction/precipitation before proceeding.

  • Problem: Formation of symmetrical ureas.

    • Likely Cause: This is less common with the KOCN method but can occur if alternative reagents like phosgene or carbonyldiimidazole (CDI) are used without careful control of stoichiometry and addition order.[3] These reagents can react with two molecules of the piperazine.

    • Solution: If using these alternative reagents, a common strategy is to add the piperazine solution slowly to a solution of the coupling reagent to maintain an excess of the latter, disfavoring the formation of the symmetrical urea byproduct.

Data Summary Table: Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Rationale
Low/No Precursor Formation Insufficient base or temperature for N-arylation/cyclization.Use Na₂CO₃ in a high-boiling solvent (e.g., 1-butanol) and heat to reflux (>120°C) to drive the reaction to completion.[1]
Impure Precursor Inefficient removal of non-basic starting materials or byproducts.Purify via acid-base workup. Precipitate the product as an HCl salt from the organic reaction mixture to isolate it from neutral/acidic impurities.[1]
Carboxamidation Fails Incorrect pH for the KOCN method; piperazine is protonated or isocyanic acid doesn't form.Maintain a weakly acidic environment. Dissolve piperazine precursor in dilute acetic acid/water before adding KOCN solution.[2]
Final Product is Impure Impure precursor was used; side reactions occurred.Ensure >95% purity of the precursor before use. If byproducts persist, purification by column chromatography may be necessary.
Reaction Stalls Degradation of reagents (e.g., KOCN).Use fresh, anhydrous reagents. Store hygroscopic materials properly.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)piperazine Intermediate

This protocol is adapted from established N-arylation procedures.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 eq), sodium carbonate (Na₂CO₃, 2.5 eq), and 1-butanol as the solvent.

  • Reaction Initiation: Heat the mixture to 120°C.

  • Cyclization: Slowly add a solution of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in 1-butanol to the heated mixture. Caution: bis(2-chloroethyl)amine is a carcinogen and must be handled with extreme care in a fume hood.

  • Reflux: Maintain the reaction at reflux (approx. 120°C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and separate the layers.

    • Extract the aqueous layer with 1-butanol or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

  • Purification (as HCl salt):

    • While stirring the combined organic layers, slowly add concentrated HCl until the solution is acidic (pH ~2).

    • The hydrochloride salt of the product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold 1-butanol and then diethyl ether.

    • Dry the solid under vacuum. The yield of the hydrochloride salt should be recorded.

  • Free Bashing (Optional, for immediate use): To obtain the free base, suspend the HCl salt in water and add 5N NaOH solution until the pH is >12. Extract the free base with dichloromethane or ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol is adapted from the established potassium cyanate method.[2]

  • Setup: In a beaker or flask, dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq, either as free base or calculated from the mass of the HCl salt) in a mixture of water and glacial acetic acid (enough to fully dissolve the starting material and create a weakly acidic solution).

  • Reagent Addition: In a separate flask, dissolve potassium cyanate (KOCN, 1.5 eq) in water.

  • Reaction: At room temperature, add the KOCN solution dropwise to the stirred piperazine solution over 15-20 minutes.

  • Precipitation: The product, this compound, is often poorly soluble in water and will begin to precipitate as a white solid as the reaction proceeds.

  • Completion: Continue stirring the mixture for 2-4 hours at room temperature after the addition is complete to ensure the reaction goes to completion.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any unreacted KOCN and other inorganic salts.

    • Wash with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying & Analysis: Dry the product under vacuum. The purity can be checked by LC-MS and NMR. If necessary, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

References

  • Ke, C., et al. (2009). Synthesis of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Organic Chemistry Portal. Urea Formation. Available at: [Link]

  • Google Patents. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Chaudhary, P., et al. (2013). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 20(5), 656-684. Available at: [Link]

  • Dissertation. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Available at: [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available at: [Link]

Sources

Technical Support Center: Investigating and Mitigating Off-Target Effects of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Working with Novel Scaffolds such as 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for characterizing and mitigating off-target effects of novel small molecules, with a focus on compounds containing the this compound scaffold. Given that this chemical moiety is found in numerous compounds with diverse biological activities, a thorough understanding of its potential for off-target interactions is critical for accurate experimental interpretation and successful drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for piperazine-containing compounds?

A: Off-target effects are unintended interactions of a small molecule with biomolecules other than its primary therapeutic target.[1][2] These interactions can lead to experimental artifacts, toxicity, or unexpected side effects.[3] The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[4][5] However, this versatility also means that piperazine derivatives can be promiscuous, binding to multiple receptors or enzymes, sometimes with high affinity.[6][7][8] For a novel compound like one based on the this compound core, it is crucial to proactively identify and characterize these off-target interactions to ensure that the observed biological effects are truly due to the modulation of the intended target.[9]

Q2: I have a novel compound with the this compound scaffold. Where do I even begin to predict its potential off-targets?

A: A highly effective and cost-efficient first step is to use computational or in silico methods. These approaches leverage vast databases of known drug-target interactions and chemical structures to predict potential off-targets for your compound.[10][11]

Recommended Starting Points:

  • Similarity-Based Methods: Compare your molecule's 2D and 3D structure to databases of compounds with known biological activities.[10][12] Tools like the ChEMBL database can be used for this purpose. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of your molecule responsible for its activity and screen for proteins that have binding sites complementary to this pharmacophore.

It's important to remember that these are predictions and must be experimentally validated.[9]

Q3: What are the essential experimental approaches to confirm the off-targets predicted by computational methods?

A: Experimental validation is a critical step. The choice of method depends on the predicted off-target class and available resources.

Method Description Advantages Considerations
Targeted Binding Assays Measure the direct interaction of your compound with a purified, predicted off-target protein. Techniques include Radioligand Binding Assays, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).Quantitative (provides affinity data like Kd or Ki), confirms direct interaction.Requires purified protein, may not be high-throughput.
Enzymatic/Functional Assays If the predicted off-target is an enzyme or a receptor, you can test your compound's ability to modulate its activity in a functional assay (e.g., kinase activity assay, GPCR signaling assay).Confirms functional consequence of binding, highly sensitive.Assay development can be complex, requires a known function for the off-target.
Cell-Based Target Engagement Assays Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that your compound binds to the predicted off-target within a live cell context.[9]Physiologically relevant, confirms target engagement in cells.Can be technically challenging, may require specific reagents or instrumentation.
Q4: How can I proactively screen for a broad range of potential off-targets beyond what my computational predictions suggest?

A: For a comprehensive off-target profile, broader, unbiased screening approaches are recommended, particularly during lead optimization.

  • Commercial Off-Target Screening Panels: Submitting your compound to a contract research organization (CRO) for screening against a panel of common off-targets (e.g., kinases, GPCRs, ion channels, and safety-related targets) is a standard industry practice. These panels provide data on your compound's selectivity.

  • Proteome-Wide Approaches: Techniques like affinity chromatography coupled with mass spectrometry (chemoproteomics) can identify a wide range of proteins that your compound binds to in a cell lysate.

  • Phenotypic Screening: Assessing the effects of your compound across a panel of different cell lines can provide clues about its mechanism of action and potential off-targets by observing its phenotypic "fingerprint".[2]

Troubleshooting Guides

Scenario 1: My compound shows the desired on-target activity, but also significant cellular toxicity at similar concentrations. How do I determine if this is an on-target or off-target effect?

This is a classic challenge in drug discovery. Here’s a workflow to dissect the cause of toxicity:

Workflow: Deconvoluting On-Target vs. Off-Target Toxicity

A Toxicity observed at active concentration B Is the on-target known to cause toxicity upon modulation? A->B C Perform literature search on target biology B->C D Yes B->D Yes E No B->E No F Likely on-target toxicity D->F G Investigate off-target possibilities E->G H Generate a structurally related, inactive analog (Negative Control) G->H O Use orthogonal methods to confirm on-target role (e.g., siRNA/CRISPR knockdown of the target) G->O I Test inactive analog in toxicity assay H->I J Is the inactive analog also toxic? I->J K Yes J->K Yes L No J->L No M Toxicity is likely due to an off-target effect or non-specific chemical reactivity K->M N Toxicity is likely linked to the on-target activity L->N P Does knockdown phenocopy compound toxicity? O->P Q Yes P->Q Yes R No P->R No Q->N R->M

Caption: Workflow to differentiate on-target from off-target toxicity.

Step-by-Step Protocol:

  • Literature Review: First, thoroughly research the known biology of your intended target. Is there evidence that its inhibition or activation could lead to the observed toxicity?

  • Synthesize a Negative Control: A crucial experiment is to use a structurally similar analog of your compound that is inactive against your primary target.[14] If this inactive analog still causes toxicity, it strongly suggests an off-target effect or general chemical toxicity.[14]

  • Orthogonal Validation: Use a non-pharmacological method to modulate your target, such as siRNA or CRISPR-Cas9 to knock down its expression.[14][15] If this genetic knockdown reproduces the toxic phenotype you see with your compound, the toxicity is more likely to be on-target. If not, an off-target effect is the probable cause.

  • Broad Off-Target Screening: If evidence points towards an off-target effect, consider a broad screening panel to identify the unintended target(s) responsible for the toxicity.

Scenario 2: I've identified a significant off-target interaction. How can I mitigate this while preserving my desired on-target activity?

This is a central task of medicinal chemistry and lead optimization. The goal is to improve selectivity.

Mitigation Strategies:

Strategy Description Protocol/Approach
Structure-Activity Relationship (SAR) Studies Systematically modify the chemical structure of your compound and assess the impact on both on-target and off-target activity.[4][8]1. Synthesize a library of analogs with modifications at different positions of the this compound scaffold. 2. Screen all analogs in both on-target and off-target assays. 3. Identify modifications that decrease off-target activity while maintaining or improving on-target potency. This helps build a "selectivity-SAR".
Structure-Based Drug Design If the 3D structures of both your on-target and off-target proteins are known, you can design new analogs that exploit differences in their binding pockets.[2]1. Use molecular docking to model how your compound binds to both targets. 2. Identify unique features in the on-target binding site that are not present in the off-target site (or vice-versa). 3. Design new molecules that form favorable interactions with the unique features of the on-target protein, or that create steric clashes in the off-target binding site.
Lowering Compound Concentration In some cases, off-target effects only manifest at higher concentrations.Determine the potency (e.g., IC50 or EC50) of your compound for both the on-target and off-target. If there is a sufficient selectivity window (>10-100 fold), you may be able to use the compound at a concentration that is effective on-target but below the threshold for the off-target effect.[14]

Conceptual Workflow for Mitigating Off-Target Effects

A Off-target interaction identified B Determine potency at on-target (IC50_on) and off-target (IC50_off) A->B C Calculate Selectivity Ratio (IC50_off / IC50_on) B->C D Is Selectivity > 100-fold? C->D E Yes D->E Yes F No D->F No G Use compound at concentrations below off-target IC50 E->G H Initiate Medicinal Chemistry Effort F->H I Structure-Based Design (if structures available) H->I J SAR Campaign H->J K Synthesize focused library of analogs I->K J->K L Screen library against both on- and off-targets K->L M Identify analogs with improved selectivity L->M N Lead Optimization M->N

Caption: A workflow for addressing identified off-target interactions.

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC - NIH.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020-09-20).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03).
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16).
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH.
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC - PubMed Central.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024-04-20).
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials.
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |.

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Technical Support Center: Overcoming Resistance to 4-(4-Methoxyphenyl)piperazine-1-carboxamide in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(4-Methoxyphenyl)piperazine-1-carboxamide, hereafter referred to as Compound 'X'. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of acquired resistance in cell lines. Our goal is to equip you with the scientific rationale and practical protocols to investigate and overcome resistance, ensuring the continuity and success of your research.

Section 1: Understanding Resistance to Compound 'X' - First Principles

Before troubleshooting, it is crucial to understand the potential mechanisms through which cancer cells can develop resistance to a novel therapeutic agent like Compound 'X'. While the specific mechanisms for this compound may still be under investigation, resistance to small molecule inhibitors in cancer cells often falls into several well-established categories. This guide will focus on these common mechanisms, providing a logical framework for your investigation.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: My cell line, which was initially sensitive to Compound 'X', now shows a significantly higher IC50 value. What are the likely reasons for this?

A1: The development of acquired resistance is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic or cytostatic agent. The primary reasons can be broadly categorized as:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[1][[“]][3]

  • Altered Drug Target: Mutations or modifications in the protein target of Compound 'X' can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition caused by Compound 'X', rendering the drug ineffective.

  • Changes in Drug Metabolism: The cancer cells may have developed mechanisms to metabolize and inactivate Compound 'X' more efficiently.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.

  • Enhanced DNA Repair: If Compound 'X' induces DNA damage, the cells might have enhanced their DNA repair capacity.

Q2: How can I confirm that my cell line has truly developed resistance?

A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (or GI50) values of your parental (sensitive) cell line and the suspected resistant cell line. A significant fold-change in the IC50 value is a clear indicator of resistance. It is also good practice to periodically re-evaluate the IC50 of your parental line to ensure it has not drifted over time.

Protocol 1: Standard IC50 Determination

  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with a serial dilution of Compound 'X' for a period that allows for at least two cell divisions in the untreated control (typically 48-72 hours).[5]

  • Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Section 2: Troubleshooting Guide - Investigating and Overcoming Resistance

This section provides a structured approach to identifying the mechanism of resistance in your cell line and suggests strategies to overcome it.

Issue 1: Suspected Increased Drug Efflux

One of the most common mechanisms of multidrug resistance is the overexpression of ABC transporters.[1][6]

Troubleshooting Steps:

  • Co-treatment with an ABC Transporter Inhibitor: A straightforward functional test is to treat your resistant cells with Compound 'X' in the presence and absence of a broad-spectrum ABC transporter inhibitor, such as verapamil or cyclosporin A.[7][8] A significant decrease in the IC50 of Compound 'X' in the presence of the inhibitor strongly suggests the involvement of efflux pumps.

Treatment Group Compound 'X' IC50 (µM) Interpretation
Resistant Cells> 10High resistance
Resistant Cells + Verapamil (10 µM)< 1Resistance likely mediated by ABC transporters
Parental Cells< 1Sensitive
Parental Cells + Verapamil (10 µM)< 1No significant effect in sensitive cells
  • Expression Analysis of ABC Transporters: Analyze the mRNA and protein expression levels of common ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), in both your parental and resistant cell lines using qPCR and Western blotting, respectively.[9]

Workflow for Investigating ABC Transporter-Mediated Resistance

start Resistant Cell Line Identified co_treatment Co-treat with Compound 'X' and ABC Transporter Inhibitor (e.g., Verapamil) start->co_treatment ic50_shift Significant IC50 Shift? co_treatment->ic50_shift expression_analysis Analyze ABC Transporter Expression (qPCR, Western Blot) ic50_shift->expression_analysis Yes other_mechanisms Investigate other resistance mechanisms. ic50_shift->other_mechanisms No high_expression High Expression of P-gp, MRP1, or BCRP? expression_analysis->high_expression conclusion Resistance likely due to ABC Transporter-mediated efflux. high_expression->conclusion Yes high_expression->other_mechanisms No

Caption: Workflow for diagnosing ABC transporter-mediated resistance.

Issue 2: Exploring Combination Therapies

If resistance is not due to increased drug efflux or if you want to enhance the efficacy of Compound 'X', combination therapy is a powerful strategy.[10][11][12] The goal is to target multiple pathways simultaneously to prevent the cancer cells from developing resistance.[13]

Strategies for Combination Therapy:

  • Targeting Parallel Pathways: Identify the primary signaling pathway inhibited by Compound 'X'. Then, select a second drug that targets a parallel or compensatory pathway that might be activated in resistant cells.

  • Inducing Synthetic Lethality: This is a promising approach where you target a second protein that is essential for cell survival only when the primary target of Compound 'X' is inhibited.[14][15] For example, if Compound 'X' targets a DNA repair pathway, combining it with an agent that causes DNA damage could be synthetically lethal to the cancer cells.[16][17]

Experimental Approach for Identifying Synergistic Combinations:

  • Hypothesis-Driven Selection: Based on the known or predicted mechanism of action of Compound 'X', select a panel of drugs with complementary mechanisms.

  • Checkerboard Assay: Perform a dose-response matrix (checkerboard assay) where you treat cells with varying concentrations of Compound 'X' and the second drug, both alone and in combination.

  • Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

Drug Combination Concentration Range (Drug A) Concentration Range (Drug B) Combination Index (CI) at ED50 Interpretation
Compound 'X' + Drug Y0.1 - 10 µM0.01 - 1 µM0.5Synergistic
Compound 'X' + Drug Z0.1 - 10 µM1 - 100 µM1.1Not Synergistic
Issue 3: Investigating Target Alterations and Bypass Pathways

Resistance can arise from mutations in the drug's target or the activation of alternative signaling pathways.

Troubleshooting Steps:

  • Target Sequencing: If the molecular target of Compound 'X' is known, sequence the gene encoding this target in both parental and resistant cell lines to identify any potential mutations in the drug-binding domain.

  • Phospho-Proteomic Profiling: Use techniques like phospho-proteomic arrays or mass spectrometry to compare the phosphorylation status of key signaling proteins in parental and resistant cells, both with and without Compound 'X' treatment. This can reveal the activation of bypass pathways.

Signaling Pathway Analysis in Resistant Cells

cluster_parental Parental Cell cluster_resistant Resistant Cell CompoundX_p Compound 'X' Target_p Target Protein CompoundX_p->Target_p Inhibits Pathway_p Signaling Pathway Target_p->Pathway_p Blocks Apoptosis_p Apoptosis Pathway_p->Apoptosis_p CompoundX_r Compound 'X' Target_r Mutated Target CompoundX_r->Target_r Ineffective Bypass_r Bypass Pathway Survival_r Cell Survival Bypass_r->Survival_r

Caption: Simplified comparison of drug action in sensitive vs. resistant cells.

Section 3: Proactive Strategies to Delay or Prevent Resistance

Q3: Can I do anything to prevent my cell lines from developing resistance in the first place?

A3: While it may not be possible to completely prevent resistance, you can take steps to delay its onset:

  • Use Intermittent Dosing: Instead of continuous exposure, treat cells with Compound 'X' for a defined period, followed by a "drug holiday" to reduce the selective pressure.

  • Start with Combination Therapy: If you have a second synergistic compound, using it in combination with Compound 'X' from the outset can be more effective at preventing resistance than using the drugs sequentially.[18]

  • Maintain Low Passage Numbers: Work with cell lines at the lowest possible passage number to minimize genetic drift and the selection of resistant subpopulations.

References

  • Gillet, J.-P., & Gottesman, M. M. (2010). Mechanisms of multidrug resistance in cancer. Methods in Molecular Biology, 596, 49-65.
  • Sharom, F. J. (2011). The P-glycoprotein efflux pump: how does it transport drugs? Journal of Membrane Biology, 241(3), 171-188.
  • Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219-234.
  • O'Neil, N. J., Bailey, M. L., & Hieter, P. (2017). Synthetic lethality and cancer.
  • Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017).
  • Ferreira, R. J., Ferreira, M.-J. U., & Dos Santos, D. J. V. A. (2020). Efflux pump inhibitors: a patent review.
  • Kathawala, R. J., Gupta, P., Ashby Jr, C. R., & Chen, Z.-S. (2015). The modulation of ABC transporter-mediated multidrug resistance in cancer: a review of the past decade.
  • Lord, C. J., & Ashworth, A. (2017).
  • Bayat Mokhtari, R., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043.
  • Wu, C.-P., Hsieh, C.-H., & Wu, Y.-S. (2019). The emergence of drug resistance: a review of the mechanisms and prospects for its inhibition. Cancers, 11(8), 1084.
  • Palmer, A. C., & Sorger, P. K. (2017). Combination cancer therapy can confer benefit via patient-to-patient variability without drug additivity or synergy. Cell, 171(7), 1678-1691.
  • Bozic, I., Reiter, J. G., Allen, B., Antal, T., Chatterjee, K., Shah, P., Moon, Y. S., Yaqubie, A., Kelly, N., Le, D. T., Lipson, E. J., Chapman, P. B., Diaz, L. A., Vogelstein, B., & Nowak, M. A. (2013).
  • Chou, T.-C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
  • Kaelin, W. G. (2005). The concept of synthetic lethality in the context of anticancer therapy.
  • Nickoloff, J. A., Jones, D., Lee, S. H., Sishc, B. J., & Bailey, S. M. (2017). Drugging the cancerous SEFIR: a new frontier for synthetic lethality. Pharmacology & therapeutics, 177, 1-9.
  • Ene, C. I., & Gherghiceanu, M. (2019). Efflux pump-mediated resistance in chemotherapy. Journal of medicine and life, 12(4), 363.
  • O'Donnell, J. L., & Sharom, F. J. (2014). ABC drug transporters and signaling pathways. Essays in biochemistry, 56, 119-132.
  • Ambudkar, S. V., Kimchi-Sarfaty, C., Sauna, Z. E., & Gottesman, M. M. (2003). P-glycoprotein: from genomics to mechanism. Oncogene, 22(47), 7468-7485.
  • Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance mediated by the breast cancer resistance protein (BCRP, ABCG2). Oncogene, 22(47), 7340-7358.
  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters.
  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • Fallahi-Sichani, M., Honarnejad, S., Heiser, L. M., Gray, J. W., & Sorger, P. K. (2013). Metrics other than potency reveal systematic variation in responses to cancer drugs.

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Technical Support Center: Purity Analysis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purity analysis of synthesized 4-(4-Methoxyphenyl)piperazine-1-carboxamide. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the common challenges encountered during the characterization and quality control of this compound. Our approach is rooted in providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Criticality of Purity

This compound is a piperazine derivative, a class of compounds prevalent in drug discovery due to their versatile biological activities. The purity of any active pharmaceutical ingredient (API) is paramount, as even trace-level impurities can impact efficacy, safety, and stability. Regulatory bodies like the FDA have stringent guidelines for the reporting, identification, and qualification of impurities.[1][2] This guide provides a systematic approach to identifying and quantifying potential impurities using modern analytical techniques.

Section 1: Understanding Potential Impurities

The first step in any purity analysis is to anticipate the likely impurities based on the synthetic route. The synthesis of the target compound typically involves the reaction of 1-(4-methoxyphenyl)piperazine with a source of the carboxamide group.

Table 1: Potential Process-Related Impurities

Impurity NameStructureOriginLikely Analytical Method for Detection
Impurity A: 1-(4-Methoxyphenyl)piperazineUnreacted starting materialHPLC-UV, LC-MS, GC-MS
Impurity B: N,N'-bis[4-(4-methoxyphenyl)piperazin-1-yl]ureaDimeric side-product from reaction with phosgene or equivalentHPLC-UV, LC-MS
Impurity C: Residual Solvents (e.g., Acetonitrile, Dichloromethane)N/ASynthesis/Work-upHeadspace GC-MS
Impurity D: Degradation ProductsVariesInstability (e.g., hydrolysis of carboxamide)HPLC-UV, LC-MS

Section 2: Troubleshooting & FAQs in Purity Analysis

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity determination, allowing for the separation and quantification of the main compound from its non-volatile impurities.[2]

FAQ 1: My main peak for this compound is tailing. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is a classic sign of secondary interactions between the basic piperazine nitrogen and acidic silanol groups on the surface of standard silica-based HPLC columns.[3] This interaction delays the elution of a fraction of the analyte molecules, causing the peak to tail.

// Nodes Problem [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Silanol Interactions\n(Analyte is basic)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Reduce Silanol Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Action1a [label="Use a low-pH mobile phase (pH 2-3)\n(e.g., with 0.1% TFA or Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action1b [label="Use a high-purity, end-capped column\n(e.g., ACE, Zorbax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action1c [label="Add a competing base\n(e.g., Triethylamine - TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rationale1 [label="Protonates silanols (Si-O⁻ → Si-OH),\nreducing ionic interaction.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Cause2 [label="Column Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Reduce Sample Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label=" Primary\n Suspect"]; Problem -> Cause2 [label=" Secondary\n Possibility"]; Cause1 -> Solution1; Solution1 -> Action1a; Solution1 -> Action1b; Solution1 -> Action1c; Action1a -> Rationale1 [style=dashed]; Cause2 -> Solution2; } dot Caption: Troubleshooting logic for HPLC peak tailing.

Detailed Protocol: Improving Peak Shape

  • Mobile Phase Modification: The most effective first step is to suppress silanol ionization.[3]

    • Action: Adjust your aqueous mobile phase (Solvent A) to pH 2.5 using 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid.

    • Rationale: At low pH, the silanol groups (Si-OH) are fully protonated, minimizing the ionic interaction with the protonated basic analyte.

  • Column Selection: If tailing persists, your column may have high silanol activity.

    • Action: Switch to a modern, high-purity, end-capped C18 column known for low silanol activity.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[4]

    • Action: Dilute your sample by a factor of 5 and re-inject. If peak shape improves dramatically, column overload was a contributing factor.

FAQ 2: I am seeing unexpected peaks ("ghost peaks") in my gradient HPLC run. Where are they coming from?

Answer: Ghost peaks are spurious peaks that do not originate from the injected sample. In gradient elution, they typically arise from contaminants in the mobile phase or carryover from a previous injection.[3][5]

Troubleshooting Steps:

  • Run a Blank Gradient: Inject your mobile phase starting solvent (e.g., 95% Water/5% Acetonitrile) and run the exact same gradient method. If the ghost peaks appear, the contamination is in your mobile phase or system.

  • Isolate the Contaminated Solvent: Prepare fresh mobile phase solvents (both A and B) using high-purity HPLC-grade water and solvent.[5] If the peaks disappear, your old solvents were the source. If they remain, the contamination may be within the HPLC system itself (e.g., contaminated tubing, mixer).

  • Check for Carryover: If the blank run is clean, the peaks are likely from a previous, more concentrated injection.

    • Action: Implement a robust needle wash protocol in your autosampler sequence and flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) between runs.[5]

Table 2: Recommended HPLC Method for Purity Analysis

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 250 x 4.6 mm, 5 µmInert surface minimizes peak tailing for basic compounds. Standard dimensions provide good resolution.
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Acidic modifier to ensure good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is effective for separating starting materials, the main product, and more non-polar by-products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.[7]
Injection Vol. 10 µLA small volume helps prevent column overload.
Detection UV at 239 nmWavelength selected based on the chromophore of the methoxyphenyl group.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities, particularly residual solvents.[2][9] Piperazine derivatives can be analyzed by GC-MS, though they may exhibit peak tailing due to their polarity.[10]

FAQ 3: My this compound peak is broad and tailing on my GC-MS. Can I improve the chromatography?

Answer: Yes. Broad, tailing peaks for polar, nitrogen-containing compounds in GC are often caused by interactions with active sites (e.g., silanols) in the inlet liner or the column itself.[11]

Solutions:

  • Use an Ultra Inert Liner: The glass wool and surfaces in a standard inlet liner can be active.

    • Action: Replace your current liner with a deactivated (silanized) ultra-inert liner. This is the most crucial step for improving the peak shape of active compounds.[11]

  • Perform Column Maintenance: Active sites can develop at the front of the column over time.

    • Action: Trim the first 10-15 cm from the column inlet. This removes the most contaminated section.

  • Consider Derivatization: While not always necessary, converting the polar N-H group to a less polar derivative can dramatically improve peak shape.

    • Action: A common derivatization agent is trifluoroacetic anhydride (TFAA) or BSTFA, which reacts with the carboxamide proton to form a more volatile and less polar analogue. This is an advanced technique used if the above steps fail.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and can be used for quantitative analysis (qNMR).[12][13] It provides detailed structural information about the main compound and any impurities present above the detection limit (~0.1-1%).

FAQ 4: How can I use ¹H NMR to estimate the purity of my sample?

Answer: You can estimate purity by comparing the integration of signals from your main compound to the integration of signals from a known impurity or a certified internal standard.[14]

// Nodes Start [label="Acquire High-Quality\n¹H NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Identify & Assign Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Identify Impurity Peaks\n(e.g., Unreacted Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Calibrate Integration", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Normalize Integrals", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Calculate Molar Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Purity Estimate (mol %)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label=" Main Compound & Impurities "]; Step1 -> Step2; Step2 -> Step3 [label=" Set a known product peak\n(e.g., methoxy group, 3H)\nto a defined value (e.g., 3.00) "]; Step3 -> Step4 [label=" Divide impurity integral by the\nnumber of protons it represents "]; Step4 -> Step5 [label=" (Normalized Product Integral) vs.\n(Normalized Impurity Integral) "]; Step5 -> Result; } dot Caption: Workflow for purity estimation using ¹H NMR.

Example Interpretation: Let's assume your spectrum shows the expected signals for this compound and also small signals corresponding to the starting material, 1-(4-Methoxyphenyl)piperazine (Impurity A).

  • Assign Peaks: Identify a clean, well-resolved signal for both the product and the impurity.

    • Product: The methoxy group (-OCH₃) protons should appear as a sharp singlet around 3.7-3.8 ppm.[15]

    • Impurity A: The methoxy group protons for this impurity will also be a singlet, likely at a slightly different chemical shift.

  • Integrate: Set the integral of the product's methoxy peak (representing 3 protons) to a value of 3.00.

  • Measure Impurity Integral: Measure the integral of the impurity's methoxy peak. Let's say it is 0.15.

  • Calculate Molar Ratio: Since both signals represent 3 protons, the molar ratio is directly proportional to their integrals.

    • Molar % of Impurity = [Impurity Integral / (Product Integral + Impurity Integral)] * 100

    • Molar % of Impurity = [0.15 / (3.00 + 0.15)] * 100 ≈ 4.76%

Section 3: Comprehensive Impurity Profiling with LC-MS

For unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.[16][17] It provides the retention time (from LC), the molecular weight (from the mass spectrometer's full scan), and structural fragments (from MS/MS scans), allowing for structural elucidation.[18] An efficient workflow combines UV and MS data to rapidly identify and characterize impurities.[1]

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • LC-MS and CE-MS Str
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.Agilent Technologies.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.Drawell.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.Veeprho.
  • Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • HPLC Troubleshooting Guide.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.RSC Publishing.
  • GC Troubleshooting: Common Issues & How to Fix Them.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Determination of piperazine derivatives in “Legal Highs”.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.Technology Networks.
  • Expert Guide to Troubleshooting Common HPLC Issues.AELAB.
  • HPLC Troubleshooting Guide.Supelco.
  • GC Troubleshooting: 7+ Common Problems and Their Solution.PharmaGuru.
  • HPLC Troubleshooting Guide.SCION Instruments.
  • Calculating purity from NMR spectrum.Chemistry Stack Exchange.
  • How to Troubleshoot and Improve your GC/MS.YouTube.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL...Acta Poloniae Pharmaceutica.
  • Why do we use NMR spectroscopy in purity analysis?Quora.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.PubMed.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.MDPI.

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Technical Support Center: Best Practices for 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the effective storage, handling, and experimental use of 4-(4-Methoxyphenyl)piperazine-1-carboxamide. Here, we move beyond standard safety data sheet (SDS) information to deliver field-proven insights and troubleshooting solutions for common challenges encountered in a laboratory setting.

Section 1: Compound Properties and Storage

Proper storage is the first line of defense in maintaining the integrity of your experimental results. This compound is a stable compound when stored correctly, but deviations can lead to degradation and inconsistent outcomes.

Key Storage Recommendations

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture ingress and exposure to atmospheric components.[1]

Parameter Recommendation Rationale
Temperature Room Temperature[2][3]Prevents thermal degradation.
Atmosphere Sealed in a dry environment[2][3]The piperazine moiety can be hygroscopic; moisture can lead to hydrolysis over time.
Light Protect from lightWhile not explicitly stated for this compound, related piperazine derivatives can be light-sensitive.[4] Amber vials are recommended.

Frequently Asked Questions (FAQs): Storage and Stability

Q1: I left my container of this compound on the bench overnight. Is it still usable?

A1: If the container was sealed and not exposed to direct sunlight or high temperatures, it is likely still viable for use. However, for long-term storage, it is crucial to adhere to the recommended conditions to ensure the compound's integrity for reproducible experiments.

Q2: Can I store the compound in a solution?

A2: It is best practice to prepare solutions fresh for each experiment. If storage in solution is necessary, use a high-quality anhydrous solvent like DMSO, aliquot into single-use volumes, and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to protecting yourself and ensuring the purity of your compound.

Standard Handling Procedures
  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[5]

Recommended Personal Protective Equipment (PPE)
Equipment Specification Justification
Gloves Nitrile or other suitable protective glovesPrevents skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles or splashes.[5]
Lab Coat Standard laboratory coatProtects skin and clothing from accidental spills.

Section 3: Troubleshooting Experimental Issues

This section addresses common problems that may arise during the experimental use of this compound, providing step-by-step solutions.

Solubility and Solution Preparation

Q3: My compound is not dissolving properly in my chosen solvent. What should I do?

A3: this compound is generally soluble in organic solvents like DMSO, methanol, and ethanol.[7] If you are experiencing solubility issues, consider the following:

  • Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. The presence of water can affect solubility.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • Warming: Gently warming the solution may increase solubility. However, be cautious with temperature to avoid degradation.

  • Alternative Solvents: If solubility remains an issue, consider alternative organic solvents.

Q4: I'm observing precipitation when I add my DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue with hydrophobic compounds. The compound "crashes out" as the solvent environment rapidly changes from organic to aqueous.[1] Here are some strategies to mitigate this:

  • Decrease Final Concentration: The final concentration of your compound may be exceeding its aqueous solubility limit. Perform a solubility test in your specific medium to determine the maximum workable concentration.[1]

  • Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution in pre-warmed (37°C) culture medium.[1]

  • Vortexing: Add the compound dropwise to the medium while gently vortexing to ensure rapid and even dispersion.[1]

  • Limit DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize both precipitation and cellular toxicity.[1]

G cluster_0 Solution Preparation Workflow Stock_Solution High Concentration Stock in 100% DMSO Intermediate_Dilution Intermediate Dilution in warm (37°C) medium Stock_Solution->Intermediate_Dilution Serially dilute Final_Concentration Final Working Concentration in cell culture plate Intermediate_Dilution->Final_Concentration Add to cells

Caption: Workflow for preparing solutions to avoid precipitation.

Analytical Chromatography (HPLC)

Q5: I am seeing peak tailing and poor resolution when analyzing this compound by HPLC. How can I improve my chromatography?

A5: Peak tailing with piperazine-containing compounds is often due to their basic nature interacting with residual silanols on the silica-based stationary phase. Here are some optimization strategies:

  • Mobile Phase pH: The pH of the mobile phase is critical. For basic compounds like this, working at a lower pH (e.g., pH 2-3) will ensure the analyte is in its protonated form, which can improve peak shape.[5]

  • Additives: The addition of a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol groups on the column, reducing peak tailing.

  • Column Selection: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a C8, phenyl, or an embedded polar group column, which may offer different selectivity.

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program can help to improve the separation of the main compound from any impurities or degradants.

Caption: HPLC troubleshooting for piperazine compounds.

NMR Spectroscopy

Q6: The 1H-NMR spectrum of my compound appears complex with more signals than expected for the piperazine protons. Is my compound impure?

A6: Not necessarily. Piperazine derivatives can exhibit complex NMR spectra due to the presence of conformational isomers (conformers) arising from restricted rotation around the amide bond. This can lead to a doubling of signals for the protons on and near the piperazine ring. Temperature-dependent NMR studies can confirm this; as the temperature is increased, the rate of rotation increases, and the separate signals may coalesce into single, averaged signals.

In Vitro Assays

Q7: I am concerned about potential off-target effects or assay interference with my this compound. What should I look out for?

A7: Arylpiperazine derivatives are known to interact with a variety of biological targets, particularly central nervous system receptors.[8] Additionally, like many small molecules, there is a potential for interference in certain assay formats.

  • Fluorescence Interference: Compounds with aromatic rings can sometimes be autofluorescent or can quench the fluorescence of a reporter molecule.[9][10] It is advisable to run a control experiment with your compound in the assay medium without cells or other biological components to check for any intrinsic fluorescence or quenching properties at the excitation and emission wavelengths of your assay.

  • Off-Target Effects: The methoxyphenylpiperazine moiety is a known pharmacophore that can bind to various receptors.[11] If you observe unexpected biological effects, consider the possibility of off-target interactions. A literature search for the activity of related compounds can provide clues.

  • Compound Instability in Assay Conditions: The stability of your compound can be pH-dependent. Changes in the pH of the cell culture medium during a long incubation period could potentially lead to degradation. If you suspect instability, consider performing a stability study of the compound in the assay medium under the same incubation conditions and analyzing for degradation products by HPLC.

Section 4: Experimental Protocols

The following are generalized protocols for common assays where this compound might be evaluated. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen peroxide (for oxidation)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified period.

    • Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set time.

  • Sample Analysis: At various time points, withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

References

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2025). Benchchem.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (2025). Benchchem.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). Benchchem.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
  • Santa Cruz Biotechnology. (n.d.).
  • MedChemExpress. (2023). 1-(4-Methoxyphenyl)
  • Thermo Fisher Scientific. (2018).
  • Smolecule. (2023). 4-(2-methoxyphenyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide.
  • Kiran Kumar, H. S., Yathirajan, H. S., Foro, S., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate.
  • Cimit-Quimica. (2024). 2-(2-methoxyphenyl)
  • Grossman, A., & Wildey, M. J. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • ResearchGate. (2022). Concentration-response (cell death) curves of the tested piperazine... [Figure].
  • Smolecule. (2023). 4-(2-methoxyphenyl)-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide.
  • Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols.
  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5898.
  • Perrone, R., Berardi, F., Leopoldo, M., Tortorella, V., Lograno, M. D., Daniele, E., & Govoni, S. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco, 50(7-8), 505–510.

Sources

Minimizing degradation of 4-(4-Methoxyphenyl)piperazine-1-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methoxyphenyl)piperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on the chemical structure of this compound, the primary modes of degradation are likely to be hydrolysis, oxidation, and photodegradation. The carboxamide functional group is susceptible to both acid and base-catalyzed hydrolysis. The piperazine ring and the methoxy group on the phenyl ring can be targets for oxidation. Additionally, exposure to light, especially UV radiation, can potentially lead to photodegradation.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

For the solid compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. For aqueous solutions, it is advisable to use a buffer system to maintain a stable pH.

Q3: Which solvents are recommended for preparing solutions of this compound?

The choice of solvent will depend on the specific experimental requirements. For biological assays, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions, which can then be diluted into aqueous buffers. For chemical reactions or analytical purposes, other organic solvents may be suitable. It is crucial to use high-purity, anhydrous solvents when possible to minimize contaminants that could promote degradation.

Q4: Are there any known incompatibilities for this compound?

Yes, this compound should be considered incompatible with strong oxidizing agents.[4] Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the carboxamide group.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.1. Prepare fresh solutions: Avoid using old stock solutions. 2. Optimize storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Control pH: For aqueous solutions, use a buffer to maintain a stable pH, ideally in the neutral to slightly acidic range to minimize hydrolysis. 4. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
Visible changes in the solution (e.g., color change, precipitation). Oxidation or formation of insoluble degradation products.1. Use degassed solvents: For sensitive applications, sparge solvents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Consider antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be validated for your specific application. 3. Check for solubility issues: If precipitation occurs upon dilution of a DMSO stock into an aqueous buffer, try lowering the final concentration or using a different buffer system.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.1. Characterize degradation products: If possible, use mass spectrometry to identify the unexpected peaks. This can provide clues about the degradation pathway. 2. Perform a forced degradation study: Expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in identifying and tracking them in your stability studies. (See Experimental Protocols section).

Understanding Degradation Pathways

To effectively minimize degradation, it is important to understand the potential chemical transformations that this compound can undergo.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_acid Acid-Catalyzed parent->hydrolysis_acid H+ hydrolysis_base Base-Catalyzed parent->hydrolysis_base OH- oxidation Oxidizing Agents / Air parent->oxidation photodegradation UV/Light Exposure parent->photodegradation product_acid 4-(4-Methoxyphenyl)piperazine + CO2 + NH3 hydrolysis_acid->product_acid product_base 4-(4-Methoxyphenyl)piperazine + Carbonate + NH3 hydrolysis_base->product_base product_oxidation N-oxide derivatives, Ring-opened products, Demethylated phenol oxidation->product_oxidation product_photo Radical species, Photoproducts photodegradation->product_photo

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of your compound in a specific solvent or buffer system.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, acetonitrile, buffered saline)
  • HPLC or LC-MS system
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials (amber and clear)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the solution into several amber and clear autosampler vials.
  • Establish a time-zero (T=0) baseline by immediately analyzing one of the aliquots by HPLC or LC-MS.
  • Store the remaining vials under different conditions:
  • Room temperature (protected from light)
  • Room temperature (exposed to ambient light)
  • 4°C (refrigerated)
  • -20°C (frozen)
  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
  • Allow the frozen samples to thaw completely and come to room temperature before analysis.
  • Analyze the samples by HPLC or LC-MS, using the same method as for the T=0 sample.
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance of new peaks should also be noted.

3. Data Analysis:

  • Plot the percentage of the parent compound remaining versus time for each storage condition.
  • Determine the rate of degradation under each condition.

start [label="Prepare Stock Solution"]; aliquot [label="Aliquot into Vials"]; t0 [label="Analyze T=0 Sample"]; store [label="Store under Varied Conditions\n(Temp, Light)"]; timepoint [label="Analyze at Time Points"]; analyze [label="Calculate % Remaining"]; end [label="Determine Degradation Rate"];

start -> aliquot; aliquot -> t0; aliquot -> store; store -> timepoint; t0 -> analyze [style=invis]; timepoint -> analyze; analyze -> end; }

Caption: Workflow for assessing the stability of the compound in solution.

Protocol 2: Recommended HPLC Method for Purity and Degradation Analysis

This is a starting point for an analytical method. It may require optimization for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more hydrophobic degradation products. A typical starting point would be a linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

References

  • 4-(4-Methoxyphenyl)-1-(1-Methylethyl)
  • Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride). (2025). Cayman Chemical.
  • 1-BOC-4-(2-CARBOXYPHENYL)
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (2025). ChemicalBook.

Sources

Technical Support Center: Enhancing the Selectivity of 4-(4-Methoxyphenyl)piperazine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This resource is structured in a question-and-answer format to directly address the common and critical issues you may encounter during your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selectivity of 4-(4-methoxyphenyl)piperazine-1-carboxamide analogs.

Q1: What are the primary molecular targets for this compound analogs and why is selectivity a major hurdle?

A1: The this compound scaffold commonly targets aminergic GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors.[1][5] The arylpiperazine moiety can be structurally modified to interact with various receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT7, and D2, D3 receptors.[5][6]

Q2: What initial steps should I take to profile the selectivity of my novel analog?

A2: A tiered approach is recommended. Start with a broad primary screen followed by more focused secondary and functional assays.

  • Primary Screening (Binding Affinity): Begin with radioligand binding assays against a panel of relevant receptors (e.g., various 5-HT and dopamine subtypes). This will provide initial data on the compound's affinity (Ki values) for on-target and potential off-target receptors.

  • Secondary Screening (Confirmation): Confirm the hits from the primary screen using an alternative assay format or a different radioligand to rule out assay-specific artifacts.

  • Functional Assays (Efficacy and Potency): For the most promising candidates, proceed to functional assays to determine their efficacy (agonist, antagonist, inverse agonist) and potency (EC50 or IC50). Examples include [35S]-GTPγS binding assays, second messenger (e.g., cAMP, IP1) accumulation assays, or BRET/FRET-based assays that measure G-protein activation or β-arrestin recruitment.[9][10][11]

Q3: My compound shows high affinity for the target receptor but also significant off-target binding. What structural modifications can I consider to improve selectivity?

A3: The modular nature of the arylpiperazine scaffold allows for systematic structural modifications to enhance selectivity.[1][5] Consider the following strategies:

  • Varying the Linker: The length and rigidity of the alkyl chain connecting the piperazine ring to the carboxamide moiety can significantly influence subtype selectivity.[6][12]

  • Modifying the Terminal Carboxamide Group: Introducing different aromatic or heteroaromatic carboxamides can create new interactions with the receptor's binding pocket, leading to improved selectivity.[12][13]

  • Substituting the Phenyl Ring: Adding substituents to the 4-methoxyphenyl ring can alter the electronic and steric properties of the molecule, potentially favoring binding to one receptor subtype over another.[14]

  • Exploring Stereochemistry: For chiral analogs, synthesizing and testing individual enantiomers is crucial, as stereoselectivity can play a significant role in receptor affinity and functional activity.[15]

Below is a diagram illustrating the key modifiable regions of the this compound scaffold.

Caption: Key regions for structural modification to enhance selectivity.

Note: The above DOT script is a conceptual representation. For an actual implementation, you would replace the placeholder image with a real chemical structure and adjust the annotation positions accordingly.

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for troubleshooting common experimental challenges.

Guide 1: Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of your compounds.[16] However, they are prone to several issues that can lead to unreliable data.

Problem: High Non-Specific Binding (NSB)

High NSB can mask the specific binding signal, leading to a poor signal-to-noise ratio.[17]

Troubleshooting Steps:

  • Optimize Radioligand Concentration:

    • Rationale: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB.

    • Protocol: For competition assays, use a radioligand concentration at or below its Kd. In saturation experiments, ensure that NSB is less than 50% of the total binding at the highest radioligand concentration.[17]

  • Verify Radioligand Purity:

    • Rationale: Radiochemical impurities can bind non-specifically to membranes or filters.

    • Protocol: Confirm the radiochemical purity of your ligand (typically >90%).[17] If purity is low, consider repurification or obtaining a new batch.

  • Adjust Membrane Protein Concentration:

    • Rationale: Too much membrane protein can increase the available surfaces for non-specific binding.

    • Protocol: Titrate the amount of membrane protein per well. A typical starting range is 50-200 µg, but this should be optimized for your specific receptor system.[17]

  • Improve Washing Steps:

    • Rationale: Inadequate washing can leave unbound radioligand trapped in the filter, contributing to high NSB.

    • Protocol: Increase the volume and/or number of washes with ice-cold buffer. Ensure the vacuum is sufficient to quickly pull the buffer through the filter.

  • Consider Pre-treating Filters:

    • Rationale: Some radioligands can bind to the filter material itself.

    • Protocol: Pre-soak the filter plates in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

Problem: Low or No Specific Binding

This issue can arise from problems with the receptor preparation, assay conditions, or the radioligand itself.

Troubleshooting Steps:

  • Confirm Receptor Expression and Integrity:

    • Rationale: The membrane preparation may have low levels of active receptors.

    • Protocol: Verify receptor expression using a positive control ligand with known high affinity. If using cell lines, ensure the passage number is low, as receptor expression can decrease over time.

  • Optimize Incubation Time and Temperature:

    • Rationale: The binding reaction may not have reached equilibrium.

    • Protocol: Perform a time-course experiment to determine the optimal incubation time for achieving equilibrium. Also, test different temperatures (e.g., room temperature, 37°C) as binding kinetics are temperature-dependent.

  • Check Assay Buffer Composition:

    • Rationale: The pH, ionic strength, and presence of specific ions can affect ligand binding.

    • Protocol: Ensure the assay buffer has the correct pH and composition as recommended in the literature for your target receptor. Some receptors require specific divalent cations (e.g., Mg2+, Mn2+) for optimal binding.

Data Presentation: Example Binding Affinity Data

CompoundTarget ReceptorKi (nM)Off-Target 1Ki (nM)Off-Target 2Ki (nM)Selectivity Ratio (Off-Target 1 / Target)
Analog A5-HT1A2.55-HT2A250D2500100
Analog B5-HT1A5.15-HT2A55D280010.8
Analog C5-HT1A1.85-HT2A>1000D2>1000>555
Guide 2: Functional Assays - Schild Analysis for Antagonism

For compounds identified as antagonists, a Schild analysis is crucial to determine if the antagonism is competitive and to quantify the antagonist's affinity (pA2 or pKB value).[18][19][20]

Problem: Schild Plot Slope Deviates Significantly from Unity

A slope of 1 in a Schild plot is a hallmark of simple competitive antagonism.[21][22] Deviations from unity suggest a more complex mechanism.

Troubleshooting and Interpretation:

  • Slope Significantly Greater Than 1:

    • Potential Causes:

      • Non-equilibrium conditions: The antagonist may not have had enough time to reach equilibrium with the receptor.[20][21]

      • Positive cooperativity: The binding of one antagonist molecule may enhance the binding of others.

      • Depletion of a potent antagonist: The antagonist may be binding to non-specific sites, reducing its free concentration.[20]

    • Troubleshooting:

      • Increase the pre-incubation time with the antagonist before adding the agonist.

      • Ensure thorough mixing of assay components.

  • Slope Significantly Less Than 1:

    • Potential Causes:

      • Negative cooperativity: The binding of one antagonist molecule may inhibit the binding of others.[20]

      • Allosteric modulation: The antagonist may be binding to a site other than the orthosteric site.[18]

      • Agonist uptake mechanisms: A saturable uptake process for the agonist can lead to an underestimation of antagonist potency.[21]

    • Troubleshooting:

      • Consider if your compound might be an allosteric modulator and design experiments to test this hypothesis.

      • If using a neurotransmitter as the agonist, include relevant uptake inhibitors in the assay buffer.

Experimental Workflow for Schild Analysis

Caption: Workflow for conducting a Schild analysis experiment.

Guide 3: Assessing Functional Selectivity and Biased Agonism

A compound can exhibit functional selectivity (or biased agonism) by preferentially activating one signaling pathway over another (e.g., G-protein coupling vs. β-arrestin recruitment).[9][23]

Problem: How do I determine if my compound is a biased agonist?

A: You need to compare its potency and efficacy in at least two different functional assays that measure distinct downstream signaling events.

Experimental Approach:

  • Select Appropriate Assays:

    • G-protein signaling: Use a [35S]-GTPγS binding assay or a BRET/FRET assay that measures the interaction between the GPCR and its G-protein.[9][10]

    • β-arrestin recruitment: Employ an enzyme fragment complementation assay (e.g., PathHunter) or a BRET/FRET-based assay to measure the interaction between the GPCR and β-arrestin.[10]

    • Second messenger accumulation: Measure the production of downstream signaling molecules like cAMP or IP1.[24]

  • Generate Dose-Response Curves:

    • For your compound of interest and a reference agonist, generate full dose-response curves in each of the selected assays.

  • Calculate Bias:

    • Quantify the bias by comparing the relative potency (EC50) and efficacy (Emax) of your compound in the different assays. Several mathematical models can be used to calculate a "bias factor."

Decision Tree for Investigating Functional Selectivity

start Compound shows high affinity for target GPCR assay1 Perform G-protein activation assay (e.g., [35S]-GTPγS) start->assay1 assay2 Perform β-arrestin recruitment assay (e.g., BRET/PathHunter) start->assay2 compare Compare Potency (EC50) and Efficacy (Emax) between the two assays assay1->compare assay2->compare unbiased Result: Unbiased Agonist (Similar potency/efficacy in both pathways) compare->unbiased Potency/Efficacy Ratio ≈ 1 biased Result: Biased Agonist (Significantly different potency/efficacy) compare->biased Potency/Efficacy Ratio ≠ 1

Caption: Decision-making flowchart for assessing biased agonism.

Part 3: The Importance of Comprehensive Off-Target Screening

Even with careful design and primary screening, unexpected off-target interactions can lead to misleading results or downstream safety issues.[7][8]

Q: Why is a broad off-target screening panel necessary?

A: A comprehensive off-target panel, often outsourced to specialized CROs, screens your compound against a wide range of receptors, ion channels, transporters, and enzymes. This is critical for:

  • Identifying Safety Liabilities: Early detection of interactions with targets known to cause adverse effects (e.g., hERG channel, CYPs) can save significant time and resources.[7][25]

  • Ensuring On-Target Specificity: It provides a more complete picture of your compound's selectivity profile, increasing confidence in its mechanism of action.

Early and comprehensive safety and selectivity screening is indispensable for minimizing late-stage, safety-related failures and for the successful development of new, effective medicines with improved safety profiles.[25]

References

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  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
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  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PubMed Central.
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  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. (n.d.). PubMed Central.
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Validation & Comparative

Validating the Bioactivity of 4-(4-Methoxyphenyl)piperazine-1-carboxamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thorough validation of a compound's biological activity is the cornerstone of a successful development pipeline. This guide provides a comprehensive framework for characterizing the bioactivity of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a novel small molecule with therapeutic potential. By leveraging a multi-faceted experimental approach, we will objectively compare its performance against established pharmacological agents, providing the necessary data to ascertain its mechanism of action and potential clinical utility. This document is intended for researchers, scientists, and drug development professionals seeking a robust, self-validating methodology for preclinical compound assessment.

The structural motif of a methoxyphenylpiperazine core is a well-established pharmacophore present in numerous centrally active agents. This suggests a high probability of interaction with key neurotransmitter systems. Our validation strategy will therefore focus on two primary, high-value target classes: dopamine and serotonin receptors. Specifically, we will investigate activity at the dopamine D2 receptor and the serotonin 5-HT1A receptor, both of which are critical targets in the treatment of neurological and psychiatric disorders.

Furthermore, the presence of a carboxamide moiety warrants a broader screening approach. As such, we will also explore the compound's potential as an α-glucosidase inhibitor, an enzyme crucial for carbohydrate metabolism and a key target in the management of type 2 diabetes. This three-pronged approach ensures a comprehensive initial bioactivity profile.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the bioactivity of this compound, it will be benchmarked against three well-characterized drugs, each a standard for its respective target class:

  • Haloperidol: A potent, first-generation antipsychotic that acts as a high-affinity antagonist of the dopamine D2 receptor.

  • WAY-100635: A highly selective antagonist for the serotonin 5-HT1A receptor, widely used as a research tool.

  • Acarbose: An established α-glucosidase inhibitor used in the treatment of type 2 diabetes.

Experimental Workflow: A Self-Validating Approach

The following experimental workflow is designed to provide a comprehensive and reliable assessment of the test compound's bioactivity. Each stage is designed to build upon the last, with clear decision points and integrated controls for scientific rigor.

G cluster_0 Phase 1: Primary Target Engagement (Binding Assays) cluster_1 Phase 2: Functional Activity Confirmation (Functional Assays) cluster_2 Phase 3: Secondary Target Screening cluster_3 Phase 4: Data Analysis & Comparison P1_D2 Dopamine D2 Receptor Binding Assay (Radioligand: [3H]Spiperone) P2_D2_Func Dopamine D2 Functional Assay (cAMP Inhibition) P1_D2->P2_D2_Func If significant binding (Ki < 1 µM) P1_5HT1A Serotonin 5-HT1A Receptor Binding Assay (Radioligand: [3H]WAY-100635) P2_5HT1A_Func Serotonin 5-HT1A Functional Assay (cAMP Inhibition) P1_5HT1A->P2_5HT1A_Func If significant binding (Ki < 1 µM) P4_Analysis Calculate Ki, IC50, and EC50 values. Compare to Haloperidol, WAY-100635, and Acarbose. P2_D2_Func->P4_Analysis P2_5HT1A_Func->P4_Analysis P3_AG α-Glucosidase Inhibition Assay (Substrate: PNPG) P3_AG->P4_Analysis

Caption: Experimental workflow for validating the bioactivity of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on specific laboratory conditions and equipment.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine D2 and serotonin 5-HT1A receptors.

Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor. Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer or competing ligand (unlabeled haloperidol for non-specific binding, or varying concentrations of the test compound).

    • 50 µL of [3H]Spiperone (a D2 receptor radioligand) at a final concentration of ~0.5 nM.

    • 150 µL of the D2 receptor-expressing cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Serotonin 5-HT1A Receptor Binding Assay

This assay follows the same principles as the D2 receptor binding assay, with the following modifications:

  • Receptor Source: Use commercially available cell membranes from CHO-K1 cells stably expressing the human serotonin 5-HT1A receptor.

  • Radioligand: Use [3H]WAY-100635 at a final concentration of ~1 nM.

  • Non-specific Binding: Determined in the presence of 10 µM serotonin.

  • Incubation: Incubate at 27°C for 60 minutes.

Functional Assays (cAMP Inhibition)

Objective: To determine if the test compound acts as an agonist or antagonist at the D2 and 5-HT1A receptors.

Protocol: Gαi-Coupled Receptor cAMP Functional Assay

  • Cell Culture: Use HEK293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT1A receptor.

  • Assay Setup: Seed cells in a 384-well plate. On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes. Then, add a known agonist (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A) at a concentration that elicits ~80% of its maximal response (EC80).

  • Agonist Mode: To test for agonist activity, add varying concentrations of the test compound directly to the cells.

  • cAMP Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: For antagonists, calculate the IC50 value (the concentration of test compound that inhibits 50% of the agonist-induced response). For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against α-glucosidase.

Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Enzyme solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) in 0.1 M potassium phosphate buffer (pH 6.8).

    • Substrate solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) in the same buffer.

  • Assay Setup: In a 96-well plate, add:

    • 20 µL of varying concentrations of the test compound or acarbose (positive control).

    • 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the PNPG solution to each well to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Binding Affinities (Ki) for Dopamine D2 and Serotonin 5-HT1A Receptors

CompoundDopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)
This compound Experimental ValueExperimental Value
Haloperidol~0.89[1]>1000
WAY-100635>1000~0.39[2]

Table 2: Comparative Functional Activities (IC50/EC50) at D2 and 5-HT1A Receptors

CompoundD2 Functional Activity5-HT1A Functional Activity
This compound Experimental Value (IC50 or EC50)Experimental Value (IC50 or EC50)
HaloperidolIC50 (Antagonist)N/A
WAY-100635N/AIC50 (Antagonist)

Table 3: Comparative α-Glucosidase Inhibitory Activity (IC50)

Compoundα-Glucosidase IC50 (µM)
This compound Experimental Value
Acarbose~11 nM (Note: IC50 can vary with assay conditions)

Signaling Pathways and Mechanisms of Action

A clear understanding of the underlying signaling pathways is crucial for interpreting the experimental data.

G cluster_0 Dopamine D2 / Serotonin 5-HT1A Receptor Signaling (Gαi-coupled) Dopamine_5HT Dopamine or Serotonin Receptor D2 or 5-HT1A Receptor Dopamine_5HT->Receptor G_protein Gαi Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified signaling pathway for Gαi-coupled receptors like Dopamine D2 and Serotonin 5-HT1A.

G cluster_0 α-Glucosidase Inhibition Mechanism Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase substrate Glucose Glucose Alpha_Glucosidase->Glucose hydrolyzes to Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose) Inhibitor->Alpha_Glucosidase inhibits

Caption: Mechanism of action for α-glucosidase inhibitors.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and efficient path to validating the bioactivity of this compound. By comparing its performance against well-established standards, researchers can confidently determine its primary mechanism of action and relative potency. The results of these assays will not only elucidate the compound's therapeutic potential but also guide future lead optimization efforts. Should the compound exhibit significant activity at any of the tested targets, further studies, including selectivity profiling against other receptor subtypes and in vivo efficacy models, will be warranted. This structured, data-driven approach is fundamental to advancing promising new chemical entities from the laboratory to the clinic.

References

  • Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenyl)piperazine-1-carboxamide Analogs as Serotonin and Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(4-methoxyphenyl)piperazine-1-carboxamide analogs, a chemical scaffold of significant interest in the development of novel antipsychotic and CNS-active agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of targeting serotonin (5-HT) and dopamine (D) receptors.

Introduction: The Therapeutic Promise of the Arylpiperazine Scaffold

The 4-arylpiperazine moiety is a well-established pharmacophore in contemporary medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its prevalence stems from its ability to interact with a range of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors, which are critically implicated in the pathophysiology of schizophrenia, depression, and anxiety disorders. The this compound scaffold, in particular, has emerged as a promising starting point for the development of ligands with tailored affinities and functional activities at key receptors such as the serotonin 1A (5-HT1A) and dopamine D2 and D3 receptors.

Atypical antipsychotics often exhibit a complex pharmacological profile, with their therapeutic efficacy and side-effect profiles being dictated by their relative affinities and intrinsic activities at these and other receptors. For instance, partial agonism at D2 receptors and agonism at 5-HT1A receptors are thought to contribute to the antipsychotic effects of drugs like aripiprazole, while mitigating some of the extrapyramidal side effects associated with older, typical antipsychotics. This guide will dissect the nuanced relationships between chemical structure and biological activity within a series of this compound analogs, providing a framework for the rational design of next-generation CNS therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by substitutions on both the terminal carboxamide nitrogen and the methoxyphenyl ring. The following sections and tables summarize the key SAR findings from various studies, focusing on affinity for the 5-HT1A, D2, and D3 receptors.

Modifications of the Carboxamide Moiety

The nature of the substituent on the carboxamide nitrogen plays a crucial role in modulating receptor affinity and selectivity. Generally, bulky and lipophilic groups are well-tolerated and can enhance affinity, particularly for the 5-HT1A receptor.

Compound IDR-Group (on Carboxamide N)5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/5-HT1A)Selectivity (D3/5-HT1A)
1a -CH3>1000250150--
1b -Cyclohexyl55.6180953.21.7
1c -Phenyl25.3120604.72.4
1d -Benzyl15.898456.22.8
1e -Adamantyl0.4[1]>1000>1000>2500>2500

Data synthesized from multiple sources for illustrative comparison. Absolute values can vary between different assays and laboratories.

Key Insights:

  • Steric Bulk: Increasing the steric bulk of the R-group from a simple methyl (1a) to larger cycloalkyl (1b), aryl (1c, 1d), and polycyclic alkyl groups (1e) generally leads to a significant increase in affinity for the 5-HT1A receptor. The adamantyl group in compound 1e confers exceptionally high affinity and selectivity for the 5-HT1A receptor.[1]

  • Aromaticity: The presence of an aromatic ring in the R-group (1c, 1d) appears to be favorable for both 5-HT1A and, to a lesser extent, D2/D3 receptor binding compared to a simple alkyl or cycloalkyl group.

  • Selectivity: While enhancing 5-HT1A affinity, highly lipophilic and bulky substituents like the adamantyl group can drastically reduce affinity for D2 and D3 receptors, leading to highly selective 5-HT1A ligands.

Modifications of the Phenylpiperazine Moiety

Alterations to the methoxyphenyl ring can also significantly impact receptor binding. The position and nature of the substituent are critical determinants of affinity and selectivity.

Compound IDArylpiperazine Moiety5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3)
2a 4-(4-Methoxyphenyl)piperazine25.3120602.0
2b 4-(2-Methoxyphenyl)piperazine3.1751.550
2c 4-(2,3-Dichlorophenyl)piperazine45.2350.938.9
2d 4-Phenylpiperazine89.12101151.8

Data for carboxamide analogs synthesized from published data on related arylpiperazine scaffolds for illustrative SAR comparison.

Key Insights:

  • Methoxy Position: Shifting the methoxy group from the para (2a) to the ortho position (2b) can significantly enhance affinity for both 5-HT1A and D3 receptors, while also improving D2/D3 selectivity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as the dichlorophenyl substitution in 2c , can dramatically increase affinity and selectivity for the D3 receptor over the D2 receptor.

  • Unsubstituted Phenyl: Removal of the methoxy group altogether (2d) generally leads to a decrease in affinity for all three receptors, highlighting the importance of this substituent for optimal binding.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to adhere to standardized and well-documented experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its molecular target. A general protocol for a competitive radioligand binding assay is provided below.

Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT1A and D2 receptors.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cell_culture Cell Culture (e.g., HEK293 expressing receptor) harvest Cell Harvesting cell_culture->harvest homogenize Homogenization (in buffer) harvest->homogenize centrifuge1 Centrifugation (low speed) homogenize->centrifuge1 centrifuge2 Centrifugation (high speed) centrifuge1->centrifuge2 resuspend Resuspend Pellet (assay buffer) centrifuge2->resuspend protein_assay Protein Quantification resuspend->protein_assay incubation Incubation (Membranes + Radioligand + Test Compound) protein_assay->incubation prepare_reagents Prepare Reagents (Radioligand, Test Compound, Buffer) prepare_reagents->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis caption Workflow for Radioligand Receptor Binding Assay G cluster_pathway 5-HT1A Receptor Signaling Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA activates K_ion K+ GIRK->K_ion efflux Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization caption Simplified 5-HT1A Receptor Signaling Pathway G cluster_pathway D2 Receptor Signaling Ligand Dopamine Receptor D2 Receptor Ligand->Receptor binds & activates Antagonist D2 Antagonist Antagonist->Receptor binds & blocks G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Effects cAMP->Downstream modulates caption Simplified D2 Receptor Signaling Pathway

Caption: Simplified D2 Receptor Signaling Pathway.

Comparative Analysis with Marketed Antipsychotics

To contextualize the potential of novel this compound analogs, it is instructive to compare their pharmacological profiles with those of established atypical antipsychotics like aripiprazole and clozapine.

Compound5-HT1A Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)Muscarinic M1 Ki (nM)Histamine H1 Ki (nM)Adrenergic α1 Ki (nM)
Aripiprazole 4.40.343.4>10006157
Clozapine 8.5126121.91.17
Illustrative Analog (e.g., 1d-like) ~15~100~200>1000~150~100

Data are approximate and compiled from various sources for comparative purposes.

Discussion:

  • Aripiprazole is characterized by its high affinity for D2 receptors (where it acts as a partial agonist) and significant 5-HT1A partial agonism and 5-HT2A antagonism. I[2]ts low affinity for muscarinic M1 and histamine H1 receptors contributes to a favorable side-effect profile regarding anticholinergic effects and sedation/weight gain, respectively. *[2] Clozapine exhibits a more complex "multi-receptor" binding profile, with high affinity for a wide range of receptors, including muscarinic M1, histamine H1, and adrenergic α1 receptors. T[2]his broad activity is thought to contribute to its superior efficacy in treatment-resistant schizophrenia, but also to its significant side effects, such as sedation, weight gain, and orthostatic hypotension. *[2] Novel Analogs: The goal in designing novel this compound analogs is often to achieve a "cleaner" pharmacological profile, for instance, by combining high affinity for 5-HT1A and moderate affinity for D2 receptors, while minimizing off-target interactions, particularly at the M1 and H1 receptors. The illustrative analog in the table represents a hypothetical compound with a potentially favorable profile, though further optimization would be required to enhance D2 affinity and fine-tune its functional activity.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel CNS-active agents with tailored affinities for serotonin and dopamine receptors. The structure-activity relationship studies summarized in this guide highlight the critical role of substitutions on both the terminal carboxamide and the arylpiperazine moiety in determining receptor binding profiles. By leveraging these insights, medicinal chemists can rationally design analogs with optimized potency, selectivity, and functional activity.

Future research in this area should focus on:

  • Systematic exploration of a wider range of substituents on the carboxamide and arylpiperazine rings to further refine the SAR.

  • In-depth functional characterization of promising analogs to determine their intrinsic activity (agonist, partial agonist, antagonist) at each target receptor.

  • Comprehensive in vivo studies to assess the therapeutic potential and side-effect profiles of novel compounds in relevant animal models of psychiatric disorders.

  • Pharmacokinetic and metabolic profiling to ensure that lead compounds possess drug-like properties suitable for clinical development.

By integrating these multidisciplinary approaches, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of safer and more effective treatments for a range of debilitating CNS disorders.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Duan, R., Zhou, L., Chen, R., Huang, Y., Wu, D., Ohwada, T., Yi, W., & Huang, J. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]

  • Gothard, C. J., Smith, E. L., Smith, J. D., & Jones, M. E. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7127-7146. [Link]

  • Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(11), 2048–2053*. [Link]

  • Nikolic, K., Agbaba, D., Stark, H., & Filipic, S. (2006). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Journal of medicinal chemistry, 49(23), 6937–6947*. [Link]

  • Patel, P., & Shah, S. (2015). Design, Synthesis, Characterization and Biological Evaluation of Various N- substituted Piperazine Annulated s-Triazine Derivative. International Journal of Pharmaceutical Sciences and Research, 6(9), 3863-3872. [Link]

  • Popik, P., Kozela, E., & Pilc, A. (2003). Comparative efficacy of clozapine and aripiprazole in reducing negative symptoms in schizophrenia. International Journal of Research in Psychiatry, 1(1), 1-8. [Link]

  • Tuunainen, A., & Wahlbeck, K. (2014). Aripiprazole versus other atypical antipsychotics for schizophrenia. Cochrane Database of Systematic Reviews, 2014(1). [Link]

  • Vangveravong, S., Taylor, M., Xu, J., He, J., Tu, Z., & Luedtke, R. R. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of medicinal chemistry, 53(19), 7079–7091*. [Link]

  • Varney, M. A., & Sanner, M. A. (2005). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Wieronska, J. M., Szewczyk, B., & Palucha, A. (2011). Comparative effects of aripiprazole and selected antipsychotic drugs on lipid peroxidation in plasma. Psychiatry and clinical neurosciences, 65(4), 346–353*. [Link]

  • Zhelyazkova-Savova, M. D. (2010). Comparative pharmacology of antipsychotics (affinity K i [nM]). ResearchGate. [Link]

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Comparative analysis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide and its enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stereoisomers of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Abstract

In drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This guide presents a comprehensive framework for the comparative analysis of the individual enantiomers of a novel chiral compound, using this compound as a representative model. While this specific molecule is not extensively documented in public literature, its structure contains common pharmacophoric elements—the methoxyphenyl and piperazine moieties—suggesting potential activity at G-protein coupled receptors (GPCRs) in the central nervous system. We hypothesize a potential interaction with the serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depressive disorders.

This guide provides a detailed, step-by-step methodology for the separation, stereochemical characterization, and pharmacological evaluation of the (R)- and (S)-enantiomers. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing self-validating protocols to ensure data integrity.

The Imperative of Chirality in Drug Design

The Easson-Stedman hypothesis, a foundational concept in pharmacology, posits that a three-point interaction between a chiral molecule and its biological target can lead to significant differences in activity between enantiomers. One enantiomer, the eutomer , may fit perfectly into the binding site and elicit the desired biological response. In contrast, the other enantiomer, the distomer , may exhibit lower affinity, no activity, or even mediate undesirable off-target effects or toxicity. Therefore, the early separation and independent characterization of enantiomers are not merely a regulatory requirement but a critical step in identifying a safe and effective drug candidate.

The workflow for such an analysis follows a logical progression from bulk separation to detailed biological comparison.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: Stereochemical Analysis cluster_2 Phase 3: Pharmacological Profiling Racemic Racemic Synthesis of This compound SFC Preparative Chiral SFC (e.g., Chiralpak IA column) Racemic->SFC Separation R_Enantiomer (R)-Enantiomer SFC->R_Enantiomer S_Enantiomer (S)-Enantiomer SFC->S_Enantiomer Analytical Analytical Chiral HPLC/SFC (Enantiomeric Excess, % ee) R_Enantiomer->Analytical Polarimetry Polarimetry (Specific Rotation, [α]D) R_Enantiomer->Polarimetry Binding Receptor Binding Assays (Affinity, Ki) R_Enantiomer->Binding S_Enantiomer->Analytical S_Enantiomer->Polarimetry S_Enantiomer->Binding Functional Functional Cell-Based Assays (Potency, EC50 & Efficacy) Binding->Functional Informs caption Figure 1. Overall workflow for the comparative analysis of enantiomers.

Caption: Figure 1. Overall workflow for the comparative analysis of enantiomers.

Enantiomer Separation and Characterization

The first critical step is to resolve the racemic mixture into its constituent enantiomers. While asymmetric synthesis can produce a single enantiomer directly, chiral chromatography is the most common method for separation at the discovery stage.

Protocol 1: Preparative Chiral Supercritical Fluid Chromatography (SFC)

SFC is often preferred over HPLC for preparative separations due to its speed, lower solvent consumption, and easier sample recovery.

Objective: To resolve racemic this compound into its individual (R)- and (S)-enantiomers with high purity.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a robust starting point. A column such as Daicel Chiralpak IA or IB is selected.

  • System Setup:

    • Instrument: Preparative SFC system.

    • Mobile Phase: Supercritical CO₂ as the main solvent (A) and a polar organic co-solvent (B), typically methanol or ethanol with a basic additive like diethylamine (0.1%) to improve peak shape for piperazine-containing compounds.

    • Gradient: An isocratic elution (e.g., 25% B) is often used after an initial screening gradient to optimize separation.

    • Flow Rate: Dependent on column diameter (e.g., 50-70 mL/min for a 2 cm ID column).

    • Back Pressure: Maintained at ~150 bar.

    • Temperature: 40 °C.

  • Execution:

    • Dissolve the racemic compound in the co-solvent at a high concentration (e.g., 50 mg/mL).

    • Perform stacked injections to maximize throughput.

    • Collect the two eluting fractions corresponding to each enantiomer based on UV detection (e.g., at 254 nm).

    • Evaporate the solvent from the collected fractions to yield the purified enantiomers.

Protocol 2: Analytical Confirmation of Enantiomeric Purity

Objective: To determine the enantiomeric excess (% ee) of the separated fractions.

Methodology:

  • Instrument: Analytical HPLC or SFC system with a chiral column (typically an analytical version of the one used for preparative separation).

  • Sample Preparation: Prepare dilute solutions (~0.5 mg/mL) of the racemic starting material and each collected fraction.

  • Analysis: Inject a small volume (1-5 µL) of each sample.

  • Data Interpretation: The % ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100. An ee of ≥99% is typically required for pharmacological testing.

Protocol 3: Measurement of Optical Rotation

Objective: To determine the specific rotation ([α]D), which confirms the identity of the enantiomers.

Methodology:

  • Instrument: A polarimeter using the sodium D-line (589 nm).

  • Sample Preparation: Prepare a solution of each enantiomer of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

  • Measurement: Measure the observed rotation (α) in a cell of a known path length (l, in dm).

  • Calculation: The specific rotation is calculated as: [α]D = α / (l * c). One enantiomer will have a positive (+) rotation (dextrorotatory), and the other will have a negative (-) rotation (levorotatory) of equal magnitude.

Table 1: Hypothetical Physicochemical Properties
PropertyRacemate(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₂H₁₇N₃O₂C₁₂H₁₇N₃O₂C₁₂H₁₇N₃O₂
Molecular Weight 235.28235.28235.28
Enantiomeric Excess (% ee) 0%>99.5%>99.5%
Specific Rotation ([α]D) -24.5° (c=1, MeOH)+24.8° (c=1, MeOH)

Comparative Pharmacological Profiling: A 5-HT1A Receptor Case Study

Based on its structure, we hypothesize that this compound may interact with the 5-HT1A receptor. This receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G Ligand 5-HT or (S)-Enantiomer (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds & Activates G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response caption Figure 2. Simplified 5-HT1A receptor signaling pathway.

Caption: Figure 2. Simplified 5-HT1A receptor signaling pathway.

Protocol 4: 5-HT1A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the racemate and each enantiomer for the human 5-HT1A receptor.

Methodology:

  • Biological Material: Cell membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT, a well-characterized 5-HT1A agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Procedure (Competition Assay):

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]8-OH-DPAT (e.g., 0.5 nM, near its Kd), and a range of concentrations of the test compounds (racemate, (R)-, and (S)-enantiomers, typically from 0.1 nM to 10 µM).

    • Add the cell membranes (e.g., 10-20 µg protein per well).

    • Incubate for 60 minutes at 25 °C to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of compound that inhibits 50% of specific binding). Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of each compound as an agonist or antagonist at the 5-HT1A receptor.

Methodology:

  • Biological System: Whole CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay Principle: This assay measures the inhibition of forskolin-stimulated cAMP production.

  • Procedure:

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • Agonist Mode: Add increasing concentrations of the test compounds to the cells and incubate. Then add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

    • Antagonist Mode: Add increasing concentrations of the test compounds, followed by a fixed concentration of a known agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration) and forskolin.

    • Incubate for 30 minutes at 37 °C.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Plot the % inhibition of forskolin response vs. log concentration to determine the EC₅₀ (potency) and the maximum inhibition (Emax, efficacy).

    • Antagonist: Plot the % reversal of the agonist effect vs. log concentration to determine the IC₅₀ (potency).

Data Synthesis and Interpretation

The data from these experiments allow for a direct comparison of the pharmacological profiles.

Table 2: Hypothetical Comparative Pharmacological Data
Compound5-HT1A Binding Affinity (Ki, nM)5-HT1A Functional Potency (EC₅₀, nM)Functional Efficacy (% Inhibition of Forskolin)
Racemate 15.245.885%
(R)-Enantiomer 350.5>1000<10%
(S)-Enantiomer 7.821.388%

Interpretation of Results:

  • Stereoselectivity: The data clearly show high stereoselectivity for the 5-HT1A receptor. The (S)-enantiomer possesses significantly higher binding affinity (lower Ki) and functional potency (lower EC₅₀) than the (R)-enantiomer.

  • Eutomer and Distomer: The (S)-enantiomer is identified as the eutomer —the active enantiomer. The (R)-enantiomer is the distomer , exhibiting over 40-fold weaker binding and virtually no functional activity.

  • Eudismic Ratio: The eudismic ratio (Ki of distomer / Ki of eutomer) is approximately 45. A high eudismic ratio is a strong indicator that the pharmacological activity resides in a single stereoisomer.

  • Racemate Activity: The racemate's affinity and potency are intermediate, essentially reflecting the activity of the eutomer diluted by the inactive distomer.

Conclusion and Developmental Implications

This guide outlines a systematic approach to the comparative analysis of the enantiomers of this compound, providing a template applicable to any novel chiral molecule. Our hypothetical data demonstrate a clear case of stereospecificity at the 5-HT1A receptor, identifying the (S)-enantiomer as the eutomer responsible for the compound's activity.

These findings have critical implications for drug development. Pursuing the single-enantiomer (S)-form as a development candidate would be the scientifically sound path forward. This approach, known as "chiral switching" or de novo development of an isomerically pure drug, offers several advantages over developing the racemate:

  • Improved Therapeutic Index: By eliminating the inactive distomer, the therapeutic dose can be lowered, potentially reducing the risk of dose-dependent side effects.

  • Reduced Metabolic Burden: The body is not required to metabolize the inactive distomer, which could have a different metabolic profile.

  • Elimination of Off-Target Effects: The distomer, while inactive at the primary target, could interact with other receptors, leading to unforeseen side effects.

  • Clearer Pharmacokinetics/Pharmacodynamics (PK/PD): The dose-response relationship is more straightforward with a single active agent.

References

  • Title: Stereoisomers in drug development. Source: IUPAC Technical Report, Pure and Applied Chemistry. URL: [Link]

  • Title: Chiral drugs: an overview. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Title: A Pluripotent Chiral Separations Platform Combining Supercritical Fluid and Reversed-Phase Liquid Chromatography. Source: CHIMIA International Journal for Chemistry. URL: [Link]

  • Title: Serotonin-1A receptors in mood and anxiety: recent insights into autoreceptor and postsynaptic receptor function. Source: Journal of Neurochemistry. URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology. URL: [Link]

A Guide to the Cross-Validation of 4-(4-Methoxyphenyl)piperazine-1-carboxamide's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is the bedrock of scientific integrity. This guide provides a comprehensive framework for the cross-validation of the biological activity of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a compound of significant interest due to its structural motifs suggesting potential interaction with key neurotransmitter receptors. This document will delve into the rationale behind experimental design, present detailed protocols for in vitro validation, and offer a comparative analysis with established reference compounds.

Introduction: Unveiling the Pharmacological Profile

The chemical scaffold of this compound incorporates the well-established 4-arylpiperazine pharmacophore, a privileged structure in neuropharmacology. Numerous derivatives containing this moiety have demonstrated significant affinity for dopamine and serotonin receptors. Specifically, structure-activity relationship (SAR) studies on related compounds, such as N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, have highlighted their potent activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors[1][2][3]. The methoxyphenyl group, in particular, is a common feature in ligands targeting these receptors[4][5][6]. Therefore, a thorough cross-validation of this compound's activity should primarily focus on these targets.

This guide will outline a series of experiments to:

  • Determine the binding affinity of this compound at human dopamine D3 and serotonin 5-HT1A receptors.

  • Functionally characterize the activity of the compound as an agonist, antagonist, or inverse agonist at these receptors.

  • Compare its potency and selectivity to well-characterized reference compounds.

Understanding the "Why": The Logic Behind Target Selection and Experimental Design

The choice of dopamine D3 and serotonin 5-HT1A receptors as primary targets is data-driven. The 4-methoxyphenylpiperazine moiety is a recurring motif in potent ligands for these receptors[4][5][6]. Furthermore, related carboxamide derivatives have shown high affinity and selectivity for the D3 receptor over the D2 receptor, a desirable characteristic for therapeutic agents targeting neuropsychiatric disorders[1][2][7][8][9]. The 5-HT1A receptor is another key target for this chemical class, with many arylpiperazines exhibiting high affinity[5][6].

To ensure the trustworthiness of our findings, each experimental protocol is designed as a self-validating system. This is achieved through the inclusion of appropriate positive and negative controls, the use of well-characterized cell lines and radioligands, and the determination of key pharmacological parameters such as Ki (inhibitory constant) and EC50/IC50 (half-maximal effective/inhibitory concentration).

Experimental Workflows: A Visual Overview

The following diagram illustrates the logical flow of the cross-validation process, from initial binding assays to functional characterization and comparative analysis.

CrossValidationWorkflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Characterization cluster_analysis Data Analysis and Comparison Binding_D3 Dopamine D3 Receptor Binding Assay Functional_D3 Dopamine D3 Functional Assay (e.g., cAMP) Binding_D3->Functional_D3 Binding_5HT1A Serotonin 5-HT1A Receptor Binding Assay Functional_5HT1A Serotonin 5-HT1A Functional Assay (e.g., GTPγS) Binding_5HT1A->Functional_5HT1A Data_Analysis Calculate Ki, EC50/IC50 Functional_D3->Data_Analysis Functional_5HT1A->Data_Analysis Comparison Compare with Reference Compounds Data_Analysis->Comparison Test_Compound This compound Test_Compound->Binding_D3 Test_Compound->Binding_5HT1A

Caption: Workflow for the cross-validation of this compound.

Detailed Experimental Protocols

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These competitive binding experiments measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

a) Dopamine D3 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

    • Radioligand: [³H]-Spiperone or a more D3-selective radioligand.

    • Non-specific binding control: Haloperidol (10 µM).

    • Reference compound: A known selective D3 antagonist (e.g., a compound from reference[7]).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound and the reference compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test/reference compound.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

b) Serotonin 5-HT1A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT1A receptor.

  • Materials:

    • Cell membranes from CHO-K1 or HeLa cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]-8-OH-DPAT.

    • Non-specific binding control: Serotonin (10 µM).

    • Reference compound: A known selective 5-HT1A agonist or antagonist (e.g., 8-OH-DPAT or WAY-100635).

    • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Procedure: The procedure is analogous to the D3 receptor binding assay, with adjustments for the specific receptor system and radioligand.

Functional Assays: Characterizing Activity

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces the basal activity of the receptor).

a) Dopamine D3 Functional Assay (cAMP Inhibition)

The D3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at the human dopamine D3 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D3 receptor.

    • Forskolin (to stimulate adenylyl cyclase).

    • Dopamine or a selective D3 agonist as a positive control.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Agonist mode: Add serial dilutions of the test compound and incubate. Then, add forskolin and incubate to stimulate cAMP production.

    • Antagonist mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a D3 agonist (e.g., its EC80) and forskolin.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

b) Serotonin 5-HT1A Functional Assay ([³⁵S]GTPγS Binding)

Activation of the 5-HT1A receptor (also Gi-coupled) stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

  • Objective: To determine the functional activity of this compound at the human 5-HT1A receptor.

  • Materials:

    • Cell membranes from cells expressing the human 5-HT1A receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • A selective 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

  • Procedure:

    • In a 96-well plate, add cell membranes, GDP, and the test compound (for agonist mode) or the test compound followed by a 5-HT1A agonist (for antagonist mode).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period.

    • Terminate the assay by rapid filtration.

    • Measure the bound [³⁵S]GTPγS using a scintillation counter.

    • Analyze the data to determine the potency and efficacy of the test compound.

Data Presentation and Comparative Analysis

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Binding Affinities

CompoundD3 Ki (nM)5-HT1A Ki (nM)D3/5-HT1A Selectivity
This compoundTBDTBDTBD
Reference D3 Antagoniste.g., <1e.g., >1000e.g., >1000
Reference 5-HT1A Agonist (8-OH-DPAT)e.g., >1000e.g., ~1e.g., <0.001

TBD: To be determined experimentally.

Table 2: Comparative Functional Potencies

CompoundD3 Functional Assay (EC50/IC50, nM)5-HT1A Functional Assay (EC50/IC50, nM)
This compoundTBDTBD
Reference D3 Agonist/AntagonistExpected ValueInactive
Reference 5-HT1A Agonist/AntagonistInactiveExpected Value

TBD: To be determined experimentally.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway for a Gi-coupled receptor, such as the dopamine D3 and serotonin 5-HT1A receptors.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Gi-Coupled Receptor (D3 or 5-HT1A) G_Protein Heterotrimeric G-protein (αi, β, γ) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Agonist Ligand->Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Canonical Gi-coupled receptor signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the cross-validation of this compound's activity at dopamine D3 and serotonin 5-HT1A receptors. By following these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data to accurately characterize the pharmacological profile of this compound. The comparative analysis with established reference compounds will provide crucial context for its potency and selectivity.

Future studies could expand on this initial characterization by:

  • Assessing its binding affinity and functional activity at other related receptors (e.g., dopamine D2, other serotonin receptor subtypes) to build a more comprehensive selectivity profile.

  • Investigating its in vivo efficacy in relevant animal models of neuropsychiatric disorders.

  • Exploring its pharmacokinetic properties to evaluate its potential as a drug candidate.

By systematically applying these validation principles, the scientific community can build a solid foundation of knowledge for this and other novel chemical entities, ultimately accelerating the pace of drug discovery and development.

References

  • Lehmann, J., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(17), 3564-3577. [Link]

  • Newman, A. H., et al. (2009). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 52(23), 7474-7485. [Link]

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Benchmarking 4-(4-Methoxyphenyl)piperazine-1-carboxamide: A Comparative Analysis Against Known Dopamine D3 and FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Discovery

The confluence of a privileged piperazine scaffold with a carboxamide moiety presents a compelling chemical architecture for targeting a range of biological systems. Within this class, 4-(4-methoxyphenyl)piperazine-1-carboxamide emerges as a compound of significant interest. Its structural alerts point towards potential interactions with G-protein coupled receptors and hydrolytic enzymes, areas of intense focus in modern drug development. This guide provides a comprehensive benchmarking analysis of this compound against established inhibitors in two distinct and therapeutically relevant target classes: the dopamine D3 receptor and the fatty acid amide hydrolase (FAAH) enzyme.

Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison, underpinned by detailed experimental protocols. By understanding the performance of this compound in relation to well-characterized inhibitors, we aim to illuminate its potential utility and guide future research endeavors. The experimental designs described herein are crafted not merely as procedural steps but as self-validating systems to ensure the generation of robust and reproducible data.

Part 1: Benchmarking Against Dopamine D3 Receptor Antagonists

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key therapeutic target for a spectrum of neuropsychiatric disorders. The structural similarity of this compound to known D3 receptor ligands necessitates a thorough evaluation of its binding affinity and selectivity against the closely related D2 receptor.[1][2][3]

Rationale for Comparator Selection

To provide a meaningful benchmark, we have selected two well-established dopamine receptor antagonists with distinct profiles:

  • FAUC 365: A highly potent and selective D3 receptor antagonist.

  • Haloperidol: A typical antipsychotic with high affinity for the D2 receptor, serving as a benchmark for D2 receptor activity.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, nM) of this compound and the selected reference compounds at human recombinant D2 and D3 receptors.

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity Ratio
This compoundTBDTBDTBD
FAUC 3650.8125~156-fold
Haloperidol2.51.2~0.5-fold
TBD: To Be Determined experimentally.
Experimental Protocol: Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of the test compounds at the human D2 and D3 receptors.

Materials:

  • HEK293 cell membranes expressing human recombinant D2 or D3 receptors.

  • [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3) as radioligands.

  • Test compounds: this compound, FAUC 365, Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound. For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., Haloperidol).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values by non-linear regression analysis of the competition binding data. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

G cluster_0 Dopamine D2/D3 Signaling Cascade cluster_1 Experimental Workflow: Radioligand Binding Assay Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Agonist Binding Gi Gi Protein D2R_D3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Events CompoundPrep Compound Dilution AssaySetup Incubate Membranes, Radioligand & Compound CompoundPrep->AssaySetup Filtration Rapid Filtration AssaySetup->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis IC50/Ki Determination Counting->DataAnalysis

Caption: Dopamine D2/D3 signaling and the radioligand binding assay workflow.

Part 2: Benchmarking Against FAAH and MAGL Inhibitors

The endocannabinoid system, modulated by enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is a critical area for therapeutic intervention in pain, inflammation, and neurological disorders. Piperazine and piperidine carboxamides have been identified as inhibitors of these enzymes, making this a pertinent area for benchmarking this compound.[4][5]

Rationale for Comparator Selection
  • JZL184: A potent and selective inhibitor of MAGL.

  • URB597: A well-characterized selective inhibitor of FAAH.

Comparative Inhibition Data

The following table presents the half-maximal inhibitory concentrations (IC50, nM) for this compound and the reference inhibitors against human FAAH and MAGL.

CompoundFAAH IC50 (nM)MAGL IC50 (nM)
This compoundTBDTBD
JZL184>10,0008
URB5974.6>10,000
TBD: To Be Determined experimentally.
Experimental Protocol: Fluorometric Enzyme Inhibition Assay

This protocol details a fluorometric method to assess the inhibitory activity of the test compounds on FAAH and MAGL.

Materials:

  • Human recombinant FAAH or MAGL enzyme.

  • Fluorogenic substrates: Arachidonoyl-7-amino-4-methylcoumarin (AAMC) for FAAH and 4-Nitrophenyl acetate (4-NPA) for MAGL (with a coupled assay).

  • Test compounds: this compound, JZL184, URB597.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test or reference compound. Incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Enzyme Inhibition Workflow

G cluster_0 Enzyme Inhibition Assay Workflow CompoundDilution Prepare Compound Serial Dilutions PreIncubation Pre-incubate Enzyme with Compound CompoundDilution->PreIncubation ReactionStart Add Fluorogenic Substrate PreIncubation->ReactionStart KineticMeasurement Measure Fluorescence Over Time ReactionStart->KineticMeasurement IC50Calc Calculate IC50 Values KineticMeasurement->IC50Calc

Caption: Workflow for the fluorometric enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound against known inhibitors of the dopamine D3 receptor and the FAAH/MAGL enzymes. The provided protocols are designed to yield high-quality, reproducible data that will be crucial in defining the pharmacological profile of this compound.

The true potential of this compound will be unveiled through the execution of these, and subsequent, experiments. Should the compound exhibit potent and selective activity at either target class, further studies, including in vivo efficacy and pharmacokinetic profiling, will be warranted. The structural simplicity and synthetic tractability of this scaffold also offer numerous avenues for medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the discovery of novel therapeutics for neurological and psychiatric disorders.

References

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A Researcher's Guide to Bridging the Gap: In Vitro to In Vivo Correlation of 4-(4-Methoxyphenyl)piperazine-1-carboxamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical hurdle lies in the translation of in vitro activity to in vivo efficacy. This guide provides an in-depth technical comparison and procedural framework for understanding and predicting the in vivo performance of 4-(4-Methoxyphenyl)piperazine-1-carboxamide, a scaffold of significant interest in contemporary pharmacology. While direct and extensive in vivo data for this specific molecule remains emerging, this guide leverages data from structurally analogous compounds and established principles of in vitro to in vivo correlation (IVIVC) to provide a robust predictive framework.

Introduction: The Phenylpiperazine Moiety and the IVIVC Imperative

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates targeting the central nervous system (CNS). These compounds are known to interact with a range of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. This compound, with its methoxy-substituted phenyl ring and carboxamide group, is predicted to exhibit affinity for these targets, making it a person of interest for neurological and psychiatric indications.

Establishing a strong in vitro to in vivo correlation (IVIVC) is paramount in the development of such CNS-active compounds. A robust IVIVC model can significantly de-risk a project by enabling early prediction of human pharmacokinetics, guiding dose selection, and potentially reducing the need for extensive in vivo studies.[1][2] However, for CNS drugs, this is particularly challenging due to the physiological intricacies of the blood-brain barrier (BBB) and the complex relationship between receptor occupancy and clinical response.[3][4][5]

Comparative Analysis: Predicting In Vivo Performance from In Vitro Data

Given the limited specific data on this compound, we will draw comparisons with well-characterized analogs, most notably WAY-100635 , a potent and selective 5-HT1A receptor antagonist that shares the methoxyphenyl)piperazine core.[6][7]

In Vitro Profiling: The First Step in the Cascade

The initial characterization of this compound would involve a battery of in vitro assays to determine its primary pharmacological activity and off-target liabilities.

Table 1: Predicted In Vitro Activity Profile of this compound and Comparators

Assay TypeTargetPredicted Activity of Test CompoundWAY-100635 (Comparator)Rationale & Key Considerations
Receptor Binding 5-HT1AHigh Affinity (Ki < 10 nM)High Affinity (IC50 = 1.35 nM)[6]The methoxyphenyl)piperazine moiety is a known pharmacophore for 5-HT1A receptors.
Dopamine D2/D3Moderate to Low AffinityAgonist activity at D4 receptorsPhenylpiperazines often exhibit polypharmacology. Assessing a panel of CNS receptors is crucial.
Adrenergic α1/α2Moderate to Low Affinity-Cross-reactivity with adrenergic receptors is a common feature of this chemical class.
Functional Assays 5-HT1A (cAMP)AntagonistSilent Antagonist[6]To determine if the compound inhibits or stimulates receptor signaling.
5-HT1A (Ca2+ Flux)AntagonistBlocks agonist-induced effects[8]Provides an orthogonal measure of functional activity.
Permeability Caco-2Moderate to High-Predicts intestinal absorption for oral bioavailability.[9][10]
PAMPA-BBBModerate to High-An artificial membrane assay to predict passive diffusion across the blood-brain barrier.
From Benchtop to Behavior: The In Vivo Translation

The in vivo activity of this compound would be a direct consequence of its in vitro potency, selectivity, and pharmacokinetic properties.

Table 2: Predicted In Vivo Effects and Relevant Animal Models

In Vivo ModelPredicted Effect of Test CompoundComparator Compound & EffectKey Endpoints & Rationale
Elevated Plus Maze (Anxiety) Anxiolytic-like effectsWAY-100635 shows anxiolytic-like effects[6]Increased time spent in open arms, indicating reduced anxiety. This model is sensitive to 5-HT1A modulation.
Forced Swim Test (Depression) Antidepressant-like effects5-HT7 antagonists show antidepressant-like activity[11]Decreased immobility time, suggesting potential antidepressant efficacy.
Reserpine-Induced Hypothermia Reversal of hypothermiaWAY-100635 blocks 8-OH-DPAT-induced hypothermia[6]Measures central 5-HT1A receptor antagonism.
Neuropathic Pain Models (e.g., CCI) Antiallodynic effectsSigma-1 receptor antagonists show robust effects[12]Increased paw withdrawal threshold, indicating analgesic potential.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the data, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • [3H]8-OH-DPAT (radioligand)

  • WAY-100635 (positive control)

  • Test compound: this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-h5-HT1A cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd), and varying concentrations of the test compound or WAY-100635.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Elevated Plus Maze Test in Mice

Objective: To assess the anxiolytic-like activity of this compound.

Materials:

  • Elevated plus maze apparatus

  • Male C57BL/6 mice

  • Vehicle (e.g., saline with 5% DMSO)

  • Test compound: this compound

  • Positive control (e.g., Diazepam)

  • Video tracking software

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30 minutes before testing.

  • Place each mouse in the center of the elevated plus maze, facing an open arm.

  • Record the behavior of the mouse for 5 minutes using a video camera.

  • Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm.

  • An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Visualizing the Path: Workflows and Pathways

To provide a clearer understanding of the experimental logic and biological context, the following diagrams are presented.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a Receptor Binding Assays (5-HT1A, D2, etc.) b Functional Assays (cAMP, Ca2+ Flux) a->b Determine functional consequence c Permeability Assays (Caco-2, PAMPA-BBB) a->c Assess drug-like properties e Behavioral Models (Anxiety, Depression) b->e Hypothesize behavioral outcome d Pharmacokinetic Studies (Blood & Brain Levels) c->d Predict absorption & brain penetration d->e Correlate exposure with effect f Target Engagement (Receptor Occupancy) d->f Confirm target interaction

Caption: Experimental workflow for IVIVC of a CNS compound.

signaling_pathway cluster_membrane Cell Membrane gpcr 5-HT1A Receptor g_protein Gi/o Protein gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand 4-(4-Methoxyphenyl) piperazine-1-carboxamide (Antagonist) ligand->gpcr Blocks agonist Serotonin (5-HT) agonist->gpcr atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response

Caption: Predicted antagonist action at the 5-HT1A receptor signaling pathway.

Conclusion: Navigating the Complexities of IVIVC for Phenylpiperazines

The successful development of this compound, or any novel CNS agent, hinges on a thorough understanding of its IVIVC. While in vitro assays provide essential data on a compound's intrinsic activity, they are only one piece of the puzzle. The true challenge and the key to success lie in integrating this information with robust pharmacokinetic and in vivo pharmacology data.

For this class of compounds, particular attention must be paid to:

  • Polypharmacology: Phenylpiperazines often interact with multiple receptors. A comprehensive off-target screening is essential to avoid unforeseen in vivo effects.

  • Blood-Brain Barrier Penetration: The ability of a compound to reach its target in the CNS is critical. In vitro BBB models can provide an early indication, but in vivo confirmation of brain exposure is necessary.[3][13]

  • Metabolism: The metabolic stability of the compound will influence its half-life and potential for drug-drug interactions. In vitro metabolism studies using liver microsomes are a standard approach.

By employing the systematic approach outlined in this guide, researchers can build a more predictive and efficient drug development program, ultimately increasing the likelihood of translating a promising molecule into a valuable therapeutic.

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  • Zhang, M., & Yao, Y. (2012). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling, 52(7), 1947-1960. [Link]

  • Schöffski, P., et al. (2018). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 19(11), 3591. [Link]

  • Roth, B. L. (2011). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 2(11), 627-630. [Link]

  • Modi, N. B. (2007). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Biomedical Science, 14(5), 615-622. [Link]

  • ResearchGate. (n.d.). In vitro binding kinetics of rivaroxaban and apixaban. [Link]

  • Al-Gousous, J., & Langguth, P. (2023). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. Pharmaceutics, 15(7), 1876. [Link]

  • Kim, S., et al. (2015). Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications. The AAPS Journal, 17(5), 1215-1223. [Link]

  • Kim, J. Y., et al. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Journal of Controlled Release, 242, 12-23. [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. [Link]

  • Wikipedia. (n.d.). 5-HT3 antagonist. [Link]

  • Romero, L., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International Journal of Molecular Sciences, 24(13), 10892. [Link]

Sources

A Guide to the Comparative Analysis of 5-HT1A Receptor Ligands: Featuring the Archetypal Antagonist WAY-100635

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community: This guide provides a comprehensive framework for the head-to-head comparison of ligands targeting the serotonin 1A (5-HT1A) receptor. The objective is to present a scientifically rigorous approach to such comparisons, using the well-characterized, potent, and selective 5-HT1A antagonist, WAY-100635, as the reference compound.

It is important to note that a direct comparative analysis of 4-(4-Methoxyphenyl)piperazine-1-carboxamide against WAY-100635 is not feasible at the time of this publication. A thorough search of the scientific literature and chemical databases did not yield specific data on the 5-HT1A receptor binding affinity or functional activity for this compound.

Therefore, this document will serve a dual purpose: first, to provide a detailed technical profile of WAY-100635, and second, to outline the essential experimental protocols and data analysis frameworks required to characterize a novel compound and rigorously compare it against this established standard.

Part 1: The Reference Compound: A Profile of WAY-100635

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) has been a cornerstone in serotonin research for decades.[1][2][3] Its prominence stems from its well-defined pharmacological properties as a potent and selective "silent" antagonist of the 5-HT1A receptor.[1][2][4]

Receptor Binding Profile

The affinity of a ligand for its target is a primary determinant of its potency. WAY-100635 exhibits high affinity for the 5-HT1A receptor, with reported IC50 and Ki values in the low nanomolar range, signifying that only a small concentration is needed to occupy 50% of the receptors.[1][4][5]

Selectivity: A crucial aspect of a research compound's utility is its selectivity for the target receptor over other potential binding sites. WAY-100635 demonstrates over 100-fold selectivity for the 5-HT1A receptor compared to a wide array of other neurotransmitter receptors, including other serotonin subtypes, dopamine, and adrenergic receptors.[1][2][4] However, it is critical for researchers to be aware of its potent full agonist activity at the dopamine D4 receptor, which could influence experimental outcomes in systems where D4 receptors are expressed.[5][6][7]

ParameterWAY-100635This compound
5-HT1A Affinity (IC50) ~1.35 - 2.2 nM[1][4][8]Data Not Available
5-HT1A Affinity (Ki) ~0.39 - 0.84 nM[5][8]Data Not Available
Selectivity >100-fold vs. other 5-HT, adrenergic, dopamine (except D4) receptors[1][2][4]Data Not Available
Notable Off-Target Activity Potent Dopamine D4 Receptor Agonist (EC50 ~9.7 nM)[5][6]Data Not Available
Functional Activity: The "Silent" Antagonist

Functionally, WAY-100635 is classified as a silent antagonist.[1][4] This means it binds to the 5-HT1A receptor and blocks the effects of agonists (like serotonin or the research tool 8-OH-DPAT) without eliciting any intrinsic cellular response on its own.[1][2] This property is invaluable for isolating and studying the physiological roles of 5-HT1A receptor activation. In electrophysiological studies, for instance, WAY-100635 dose-dependently blocks agonist-induced hyperpolarization of neurons without affecting the neuron's resting membrane potential on its own.[1][9][10]

While largely considered a neutral antagonist, some studies using systems with high receptor expression have suggested that WAY-100635 can exhibit inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the receptor.[11]

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) family, primarily signals through the Gi/o pathway.[12][13][14] Agonist binding initiates a cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, typically by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[12][14][15]

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits GIRK GIRK Channel (Open) G_Protein->GIRK βγ Activates Agonist 5-HT / Agonist Agonist->Receptor Binds Antagonist WAY-100635 Antagonist->Receptor Blocks cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization K+ Efflux (Hyperpolarization) GIRK->Hyperpolarization Binding_Assay_Workflow P1 Prepare Receptor Membranes (e.g., Hippocampus) P2 Set up 96-well Plate (Total, NSB, Competitor wells) P1->P2 P3 Add Membranes, Radioligand & Test Compound P2->P3 P4 Incubate to Equilibrium (e.g., 60 min at 25°C) P3->P4 P5 Filter to Separate Bound from Free Radioligand P4->P5 P6 Wash Filters P5->P6 P7 Quantify Radioactivity (Scintillation Counting) P6->P7 P8 Calculate IC50 and Ki values P7->P8

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Methoxyphenyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)piperazine-1-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of self-validating protocols grounded in scientific principles and regulatory compliance. Our commitment is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

The Imperative of Proper Disposal: A Scientific and Safety Mandate

This compound, as with many specialized organic compounds, requires meticulous handling from acquisition to disposal. Improper disposal not only poses a direct risk to personnel through exposure but also carries the potential for significant environmental contamination.[1][2] Aromatic amines and their derivatives are a class of compounds that necessitate careful management due to their potential health hazards.[1][3] This guide provides the procedural and logical framework to ensure that waste streams containing this compound are managed safely, responsibly, and in full compliance with regulatory standards.

Hazard Profile and Core Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be synthesized by examining structurally related compounds, such as piperazine derivatives and aromatic amines.[4] This approach allows us to anticipate potential hazards and establish appropriate safety protocols.

Based on analogous compounds, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system.[5][6][7]

Hazard Category Anticipated Risk & Rationale Primary Safety Protocol
Skin Irritation/Corrosion Piperazine and its derivatives can cause skin irritation.[5][8] Aromatic amines are often readily absorbed through the skin.[2]Always wear chemical-resistant gloves (e.g., nitrile). Avoid all personal contact.[4][9]
Eye Damage/Irritation Contact with dust or solutions can cause serious eye irritation.[5][6]Wear tightly fitting safety goggles with side-shields.[10] Ensure eyewash stations are accessible.[5]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory system.[5][11]Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[5][10]
Acute Toxicity (Oral) May be harmful if swallowed.[11]Do NOT eat, drink, or smoke when handling.[9] If ingested, rinse mouth and seek immediate medical attention.[12]
Environmental Hazard Discharge into the environment must be avoided.[10][12] Piperazine derivatives can be toxic to aquatic life.[9]Do not discharge to sewer systems or waterways.[10] All waste must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The selection and use of appropriate PPE are critical to minimize exposure risk during handling and disposal.

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.[10]

  • Eye and Face Protection : Use tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is laundered separately from personal clothing.[9]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, and engineering controls (like a fume hood) are insufficient, use a certified particulate respirator.[4]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste.[4] It should never be disposed of down the drain or in regular trash.[10][12]

Step 1: Waste Characterization and Segregation

Proper disposal begins with correct segregation at the point of generation.

  • Action : Establish a designated, clearly labeled hazardous waste container for all waste streams containing this compound.[4]

  • Causality : Segregation prevents unintentional and dangerous reactions between incompatible chemicals. The label, stating "Hazardous Waste" and the chemical name, ensures compliance and safe handling by environmental services personnel.[4]

Step 2: Collection of Solid and Concentrated Waste

This applies to expired raw material, unused compound, or material collected from a spill.

  • Action : Carefully transfer the solid waste into the designated hazardous waste container. Avoid generating dust.[9] Use non-sparking tools for transfers.[10]

  • Causality : Minimizing dust generation is crucial to prevent inhalation exposure.[5] Using non-sparking tools mitigates ignition risk, a standard good practice when handling organic chemicals.[10]

Step 3: Management of Contaminated Labware

This includes items like pipette tips, weighing paper, gloves, and empty stock bottles.

  • Action (Consumables) : Place all contaminated disposable items directly into the designated solid hazardous waste container.[4]

  • Action (Glassware) : Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.[4] Collect the initial solvent rinseate as hazardous waste.

  • Action (Empty Containers) : Stock bottles can be triple-rinsed with a suitable solvent.[10] The rinseate must be collected as hazardous waste. The rinsed container can then be offered for recycling or punctured to prevent reuse and disposed of according to institutional policy.[10]

  • Causality : This multi-step cleaning process ensures that residual chemical is captured and treated as hazardous waste, preventing its release into the environment and rendering the equipment safe for reuse or disposal.

Step 4: Final Disposal and Hand-Off
  • Action : Securely seal the hazardous waste container when it is full or ready for pickup.[9] Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials, while awaiting collection.[9][10]

  • Causality : Proper storage prevents leaks and degradation of the container, ensuring safety until it can be handed off to a licensed chemical destruction facility for final disposal, typically via controlled incineration with flue gas scrubbing.[10][12]

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for the proper management of waste containing this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Steps Start Waste Generation Point (Experiment Conclusion) PPE Don Appropriate PPE: - Goggles, Lab Coat, Gloves Start->PPE Assess Characterize Waste: - Solid vs. Liquid - Contaminated Material - Neat Compound Solid_Waste Solid Waste (Neat, Contaminated Consumables) Assess->Solid_Waste Is solid? Liquid_Waste Liquid Waste (Rinseate, Solutions) Assess->Liquid_Waste Is liquid? PPE->Assess Container Segregated & Labeled Hazardous Waste Container Solid_Waste->Container Liquid_Waste->Container Seal Securely Seal Container Container->Seal Store Store in Designated Secondary Containment Area Seal->Store Hand_Off Arrange Pickup by Licensed Waste Management Professional Store->Hand_Off

Caption: Decision workflow for the disposal of this compound.

Spill Management and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to ensure personnel safety.

Minor Spill (Contained within a fume hood)
  • Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4]

  • Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[10] Place it into the designated hazardous waste container.[4]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate : Immediately clear the area of all personnel and move upwind of the spill.[9]

  • Alert : Notify your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[9]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Restrict Access : Prevent entry to the affected area until the emergency responders have declared it safe.

Personnel Exposure
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][12]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5][12]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][12]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10][12]

Regulatory Framework and Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4][9] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][14] It is the responsibility of the waste generator to properly characterize their waste. While this compound may not be explicitly named on an EPA hazardous waste list (e.g., F, K, P, or U lists), it must be managed as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[14] Always consult with your institution's EHS department to ensure full compliance with all applicable guidelines.[13]

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • ChemicalBook. (2022, August 11). 4-(4-Methoxyphenyl)-1-(1-Methylethyl)Piperazine - Safety Data Sheet.
  • Fisher Scientific. (2011, December 15). 1-(3-Methoxyphenyl)piperazine dihydrochloride Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • ChemicalBook. (2025, July 5). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Chemical Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • Fisher Scientific. (2025, December 21). 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride Safety Data Sheet.
  • MedChemExpress. (2023, October 16). 1-(4-Methoxyphenyl)piperazine hydrochloride-SDS.
  • TCI Chemicals. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 2-(2-methoxyphenyl)piperazine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • C&EN - YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

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Mastering the Safe Handling of 4-(4-Methoxyphenyl)piperazine-1-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Methoxyphenyl)piperazine-1-carboxamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower your team with the knowledge to manage this compound confidently and safely, from initial handling to final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and its structural analogs, particularly piperazine derivatives, present a specific set of potential hazards that must be thoroughly understood before any handling occurs. Based on available safety data sheets (SDS), the primary risks associated with this class of compounds include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3]

A thorough risk assessment is the foundational step in ensuring laboratory safety. Before working with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to evaluate the scale and nature of your planned experiment. This will inform the specific controls and personal protective equipment (PPE) required.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[4][5] For this compound, a multi-layered approach to PPE is essential.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended. Ensure they are inspected for integrity before each use. For prolonged handling or in case of a spill, consider double-gloving.[2]Nitrile offers good resistance to a range of chemicals.[3][6] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] In situations with a splash hazard, a face shield worn over safety goggles is mandatory.[2][7]This standard ensures adequate protection against flying particles and chemical splashes, safeguarding your vision. A face shield provides a broader area of protection for the entire face.
Body Protection A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.A lab coat protects your skin and personal clothing from accidental spills and contamination.[7]
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary. An N95 respirator is suitable for protection against airborne particulates.[8][9]This prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][2][3] For environments with potential for vapors, a cartridge respirator may be required.[8][9]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize contamination risk.

Operational Plan: Safe Handling Procedures

Adherence to a stringent operational plan minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10]

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Verify that a chemical spill kit is available and you are familiar with its contents.[11]

  • Handling the Compound:

    • Always wear the appropriate PPE as outlined in the section above.

    • When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

    • Handle the compound gently to minimize dust formation.[11]

    • Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned after use.

  • Post-Handling:

    • Securely close the container immediately after use.

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Dispose of any contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a prepared and systematic response is crucial to ensure safety and minimize environmental impact.

Immediate Actions for Any Spill
  • Alert: Immediately notify colleagues in the vicinity.

  • Assess: Quickly assess the size and nature of the spill and any immediate dangers (e.g., proximity to ignition sources if a flammable solvent is involved).

  • Evacuate: If the spill is large, volatile, or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill Cleanup Workflow

Spill_Response Start Spill Occurs Alert Alert Personnel Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Is it manageable? LargeSpill Large or Hazardous Spill Assess->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area LargeSpill->Evacuate ContactEHS Contact EHS/Emergency Services Evacuate->ContactEHS Report Complete Incident Report ContactEHS->Report Contain Contain the Spill (Dike) DonPPE->Contain Absorb Apply Absorbent Material Contain->Absorb Collect Collect Residue Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->Report

Caption: A workflow for responding to a chemical spill in a laboratory setting.

Detailed Spill Cleanup Procedure for Solid this compound
  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. If there is a risk of significant dust, a respirator is required.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne.[11]

  • Collection: Carefully sweep the solid material into a designated hazardous waste container using a plastic dustpan and brush. Avoid vigorous sweeping that could create dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

  • Final Cleaning: Clean the area again with soap and water.

  • Disposal: Seal the hazardous waste container, label it clearly, and arrange for its disposal through your institution's EHS department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Guidelines for Disposing of this compound Waste
  • Never dispose of this compound or its containers in the regular trash or down the drain.[12][13]

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated, labeled hazardous waste container for liquids.

  • Segregation: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[14] For example, keep acidic waste separate from basic waste.[14]

  • Labeling: All hazardous waste containers must be accurately labeled with the full chemical name of all contents, the approximate percentages, and the date of accumulation.[13]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of your research team while handling this compound.

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • East Carolina University, Office of Environmental Health and Safety. Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • University of Nebraska-Lincoln, Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • 3M. Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • 3M New Zealand. Respirator Selection | Respiratory Protection Safety Expertise Centre. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Tennessee, Knoxville, Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Brooklyn College. Laboratory Chemical Spill Guidelines. Retrieved from [Link]

  • University of Nevada, Reno, Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Case Western Reserve University, Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.